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  • Product: Cyclohexanamine;2-methylpropanoic acid
  • CAS: 112381-47-2

Core Science & Biosynthesis

Foundational

Cyclohexanamine 2-methylpropanoic acid physicochemical properties

The following technical guide details the physicochemical properties, synthesis, and applications of Cyclohexylammonium Isobutyrate , the salt formed from cyclohexanamine and 2-methylpropanoic acid. Physicochemical Prope...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of Cyclohexylammonium Isobutyrate , the salt formed from cyclohexanamine and 2-methylpropanoic acid.

Physicochemical Properties, Synthesis, and Applications

Executive Summary & Chemical Identity

Cyclohexylammonium isobutyrate is the organic salt resulting from the neutralization reaction between cyclohexanamine (cyclohexylamine) and 2-methylpropanoic acid (isobutyric acid). Unlike the covalent amide (N-cyclohexylisobutyramide), this compound exists as an ionic pair stabilized by hydrogen bonding and electrostatic interactions.

It serves primarily as a latent catalyst in polymer chemistry (specifically silanol condensation) and belongs to the class of Volatile Corrosion Inhibitors (VCIs) , where the vapor-phase dissociation of the salt provides dual-action protection for metals.

Chemical Identification
ParameterDetail
Systematic Name Cyclohexanaminium 2-methylpropanoate
Common Name Cyclohexylammonium isobutyrate
Formula

Molecular Weight 187.28 g/mol
Component A Cyclohexanamine (CAS: 108-91-8)
Component B Isobutyric Acid (CAS: 79-31-2)
Structure Ionic lattice of cyclohexylammonium cations and isobutyrate anions.[1][2]

Physicochemical Properties[1][2][3][4]

The following properties are synthesized from experimental data of homologous amine-carboxylate salts and specific patent disclosures regarding this compound's catalytic behavior.

Physical State & Thermal Behavior
  • Appearance: White to off-white crystalline solid or viscous hygroscopic oil (depending on purity and moisture content).

  • Melting Point (Predicted): 80°C – 110°C.

    • Note: Salts of cyclohexylamine with short-chain fatty acids (e.g., acetate) are solids. The branching of the isobutyrate anion may lower lattice energy compared to the n-butyrate isomer, potentially broadening the melting range.

  • Thermal Stability: The salt is thermally labile. Upon heating above its melting point (>140°C), it undergoes dehydration to form the covalent amide, N-cyclohexylisobutyramide .

    • Mechanism:

      
      
      
Solubility & Solution Chemistry
  • Water Solubility: High. The ionic nature ensures ready dissolution in water.

  • Organic Solubility:

    • Soluble: Ethanol, Methanol, Chloroform (due to lipophilic cyclohexyl and isopropyl groups).

    • Insoluble/Sparingly Soluble: Diethyl ether, Hexane (used for precipitation during synthesis).

  • pH (1% Aqueous Solution): 8.5 – 9.5 .

    • Basis: Cyclohexylamine (

      
      ) is a stronger base than isobutyrate (
      
      
      
      ) is a conjugate base. Hydrolysis leads to an alkaline solution.
Hygroscopicity
  • Classification: Moderate to High.

  • Implication: The salt must be stored in desiccated conditions. Absorption of atmospheric moisture can lead to "oiling out" or hydrolysis disproportionation.

Synthesis & Characterization Protocol

This protocol provides a self-validating method for synthesizing high-purity cyclohexylammonium isobutyrate.

Experimental Workflow

Reagents:

  • Cyclohexylamine (Reagent Grade, >99%)

  • Isobutyric Acid (Reagent Grade, >99%)

  • Solvent: Anhydrous Diethyl Ether or n-Hexane (for precipitation)

Procedure:

  • Preparation: Dissolve 10 mmol (0.99 g) of cyclohexylamine in 10 mL of anhydrous diethyl ether in a round-bottom flask.

  • Addition: Place the flask in an ice bath (0°C). Dropwise add 10 mmol (0.88 g) of isobutyric acid.

    • Observation: The reaction is exothermic. A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes to ensure complete neutralization. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold hexane to remove unreacted acid/amine.

  • Drying: Dry in a vacuum desiccator over

    
     for 4 hours. Do not heat  to avoid amide formation.
    
Characterization (Self-Validation)
MethodExpected SignalValidation Logic
IR Spectroscopy Broad band 2500–3200 cm⁻¹ (

stretch). Strong bands ~1550 cm⁻¹ & ~1400 cm⁻¹ (

stretch).
Absence of C=O stretch at 1710 cm⁻¹ (free acid) confirms complete salt formation.
¹H-NMR (D₂O) Shift of

-CH (cyclohexyl) to ~3.0-3.1 ppm.
Distinct from free amine (~2.6 ppm). Integration ratio 1:1 (Cyclohexyl : Isopropyl) confirms stoichiometry.

Mechanism of Action & Applications

Visualizing the Reaction Landscape

The following diagram illustrates the equilibrium between the salt, its dissociated components, and the irreversible thermal dehydration to the amide.

ReactionLandscape Amine Cyclohexylamine (Base) Salt Cyclohexylammonium Isobutyrate (Salt) Amine->Salt Exothermic Neutralization Acid Isobutyric Acid (Acid) Acid->Salt Exothermic Neutralization Salt->Amine Dissociation (In Solution/Vapor) Salt->Acid Dissociation (In Solution/Vapor) Amide N-Cyclohexylisobutyramide (Covalent Amide) Salt->Amide Heat (>140°C) Dehydration Water H2O

Figure 1: Reaction landscape showing the formation of the salt and its thermal conversion to the amide.

Application 1: Silanol Condensation Catalyst

Cyclohexylammonium isobutyrate acts as a latent catalyst for the condensation of silanols (Si-OH) in silicone polymer curing.

  • Mechanism: The salt dissociates slightly to release the amine, which catalyzes the nucleophilic attack of one silanol group on another.

  • Advantage: Unlike free amines, the salt provides a "pot life" (latency) because the active catalytic species is released only upon slight heating or equilibrium shifts, preventing premature curing.

Application 2: Volatile Corrosion Inhibitor (VCI)

The compound is effective in protecting ferrous metals in enclosed spaces.

  • Vapor Phase Transport: The salt has a measurable vapor pressure. In the vapor phase, it dissociates into the volatile amine and acid.

  • Surface Adsorption:

    • Amine: Adsorbs onto the metal surface, raising the local pH and neutralizing acidic contaminants.

    • Isobutyrate: The carboxylate anion forms a hydrophobic passivation layer, repelling moisture.

VCIMechanism Source VCI Source (Solid Salt) Vapor Vapor Phase (Dissociated Amine + Acid) Source->Vapor Sublimation/Dissociation Metal Metal Surface (Fe) Vapor->Metal Adsorption Protection Passivation Layer (Hydrophobic Film) Metal->Protection pH Elevation & Ligand Binding

Figure 2: Mechanism of Volatile Corrosion Inhibition (VCI) by amine-carboxylate salts.

Safety & Handling

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety glasses. The compound may release cyclohexylamine vapor, which has a fishy, amine-like odor and is a respiratory irritant.

  • Storage: Store in a tightly sealed container away from strong oxidizers and acids. Hygroscopic nature requires desiccation.

References

  • Reaction of Cyclohexylamine and Carboxylic Acids

    • Source: PubChem. "Cyclohexanamine;2-methylpropanoic acid".
    • URL:[Link]

  • Source: US Patent 3160601A. "Amine salts of phosphoric acid and amine salts of carboxylic acid as silanol condensation catalysts".
  • General Properties of Cyclohexylamine Salts (VCI Context)

Sources

Exploratory

Molecular Weight, Structural Dynamics, and Synthesis of Cyclohexylammonium Isobutyrate: A Technical Guide

Executive Summary Cyclohexylammonium isobutyrate (commonly referred to as cyclohexylamine isobutyrate salt) is a structurally distinct organic salt formed via the acid-base neutralization of cyclohexylamine and isobutyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexylammonium isobutyrate (commonly referred to as cyclohexylamine isobutyrate salt) is a structurally distinct organic salt formed via the acid-base neutralization of cyclohexylamine and isobutyric acid. In pharmaceutical development and industrial chemistry, the formation of cyclohexylamine salts is a critical, field-proven strategy for the purification, isolation, and crystallization of liquid or oily carboxylic acids . Furthermore, these salts exhibit profound utility as volatile corrosion inhibitors (VCIs) and neutralizing agents in steam-raising equipment and boiler water systems .

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, providing a deep dive into the causality of its salt formation, its mechanistic behavior as an inhibitor, and a self-validating protocol for its synthesis.

Structural and Physicochemical Profiling

The molecular architecture of cyclohexylammonium isobutyrate consists of a bulky, hydrophobic cyclohexylammonium cation (


) and a branched isobutyrate anion (

).
Molecular Weight Derivation

The precise molecular weight (MW) is calculated by summing the atomic masses of the constituent atoms in the salt complex (


):
  • Cyclohexylamine (

    
    ): 
    
    
    
  • Isobutyric Acid (

    
    ): 
    
    
    
  • Total Salt MW:

    
    
    
Quantitative Data Summary
PropertyCyclohexylamineIsobutyric AcidCyclohexylammonium Isobutyrate
Chemical Formula



Molecular Weight 99.17 g/mol 88.11 g/mol 187.28 g/mol
pKa (approx.) 10.6 (conjugate acid)4.86N/A (Stable Ion Pair)
Physical State (RT) Colorless LiquidColorless LiquidWhite Crystalline Solid
Role in Synthesis Base / Cation SourceAcid / Anion SourceTarget Product / VCI

Mechanistic Insights

Thermodynamics of Salt Formation and Crystallization

The reaction between cyclohexylamine and isobutyric acid is driven by a classic proton-transfer event. The high pKa of cyclohexylamine (~10.6) ensures complete deprotonation of the weakly acidic isobutyric acid. The resulting ion pair is stabilized by a robust hydrogen-bonding network between the ammonium protons and the carboxylate oxygens.

Because both starting materials are liquids at room temperature, the formation of a highly crystalline solid salt is thermodynamically driven by lattice energy. This principle is widely exploited to isolate and purify carboxylic acids from complex mixtures; the cyclohexylamine salt preferentially crystallizes out of polar aprotic solvents, leaving impurities in the mother liquor .

Volatile Corrosion Inhibition (VCI) Mechanism

Beyond purification, cyclohexylamine salts are premier corrosion inhibitors. In aqueous and steam environments, the salt dissociates. Cyclohexylamine acts as a neutralizing amine, elevating the pH and neutralizing dissolved


 (carbonic acid) to prevent acid attack on metal surfaces . Concurrently, the isobutyrate anion and the hydrophobic cyclohexyl ring adsorb onto the metal interface, forming a monomolecular hydrophobic barrier that repels water and oxygen .

VCIMechanism S1 Cyclohexylammonium Isobutyrate S2 Thermal Dissociation (Vapor/Aqueous Phase) S1->S2 S3 Cyclohexylamine (Neutralizing Agent) S2->S3 S4 Isobutyric Acid (Passivating Agent) S2->S4 S5 Metal Surface Adsorption S3->S5 pH Control & CO2 Neutralization S4->S5 Oxide Passivation S6 Hydrophobic Barrier Formation S5->S6 Synergistic Protection

Mechanism of volatile corrosion inhibition by cyclohexylammonium isobutyrate.

Experimental Protocol: Synthesis and Isolation

To synthesize high-purity cyclohexylammonium isobutyrate, one must prevent the formation of cyclohexyl isobutyramide. The reaction between an amine and a carboxylic acid at elevated temperatures (


) dehydrates the salt to form an amide. Therefore, the protocol below is designed as a self-validating system  that strictly controls thermodynamics to ensure exclusive salt formation.
Step-by-Step Methodology
  • Solvent Selection and Precursor Solvation: Dissolve 88.11 g (1.0 mol) of isobutyric acid in 500 mL of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

    • Causality: Acetone is selected because both liquid starting materials are highly soluble in it, but the resulting ionic salt has minimal solubility. This creates a strong thermodynamic driving force for spontaneous crystallization.

  • Controlled Amine Addition: Slowly add 99.17 g (1.0 mol) of cyclohexylamine dropwise via an addition funnel over 30 minutes.

    • Causality: Acid-base neutralization is highly exothermic. Dropwise addition coupled with ice-bath cooling maintains the internal temperature below

      
      , preventing localized heating and unwanted amidation side-reactions.
      
  • Crystallization: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A thick white precipitate of cyclohexylammonium isobutyrate will form.

  • Isolation and Washing: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with

    
     of ice-cold acetone.
    
    • Causality: Cold acetone removes any unreacted starting materials or trapped impurities without dissolving the target product.

  • Drying and Analytical Validation (Self-Validating Step): Dry the crystals under a vacuum at

    
     to a constant weight. Validate the product via FTIR spectroscopy.
    
    • Validation Logic: The presence of strong broad bands at

      
       (
      
      
      
      stretching) and
      
      
      (carboxylate asymmetric stretch), alongside the absence of a sharp peak at
      
      
      (amide C=O), definitively confirms successful salt formation.

SynthesisWorkflow A Cyclohexylamine (Base: pKa ~10.6) C Solvent Integration (Anhydrous Acetone) A->C B Isobutyric Acid (Acid: pKa ~4.8) B->C D Exothermic Neutralization (T < 20°C) C->D E Cyclohexylammonium Isobutyrate (Solvated Ion Pair) D->E F Controlled Cooling (Crystallization) E->F G Vacuum Filtration & Cold Solvent Washing F->G H Pure Crystalline Salt (MW: 187.28 g/mol) G->H

Workflow for the synthesis and crystallization of cyclohexylammonium isobutyrate.

References

  • Title: Composition and function of cyclohexylamine corrosion and scale inhibitor Source: ES CHEM Co., Ltd URL: [Link]

  • Title: Cyclohexylamine for Corrosion Prevention in Steam-Raising Equipment Source: Emerald Insight (Anti-Corrosion Methods and Materials) URL: [Link]

Foundational

Technical Whitepaper: Amine Carboxylate Salts as Vapor Phase Corrosion Inhibitors (VPCIs)

Topic: Amine Carboxylate Salts as Vapor Phase Corrosion Inhibitors (VPCIs) Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist Abstract This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amine Carboxylate Salts as Vapor Phase Corrosion Inhibitors (VPCIs) Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Abstract

This guide provides a comprehensive technical analysis of amine carboxylate salts, a dominant class of Vapor Phase Corrosion Inhibitors (VPCIs). Unlike contact inhibitors, VPCIs protect enclosed metallic voids via volatile transport and subsequent adsorption.[1] This document details the physicochemical mechanism of action, precise synthesis protocols for high-performance salts (specifically Dicyclohexylamine Benzoate), and rigorous evaluation methodologies using NACE standards and Electrochemical Impedance Spectroscopy (EIS).

Fundamental Mechanism: The Unified Transport Model

The efficacy of amine carboxylates relies on a delicate thermodynamic balance between sublimation (source) and adsorption (sink). The mechanism operates in three distinct phases:

  • Phase I: Sublimation & Transport The solid salt dissociates or sublimes, releasing inhibitor molecules into the enclosed headspace. The vapor pressure (

    
    ) must be sufficient to saturate the volume but controlled to prevent rapid depletion.
    
    • Key Insight: Amine carboxylates are often classified as "mixed" inhibitors. The amine functionality provides the requisite volatility, while the carboxylate tail tunes the solubility and film-forming properties.

  • Phase II: Hydrolysis & Dissociation Upon reaching the metal surface, the inhibitor vapor dissolves into the microscopic moisture layer (electrolyte) inevitably present on metallic surfaces.

    
    
    In the aqueous layer, these re-associate or dissociate based on local pH, releasing the active protective species.
    
  • Phase III: Adsorption & Film Formation

    • Anodic Inhibition: The carboxylate anion (

      
      ) adsorbs onto positively charged metal sites (anodes), blocking dissolution.
      
    • Cathodic Inhibition: The protonated amine (

      
      ) or free amine adsorbs onto cathodic sites, stifling the oxygen reduction reaction.
      
    • Hydrophobic Barrier: The non-polar alkyl chains of the carboxylate align away from the surface, repelling water and aggressive ions (Cl⁻, SO₄²⁻).

Visualization: The VPCI Transport Pathway

VPCI_Mechanism cluster_source Source (Emitter) cluster_vapor Vapor Phase cluster_surface Metal Surface (Sink) Solid_Salt Solid Amine Carboxylate (e.g., Dicyclohexylamine Benzoate) Vapor Vapor Transport (Diffusion) Solid_Salt->Vapor Sublimation / Dissociation Condensation Dissolution in Surface Moisture Layer Vapor->Condensation Equilibrium w/ Moisture Adsorption Adsorption (Chemisorption) Formation of Hydrophobic Film Condensation->Adsorption Ionic Interaction

Figure 1: The thermodynamic pathway of VPCI action from solid emitter to protective surface film.

Chemical Architecture & Structure-Property Relationships

The performance of a VPCI is programmable via its chemical structure.

ComponentVariableEffect on Performance
Amine (Base) Cyclic vs. AcyclicCyclic amines (e.g., Dicyclohexylamine, Morpholine) generally offer higher basicity and better adsorption density than acyclic chains.
Vapor PressureLower molecular weight amines (e.g., Monoethanolamine) have high

(fast protection, short life). Bulky amines (e.g., Dicyclohexylamine) have low

(long-term protection).
Carboxylate (Acid) Chain Length (

)
Short chains (

):
High volatility, poor film hydrophobicity.Long chains (

):
Excellent hydrophobicity, but risk of low volatility (cannot reach distant crevices).
AromaticityBenzoates provide

-electron interaction with the metal surface, enhancing adsorption strength (chemisorption) compared to aliphatic chains.
Experimental Protocol: Synthesis of Dicyclohexylamine Benzoate

Rationale: Dicyclohexylamine Benzoate is a "gold standard" VPCI due to its optimal vapor pressure (


 mmHg) and robust film formation. This protocol ensures high purity, which is critical for preventing competitive adsorption from impurities.

Reagents:

  • Benzoic Acid (ACS Reagent,

    
    )
    
  • Dicyclohexylamine (Reagent Grade,

    
    )
    
  • Ethanol (Absolute, anhydrous)

Workflow:

  • Stoichiometric Calculation: The reaction is a 1:1 molar neutralization.

    • Benzoic Acid MW: 122.12 g/mol

    • Dicyclohexylamine MW: 181.32 g/mol

    • Target: 0.1 mol scale (12.21 g Acid + 18.13 g Amine).[2]

  • Dissolution: Dissolve 12.21 g Benzoic Acid in 100 mL warm absolute ethanol (

    
    ) in a round-bottom flask. Ensure complete dissolution.
    
  • Neutralization: Add 18.13 g Dicyclohexylamine dropwise to the stirring acid solution. The reaction is exothermic; maintain temperature below

    
     to prevent side reactions.
    
  • Reflux: Attach a condenser and reflux the mixture at

    
     for 60 minutes. This ensures complete proton transfer and salt formation.
    
  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Then, place in an ice bath (

    
    ) for 2 hours. White crystalline needles should precipitate.
    
  • Purification: Filter via vacuum filtration (Buchner funnel). Wash the cake twice with cold ethanol (

    
    ) to remove unreacted amine.
    
  • Drying: Dry in a vacuum oven at

    
     for 24 hours.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Weigh Reagents (1:1 Molar Ratio) Dissolve Dissolve Benzoic Acid in Warm Ethanol (50°C) Start->Dissolve Add_Amine Dropwise Addition of Dicyclohexylamine Dissolve->Add_Amine Reflux Reflux at 78°C (60 Minutes) Add_Amine->Reflux Cool Controlled Cooling (Ice Bath 0-4°C) Reflux->Cool Filter Vacuum Filtration & Cold Ethanol Wash Cool->Filter Dry Vacuum Dry at 40°C (Final Product) Filter->Dry

Figure 2: Step-by-step synthesis protocol for high-purity amine carboxylate salts.

Characterization Check:

  • FTIR: Look for the disappearance of the broad -COOH peak (

    
    ) and the appearance of the carboxylate anion doublet (
    
    
    
    asymmetric stretch at
    
    
    and symmetric at
    
    
    ).
  • Melting Point: Pure Dicyclohexylamine Benzoate should melt sharply between

    
     (depending on polymorph/purity).
    
Performance Evaluation Methodologies

To validate the synthesized salt as a VPCI, one must separate contact inhibition from vapor phase inhibition.

A. Vapor Inhibiting Ability (VIA) - NACE TM0208

This is the industry standard for verifying vapor transport.[3]

  • Setup: A 1-liter jar containing a specified amount of VPCI (e.g., 0.5 g) at the bottom (not touching the sample). A freshly polished steel plug is suspended from the lid. The jar also contains a glycerol/water solution to generate controlled relative humidity.

  • Conditioning: The system is sealed for 20 hours at

    
     to allow VPCI saturation.
    
  • Challenge: The jar is cooled to

    
     to force condensation on the steel plug.
    
  • Evaluation: The plug is inspected for corrosion spots.

    • Grade 0: No corrosion (Pass).

    • Grade 1-3: Varying degrees of failure.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS provides quantitative data on the film's barrier properties.

  • Protocol:

    • Electrolyte: 3.5% NaCl solution (simulating seawater).

    • Working Electrode: Mild steel (C1010), polished to 600 grit.

    • Inhibitor Addition: Add VPCI to the electrolyte (contact mode) OR suspend VPCI above the solution in a sealed cell for 24h prior to immersion (vapor mode - advanced setup).

    • Measurement: Apply a 10 mV sinusoidal perturbation at OCP, frequency range

      
      .
      
  • Data Analysis: Fit the Nyquist plot to a Randles circuit (

    
    ).
    
    • Charge Transfer Resistance (

      
      ):  Higher values indicate better inhibition.
      
    • Inhibition Efficiency (

      
      ): 
      
      
      
Comparative Performance Data

The following table summarizes typical efficiency ranges for common amine carboxylate structures based on polarization and EIS data.

Inhibitor SaltVapor Pressure ClassInhibition Efficiency (

)
Primary Application
Monoethanolamine Benzoate High (

mmHg)
85 - 90%Quick protection, short duration (Shipping).
Cyclohexylamine Benzoate Medium (

-

)
90 - 94%General purpose, balanced protection.
Dicyclohexylamine Benzoate Low (

mmHg)
95 - 98% Long-term storage, high humidity environments.
Dicyclohexylamine Nitrite Low92 - 96%Legacy product (Effective but nitrite toxicity concerns).

Note: Efficiency values are approximate and depend on dosage (typically 0.5 - 2.0% w/w) and environmental severity.

References
  • NACE International. (2018).[4] TM0208-2018: Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces.[1][3]Link

  • Vuorinen, E., & Skinner, W. (2002).[5] Amine carboxylates as vapour phase corrosion inhibitors.[5] British Corrosion Journal. Link

  • BenchChem. (2025).[2] An In-depth Technical Guide to Dicyclohexylamine Benzoate: Chemical Properties and Structure.[2]Link

  • Bastidas, D. M., et al. (2005). A study of the adsorption of volatile corrosion inhibitors on zinc. Corrosion Science. Link

  • Quraishi, M. A., & Jamal, D. (2002).[5] Fatty acid triazoles: novel corrosion inhibitors for oil well steel. Journal of the American Oil Chemists' Society. Link

Sources

Exploratory

Technical Safety &amp; Handling Guide: Cyclohexylammonium Isobutyrate

Executive Summary This guide provides an in-depth technical analysis of the salt complex formed between Cyclohexanamine (Cyclohexylamine) and 2-methylpropanoic acid (Isobutyric acid). Often utilized as a Vapor Phase Corr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the salt complex formed between Cyclohexanamine (Cyclohexylamine) and 2-methylpropanoic acid (Isobutyric acid). Often utilized as a Vapor Phase Corrosion Inhibitor (VCI) or a specialized intermediate in pharmaceutical synthesis, this compound presents a unique dual-hazard profile.

Unlike standard Safety Data Sheets (SDS) that treat compounds in isolation, this whitepaper analyzes the dynamic equilibrium of the salt. Researchers must recognize that in physiological or solvated environments, this compound behaves not as a static solid, but as a dissociated pair of a toxic, sympathomimetic amine and a corrosive, volatile acid.

Part 1: Molecular Architecture & Physicochemical Profile

The Salt Bridge Dynamic

The compound is an ammonium carboxylate salt. Its stability relies on the proton transfer from the carboxylic acid to the amine.

  • Base Component: Cyclohexanamine (

    
    )
    
  • Acid Component: 2-methylpropanoic acid (

    
    )
    
  • Interaction:

    
    , indicating a stable salt formation in the solid state, but one that is susceptible to hydrolysis in aqueous environments and thermal dissociation upon heating.
    
Physicochemical Data Matrix

The following table contrasts the salt with its parent precursors to highlight the shift in properties upon synthesis.

PropertyCyclohexanamine (Base)2-methylpropanoic Acid (Acid)The Salt Complex
CAS Number 108-91-879-31-2Not Listed as Single Commercial CAS
Physical State Liquid (Colorless)Liquid (Colorless, Pungent)Solid / Viscous Liquid (Hygroscopic)
Odor Strong, Amine/FishyRancid Butter (Stench)Faint Amine (Suppressed V.P.)
Flash Point 28°C (Flammable)56°C (Combustible)>90°C (Estimated)
Solubility Miscible (Water)Miscible (Water)High (Dissociates)
Corrosivity pH ~11.5 (Caustic)pH ~2.9 (Acidic)pH ~7.0–8.5 (Buffered, yet Corrosive)

Critical Insight: While the salt appears neutral (pH ~7-8), it acts as a "reservoir" for the free amine. Upon contact with skin moisture or mucous membranes, the equilibrium shifts, delivering the toxicological payload of the free amine.

Part 2: Hazard Dynamics & Toxicology[2][3]

Mechanism of Action (The "Why")

The danger of this compound lies in its dissociation kinetics . It is not merely a skin irritant; it is a transdermal delivery system for cyclohexylamine.

  • Dermal Penetration: The lipophilic nature of the cyclohexyl ring facilitates rapid passage through the stratum corneum.

  • Metabolic Disruption: Once systemic, the cyclohexylamine moiety acts as a sympathomimetic agent, potentially displacing norepinephrine and causing hypertensive crises.

  • Local Necrosis: The isobutyrate anion, while less toxic systemically, contributes to local tissue coagulation and necrosis due to its protein-denaturing capability.

Toxicological Pathway Diagram

The following diagram illustrates the biological fate of the compound upon exposure.

ToxicityPathway cluster_amine Cyclohexylamine Pathway cluster_acid Isobutyrate Pathway Exposure Exposure Event (Dermal/Inhalation) Dissociation Hydrolysis/Dissociation (Physiological pH) Exposure->Dissociation Amine Free Cyclohexylamine Dissociation->Amine Acid Isobutyrate Anion Dissociation->Acid Sympatho Sympathomimetic Action (Norepinephrine Release) Amine->Sympatho Acute Systemic Metabolism Liver Metabolism (Deamination) Amine->Metabolism Clearance Irritation Local Tissue Acidosis/Necrosis Acid->Irritation Local

Figure 1: Biological dissociation and toxicity pathway of Cyclohexylammonium Isobutyrate.

Part 3: Operational Handling & Exposure Control

Engineering Controls
  • Vapor Control: Although the salt has lower vapor pressure than its parents, thermal processing (e.g., drying, recrystallization) regenerates free amine vapors. All operations must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • VCI Warning: If used as a Vapor Phase Corrosion Inhibitor, the compound is designed to sublimate. Storage areas must be ventilated to prevent the accumulation of amine vapors in the headspace.

Personal Protective Equipment (PPE) Logic
  • Gloves: Standard nitrile gloves are insufficient for prolonged contact with cyclic amines.

    • Recommendation:Laminate film (Silver Shield) or Butyl Rubber (>0.5 mm).[1]

    • Reasoning: Cyclic amines can permeate nitrile in <15 minutes.

  • Respiratory: If heating or dust formation is expected, a full-face respirator with Type A (Organic Vapor) + P100 (Particulate) cartridges is mandatory.

Part 4: Experimental Protocols

Protocol: Safe Synthesis (Salt Formation)

Objective: To safely synthesize the salt without generating a thermal runaway or vapor cloud.

Reagents:

  • Cyclohexanamine (1.0 eq)

  • 2-methylpropanoic acid (1.0 eq)[2]

  • Solvent: Anhydrous Diethyl Ether or Toluene (to precipitate the salt).

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round bottom flask with a reflux condenser, temperature probe, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2-methylpropanoic acid in the solvent (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add Cyclohexanamine dropwise via the addition funnel.

    • Critical Control: Monitor internal temperature. The reaction is exothermic. Do not exceed 20°C.

  • Precipitation: The salt should precipitate as a white solid (if in ether) or form a separate phase.

  • Filtration: Filter under vacuum (Schlenk line preferred to avoid moisture absorption).

  • Drying: Dry in a vacuum desiccator over

    
    . Do not heat above 60°C  to prevent dissociation.
    
Protocol: Emergency Spill Neutralization

Scenario: A 50g jar of the salt is dropped and shattered.

SpillResponse Start Spill Detected Assess Assess State: Solid or Solution? Start->Assess Solid Solid Spill Assess->Solid Liquid Solution/Wet Spill Assess->Liquid ActionSolid Cover with dry sand/vermiculite. Avoid dust generation. Solid->ActionSolid ActionLiquid Absorb with inert pads. DO NOT use sawdust (fire risk). Liquid->ActionLiquid Neutralize Neutralization Step: Apply dilute Citric Acid (2%) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Collect in HazMat Container (Tag: Organic Amine Salt) Neutralize->Disposal

Figure 2: Decision logic for emergency spill response.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6590, Isobutyric acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclohexylamine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Occupational Health Guideline for Cyclohexylamine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Isobutyric Acid. Retrieved from [Link]

Sources

Foundational

Thermodynamic Characterization of Amine-Carboxylic Acid Protic Ionic Liquids (PILs)

Topic: Thermodynamic properties of amine-carboxylic acid protic ionic liquids Content Type: In-depth technical guide A Technical Guide for Pharmaceutical & Material Scientists Executive Summary Protic Ionic Liquids (PILs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic properties of amine-carboxylic acid protic ionic liquids Content Type: In-depth technical guide

A Technical Guide for Pharmaceutical & Material Scientists

Executive Summary

Protic Ionic Liquids (PILs) formed via the neutralization of amines and carboxylic acids represent a tunable class of solvents critical to modern drug development. Unlike aprotic ionic liquids, PILs possess an available proton on the cation, enabling extensive hydrogen-bonding networks.[1] This guide details the thermodynamic profiling of these systems, focusing on their synthesis, physicochemical characterization, and application in solubilizing Active Pharmaceutical Ingredients (APIs).

Molecular Architecture & Synthesis Protocol

The fundamental formation mechanism of amine-carboxylic acid PILs is a Brønsted acid-base neutralization. Unlike metathesis reactions used for aprotic ILs, this process is atom-efficient with no byproducts when using neat reagents.

The Proton Transfer Equilibrium

The degree of ionicity is governed by the difference in pKa between the acid and the protonated amine (


).


  • 
    :  Complete proton transfer; behaves as a "true" ionic liquid.
    
  • Low

    
    :  Exists as an equilibrium mixture of ions and neutral molecular complexes.
    
Synthesis Workflow (Exothermic Control)

The reaction is highly exothermic. Precise temperature control is required to prevent degradation or volatilization of low-molecular-weight amines.

Protocol: Neat Neutralization

  • Preparation: Charge a jacketed glass reactor with the carboxylic acid (1.0 molar equivalent).

  • Cooling: Circulate coolant to maintain reactor temperature

    
    .
    
  • Addition: Add the amine (1.0 molar equivalent) dropwise under vigorous stirring.

    • Critical Control Point: Monitor internal temperature; do not exceed

      
       to avoid discoloration (oxidation).
      
  • Equilibration: Stir for 24 hours at ambient temperature to ensure complete reaction.

  • Drying: Although no water is produced, precursors are often hygroscopic. Dry under high vacuum (

    
    ) at 
    
    
    
    for 48 hours.
  • Validation: Karl Fischer titration (Target

    
    ) and 
    
    
    
    -NMR (to verify stoichiometry).

SynthesisWorkflow cluster_inputs Precursors Amine Amine (Base) Mixing Controlled Addition (T < 15°C, Exothermic) Amine->Mixing Acid Carboxylic Acid (Acid) Acid->Mixing Equil Equilibration (24h, Stirring) Mixing->Equil Proton Transfer Drying Vacuum Drying (Remove Adventitious H2O) Equil->Drying QC Quality Control (NMR, Karl Fischer) Drying->QC

Figure 1: Step-by-step synthesis workflow emphasizing thermal control during the exothermic neutralization phase.

Thermodynamic Characterization

Accurate thermodynamic data is essential for process scaling and predicting drug solubility.

Density and Excess Molar Volume ( )

Density (


) generally decreases linearly with temperature. However, the Excess Molar Volume  is the critical metric for researchers. It indicates the packing efficiency and strength of interactions between the amine and acid.


  • Negative

    
    :  Indicates strong attractive interactions (H-bonding, efficient ion packing). Most amine-acid PILs exhibit significant negative deviation.
    
  • Positive

    
    :  Rare in PILs; indicates steric hindrance or dissociation.
    
Viscosity and Transport Properties

Viscosity (


) in PILs is significantly higher than molecular solvents due to Coulombic forces and H-bonding networks. It typically follows the Vogel-Fulcher-Tammann (VFT)  equation rather than simple Arrhenius behavior, indicating glass-forming liquid characteristics.

Table 1: Comparative Properties of Common Amine-Carboxylic Acid PILs (at 298.15 K)

Cation SourceAnion SourceDensity (

)
Viscosity (

)

(Approx)
EthylammoniumNitrate (Ref)1.2128>10
EthanolammoniumAcetate1.16~350~4.8
EthanolammoniumFormate1.18~95~5.7
PropylammoniumFormate1.05~60~6.9

Note: Viscosity is highly sensitive to water content; even 1% water can reduce viscosity by 30-50%.

Ionicity and Solution Chemistry (Walden Plot Analysis)

For drug delivery, knowing if the liquid behaves as independent ions or neutral pairs is vital. The Walden Plot correlates molar conductivity (


) against fluidity (

).
The Walden Rule

Ideal ionic liquids (fully dissociated) fall on the "KCl line" (slope = 1).



  • "Good" PILs: Fall near the ideal line (e.g., Ethylammonium nitrate). High conductivity, high dissociation.

  • "Poor" PILs: Fall significantly below the line. Indicates extensive ion-pairing or neutral species formation (common in weak acid-weak amine systems).

Implication for Solvation
  • High Ionicity: Better for solvating charged drugs (salts).

  • Low Ionicity (High Neutrality): Often better for membrane permeability and solvating neutral, lipophilic drugs.

WaldenLogic cluster_structure Molecular Structure cluster_properties Transport Properties Chain Alkyl Chain Length Interaction Ion-Ion Interaction Strength Chain->Interaction pKa ΔpKa (Acid/Base Strength) pKa->Interaction Visc Viscosity (η) Interaction->Visc H-Bonding Network Cond Conductivity (Λ) Interaction->Cond Walden Walden Plot Position (Ionicity) Visc->Walden Cond->Walden App Application Suitability Walden->App Below Line: Permeation Enhancer Walden->App On Line: Electrolyte

Figure 2: Structure-property relationships determining the ionicity and subsequent application of the PIL.

Application in Drug Delivery (API-ILs)[2][3]

The most transformative application of amine-carboxylic acid PILs is the conversion of solid Active Pharmaceutical Ingredients (APIs) into liquid forms (API-ILs).

Mechanism of Action

Many drugs are weak acids (e.g., Ibuprofen) or weak bases (e.g., Lidocaine). By pairing them with a counter-ion to form a PIL:

  • Melting Point Suppression: The crystal lattice energy is disrupted, often creating a liquid at body temperature.

  • Solubility Enhancement: The ionic nature disrupts the water structure, increasing aqueous solubility of hydrophobic drugs.

  • Permeation Enhancement: The organic counter-ion (e.g., oleic acid or long-chain amines) can disrupt the lipid bilayer of the stratum corneum, facilitating transdermal delivery.

Case Study: Lidocaine-Ibuprofen

Combining Lidocaine (amine) and Ibuprofen (carboxylic acid) results in a PIL that is fully liquid at room temperature. This API-IL exhibits:

  • Higher transdermal flux than either pure solid.

  • Dual pharmacological action (anesthetic + anti-inflammatory).

  • Thermodynamic stability avoiding polymorphism issues common in solid formulations.

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews. [Link]

  • Perkin, S., et al. (2020). Structure Effects on the Ionicity of Protic Ionic Liquids. ChemPhysChem. [Link]

  • Bica, K., et al. (2014). Ionic liquids in pharmaceutical applications. Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Alvarez, V. H., et al. (2015). Thermophysical Properties of Two Ammonium-Based Protic Ionic Liquids. Journal of Solution Chemistry. [Link]

  • Kubota, K., et al. (2016).[2] The molecular assembly of the ionic liquid/aliphatic carboxylic acid/aliphatic amine as effective and safety transdermal permeation enhancers.[3] European Journal of Pharmaceutical Sciences. [Link]

Sources

Exploratory

Cyclohexylamine Salts in Corrosion Mitigation: Mechanistic Pathways and Efficacy Evaluation

Target Audience: Researchers, Formulation Scientists, and Industrial Chemists Document Type: In-Depth Technical Whitepaper Executive Summary The mitigation of metallic degradation in enclosed environments and aggressive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Industrial Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

The mitigation of metallic degradation in enclosed environments and aggressive aqueous systems relies heavily on the strategic application of Volatile Corrosion Inhibitors (VCIs). Among these, cyclohexylamine (CHA) and its synthesized salts (aminocarboxylates) represent a gold standard due to their optimal vapor pressure, strong basicity, and dual-action electrochemical passivation capabilities. This whitepaper synthesizes current literature to elucidate the thermodynamic transport mechanisms, surface adsorption kinetics, and standardized evaluation protocols for cyclohexylamine salts in corrosion protection.

Introduction to Cyclohexylamine-Based Inhibition

Corrosion is fundamentally an electrochemical process driven by the thermodynamic instability of refined metals. In environments where direct coating or continuous liquid-phase inhibition is unfeasible (e.g., boiler condensates, shipping containers, and complex tubular goods), Volatile Corrosion Inhibitors (VCIs) are deployed[1].

Cyclohexylamine is a strong aliphatic cyclic amine. While pure CHA is highly effective at neutralizing acidic carbon dioxide in boiler water to prevent condensate corrosion[2], its high volatility makes it transient. By reacting CHA with weak organic or inorganic acids (e.g., benzoic acid, carbonic acid, dithiocarbamic acid), formulation scientists create cyclohexylamine salts. These salts possess a finely tuned saturated vapor pressure (


), allowing them to sublime slowly, transport through the vapor phase, and condense onto metal surfaces to form a monomolecular protective barrier[3].

Mechanistic Pathways of Inhibition

The efficacy of a cyclohexylamine salt is not merely a function of its presence, but of a multi-step physicochemical cascade. Understanding this causality is critical for designing targeted formulations.

Volatilization and Transport Dynamics

For a compound to function as a VCI, it must possess a vapor pressure typically between


 and 

mmHg at ambient temperatures[3].
  • Too high: The inhibitor vaporizes rapidly, failing to maintain long-term protection as it escapes the enclosure[1].

  • Too low: The sublimation rate is insufficient to saturate the vapor space and condense on the metal surface before corrosive agents (like

    
     and 
    
    
    
    ) initiate oxidation.

Upon sublimation, the salt molecules transport via diffusion and convection. The mechanism of vaporization can involve either the direct phase transition of the intact salt or hydrolytic/thermal dissociation into the parent amine and acid (e.g., cyclohexylamine and carbon dioxide from cyclohexylamine carbonate)[3].

Surface Adsorption and Electrochemical Passivation

Once the VCI vapor reaches the metal, it condenses and dissolves into the microscopic moisture film present on the surface. Here, the salt dissociates. The inhibition is inherently electrochemical[4].

The protonated cyclohexylammonium cations migrate to cathodic sites on the metal surface. Through physisorption—and in some cases, chemisorption via donor-acceptor bonds between the nitrogen's lone pair and the metal's d-orbitals—they form a densely packed layer. This steric barrier displaces water molecules and severely restricts the diffusion of oxygen, thereby retarding the cathodic reduction process[1],[4].

The Dual Role of Anions

Modern cyclohexylamine salts are "ambiodic" (mixed-type) inhibitors, meaning they suppress both anodic and cathodic reactions[1]. The anion (e.g., benzoate, carbonate) plays a critical dual role:

  • Defect Occlusion: In near-neutral conditions, anions like benzoate precipitate with

    
     ions to form insoluble basic salts, effectively plugging defects in the air-formed oxide layer[5].
    
  • Localized pH Buffering: In alkaline or highly localized defect sites, the anions act as a pH buffer, preventing the localized accumulation of protons that typically drives pitting corrosion[5].

VCI_Mechanism A Solid VCI Source (Cyclohexylamine Salts) B Sublimation / Vaporization (p0 > 10^-5 mmHg) A->B C Vapor Phase Transport (Diffusion & Convection) B->C D Condensation on Metal Surface C->D E Hydrolysis in Moisture Film D->E F Adsorption of Cyclohexylammonium Cations E->F G Precipitation of Insoluble Basic Salts E->G H Electrochemical Passivation (Mixed-Type Inhibition) F->H G->H

Mechanistic pathway of Volatile Corrosion Inhibitors from sublimation to surface passivation.

Quantitative Efficacy Across Environments

The structural variations of cyclohexylamine salts dictate their environmental compatibility. Table 1 synthesizes the maximum inhibition efficiencies of various CHA derivatives across different corrosive matrices.

Table 1: Comparative Efficacy of Cyclohexylamine Derivatives

Inhibitor CompoundCorrosive EnvironmentTarget SubstratePrimary MechanismMax EfficiencyRef
Cyclohexylamine Dithiocarbamate 1 M HCl (Aqueous)AluminiumMixed-type, Physisorption> 80.0%[6]
Cyclohexylamine Benzoate

/

Gas (Vapor)
Mild SteelAnodic/Mixed, Vapor Phase> 90.0%[7]
Cyclohexylamine Carbonate Simulated Water / AtmosphereNd-Fe-B / SteelAnodic, Physisorption~ 89.0%[5]
Cyclohexylamine (Pure) 0.1 N

(Aqueous)
Mild SteelMixed-type, Physisorption81.06%[8]

Data indicates that while pure CHA is effective in direct acidic immersion, synthesized salts (like benzoates and dithiocarbamates) offer superior multi-phase protection, particularly in vapor spaces.

Standardized Experimental Protocols for VCI Evaluation

To ensure scientific integrity and reproducibility, the evaluation of cyclohexylamine salts must employ self-validating protocols. Relying solely on visual inspection is inadequate; a combination of thermodynamic, electrochemical, and gravimetric analyses is required.

Electrochemical Profiling (EIS & Potentiodynamic Polarization)

Rationale: Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that quantifies the charge transfer resistance (


) and double-layer capacitance (

) without aggressively altering the inhibitor film. Potentiodynamic polarization (Tafel extrapolation) identifies whether the inhibitor is anodic, cathodic, or mixed-type[6],[8].

Step-by-Step Protocol:

  • Cell Assembly: Utilize a standard three-electrode cell. Use a polished mild steel coupon (1 cm² exposed area) as the working electrode, a platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.

  • OCP Stabilization (Self-Validation Step): Immerse the working electrode in the test solution (with and without the dissolved VCI). Monitor the Open Circuit Potential (OCP) for 30–60 minutes. Do not proceed until

    
     mV/min. This ensures the system has reached thermodynamic steady-state, validating subsequent measurements.
    
  • EIS Acquisition: Apply a 10 mV peak-to-peak AC sinusoidal perturbation at the stabilized OCP. Sweep the frequency from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract

    
    . An increase in 
    
    
    
    confirms film formation[6].
  • Potentiodynamic Sweep: Immediately following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s. Calculate the corrosion current density (

    
    ) using Tafel extrapolation to determine inhibition efficiency.
    
Gravimetric (Weight Loss) Assay

Rationale: While electrochemical tests provide instantaneous kinetic data, gravimetric analysis provides the absolute, integrated corrosion rate over extended exposure times, accounting for localized breakdown events[6],[7].

Step-by-Step Protocol:

  • Preparation: Abrade mild steel coupons sequentially with SiC paper (up to 1200 grit). Degrease with acetone, dry, and record the initial mass (

    
    ) using an analytical balance (±0.1 mg accuracy).
    
  • Exposure: Suspend the coupons in a sealed conical flask containing the corrosive medium (or suspended above the solid VCI for vapor-phase testing) for 72 to 168 hours at a controlled temperature (e.g., 298 K).

  • Descaling: Remove the coupons, immerse in Clarke's solution (inhibited HCl) to strip corrosion products without attacking the base metal, wash with distilled water, dry, and record the final mass (

    
    ).
    
  • Calculation: Determine the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ) using the formula:
    
    
    .

Workflow A Sample Prep (Mild Steel, Polished) B VCI Exposure (Vapor or Solution) A->B C Electrochemical (EIS & Polarization) B->C D Gravimetric (Weight Loss) B->D E Surface Analysis (SEM / EDX) B->E F Inhibition Efficiency Calculation C->F D->F E->F

Standardized experimental workflow for evaluating VCI efficacy and surface morphology.

Conclusion & Future Perspectives

Cyclohexylamine salts remain a cornerstone in the formulation of Volatile Corrosion Inhibitors. Their unique ability to sublime at ambient temperatures, coupled with the synergistic electrochemical passivation provided by both the cyclohexylammonium cation and the conjugate anion, makes them exceptionally versatile. Future formulation strategies are increasingly focusing on combining these salts with environmentally benign organic matrices to further optimize vapor pressure and reduce ecological impact while maintaining >90% inhibition efficiencies in aggressive industrial environments.

References

1.[9] Dicyclohexylamine Nitrite as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate.[Link] 2.[1] Volatile corrosion inhibitors (VCI). SubsTech.[Link] 3.[6] Corrosion Inhibition of Aluminium by Cyclohexylamine Dithiocarbamate in Acidic Solution. ResearchGate.[Link] 4.[8] Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study. ResearchGate.[Link] 5.[3] Volatile Inhibitors of Metal Corrosion. I. Vaporization. SciSpace.[Link] 6.[4] An Overview: Vapor Phase Corrosion Inhibitors. AMPP.[Link] 7.[2] Cyclohexylamine for Corrosion Prevention. Emerald Insight.[Link] 8.[7] Multiphasic inhibition of mild steel corrosion in H2S gas environment. Arabian Journal of Chemistry.[Link] 9.[5] Efficiency of Vapor Phase Corrosion Inhibitors for Ferrous Metals in Neutral and Alkaline Solutions. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis and Isolation of Cyclohexylammonium Isobutyrate

Introduction & Scope The synthesis of ammonium carboxylate salts is a fundamental procedure in organic chemistry, frequently utilized for the purification, characterization, and stabilization of volatile or liquid carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of ammonium carboxylate salts is a fundamental procedure in organic chemistry, frequently utilized for the purification, characterization, and stabilization of volatile or liquid carboxylic acids[1]. Isobutyric acid, a short-chain aliphatic carboxylic acid, is a liquid at ambient temperature, making its handling, storage, and precise stoichiometric application challenging in certain advanced synthetic workflows. By reacting it with cyclohexylamine—a moderately strong primary aliphatic amine (pKa ~10.6)[2]—the acid is converted into cyclohexylammonium isobutyrate, a highly crystalline and stable solid.

This Application Note details a robust, self-validating protocol for synthesizing this salt. As an Application Scientist, the focus here is not merely on the steps, but on the mechanistic causality behind solvent selection, thermal control, and crystallization dynamics to ensure maximum yield and purity.

Mechanistic Causality & Reaction Design

The reaction proceeds via a rapid, exothermic Brønsted-Lowry acid-base neutralization.

Causality in Solvent Selection: The reaction is performed in a non-polar to moderately polar aprotic solvent, specifically anhydrous diethyl ether (Et₂O). The chemical rationale is twofold:

  • Both precursors (isobutyric acid and cyclohexylamine) are highly soluble in diethyl ether.

  • The resulting ionic salt (cyclohexylammonium isobutyrate) exhibits negligible solubility in this non-polar medium. This extreme solubility differential drives the reaction equilibrium towards quantitative precipitation, simplifying product isolation without the need for a tedious aqueous workup or reactive extraction[3].

Mechanism Reactant1 Isobutyric Acid (Proton Donor) Product Cyclohexylammonium Isobutyrate (Solid Salt) Reactant1->Product Proton Transfer (-H⁺) Reactant2 Cyclohexylamine (Proton Acceptor) Reactant2->Product Proton Transfer (+H⁺)

Figure 1: Acid-base proton transfer mechanism yielding the target ammonium carboxylate salt.

Quantitative Data & Reagent Specifications

To establish a self-validating system, precise stoichiometric control is required. A slight 5% molar excess of cyclohexylamine is utilized to ensure complete deprotonation of the isobutyric acid. The unreacted amine remains fully soluble in the ether mother liquor during filtration.

Table 1: Stoichiometric Parameters for a 50 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass (g)Volume (mL)Density (g/mL)
Isobutyric Acid 88.111.0050.04.414.640.950
Cyclohexylamine 99.171.0552.55.216.010.867
Diethyl Ether 74.12SolventN/AN/A50.00.713
Target Salt 187.28 1.00 (Theoretical) 50.0 9.36 N/A N/A

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dissolve Isobutyric Acid in Et₂O Step2 2. Controlled Neutralization Dropwise Addition of Cyclohexylamine at 0°C Step1->Step2 Step3 3. Crystallization Stirring at Room Temp & Cooling to -20°C Step2->Step3 Step4 4. Isolation Vacuum Filtration & Cold Et₂O Wash Step3->Step4 Step5 5. Desiccation Vacuum Drying to Constant Weight Step4->Step5

Figure 2: Experimental workflow for the synthesis and isolation of cyclohexylammonium isobutyrate.

Detailed Step-by-Step Protocol

Step 1: Preparation of the Acid Solution
  • Equip a 100 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar and a pressure-equalizing addition funnel.

  • Charge the flask with 4.64 mL (50.0 mmol) of isobutyric acid[1].

  • Add 30 mL of anhydrous diethyl ether to the flask. Stir at 300 rpm to ensure complete homogeneity.

  • Submerge the flask in an ice-water bath (0 °C).

    • Causality: The subsequent neutralization is highly exothermic. Pre-cooling the reaction mixture prevents solvent boil-off (Et₂O boils at 34.6 °C) and suppresses potential thermal degradation.

Step 2: Controlled Amine Addition
  • Transfer 6.01 mL (52.5 mmol) of cyclohexylamine into the addition funnel[2].

  • Dilute the amine with 10 mL of anhydrous diethyl ether to modulate the concentration and addition rate.

  • Begin dropwise addition of the cyclohexylamine solution into the vigorously stirred acid solution over a period of 15-20 minutes.

    • Observation: A dense white precipitate (the salt) will begin to form almost immediately upon addition as the local concentration of the ion pair rapidly exceeds its solubility product in ether.

Step 3: Maturation and Crystallization
  • Once the addition is complete, remove the ice bath and allow the suspension to warm to ambient temperature (20-25 °C). Continue stirring for 1 hour to ensure complete conversion.

  • Transfer the sealed flask to a freezer (-20 °C) for 2 hours.

    • Causality: Lowering the temperature drastically decreases the solubility of the cyclohexylammonium isobutyrate in the ethereal mother liquor, maximizing the crystallization yield and promoting the formation of larger, purer crystal lattices.

Step 4: Isolation and Washing
  • Assemble a Büchner funnel with a properly seated, medium-porosity filter paper over a vacuum flask.

  • Apply vacuum and rapidly filter the cold suspension.

  • Wash the filter cake with two 10 mL portions of ice-cold anhydrous diethyl ether .

    • Causality: The cold ether wash removes the slight excess of unreacted cyclohexylamine and any trace organic impurities without dissolving the target product.

Step 5: Desiccation
  • Transfer the white crystalline solid to a pre-weighed watch glass.

  • Dry the product in a vacuum desiccator (or vacuum oven at 40 °C) for 12 hours to remove residual ether.

  • Weigh the final product to determine the yield (Expected: 8.5 - 9.0 g, >90% yield).

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the following self-validation checks must be integrated into the workflow:

  • Yield Verification: A yield of <80% indicates incomplete precipitation, often due to excessive solvent volume or insufficient cooling. If this occurs, concentrate the mother liquor under reduced pressure and recrystallize.

  • Melting Point Analysis: The isolated salt should exhibit a sharp melting point. A depressed or broad melting range indicates residual solvent or unreacted starting materials, necessitating recrystallization from a minimal amount of hot ethyl acetate.

  • Spectroscopic Validation: IR spectroscopy should show a complete disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of strong ammonium N-H stretching bands (~3000 cm⁻¹) alongside carboxylate asymmetric/symmetric stretches (~1550 and 1400 cm⁻¹).

References[1] Title: Preparation of Carboxylic Acids

Source: Chemistry Steps URL: [3] Title: Direct conversion of carboxylate salts to carboxylic acids via reactive extraction Source: OAKTrust (Texas A&M University) URL: [2] Title: Cyclohexylamine: Properties, Reactions, Production And Uses Source: Chemcess URL:

Sources

Application

Application Notes &amp; Protocols: Formulation and Evaluation of VCI Papers Based on Cyclohexanamine 2-Methylpropanoate

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, application, and performance evaluation of Volatile Corrosion Inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation, application, and performance evaluation of Volatile Corrosion Inhibitor (VCI) papers utilizing cyclohexanamine 2-methylpropanoate. This amine carboxylate salt offers a potent, environmentally conscious alternative to traditional nitrite-based inhibitors for the temporary protection of ferrous and non-ferrous metals. These protocols are designed to be self-validating, grounded in established industry standards, and explained with the scientific causality behind each step to ensure both reproducibility and a deep understanding of the underlying mechanisms.

Introduction to Amine Carboxylate VCIs

Volatile Corrosion Inhibitors (VCIs) are a class of chemical compounds that possess sufficient vapor pressure to transition into a gaseous phase within an enclosed space.[1][2] These vapors then condense and adsorb onto metallic surfaces, forming a thin, molecular, protective film that inhibits the electrochemical processes of corrosion.[3][4] This method is highly advantageous as it allows for the protection of intricate and hard-to-reach areas on metal parts without the need for direct application of liquids or greases.[1]

Amine carboxylates, formed by the reaction of a volatile amine with a carboxylic acid, are particularly effective VCIs.[5][6][7] The amine component provides the necessary volatility and the ability to neutralize acidic atmospheric contaminants, while the carboxylate anion acts as a film-forming inhibitor.[1][7] The salt, cyclohexanamine 2-methylpropanoate, leverages the volatility of cyclohexylamine[8][9][10] and the inhibitive properties of the carboxylate to provide robust multi-metal protection.

Mechanism of Action

The protective action of cyclohexanamine 2-methylpropanoate is a multi-step process:

  • Sublimation: The VCI salt slowly sublimates from the paper substrate into the enclosed atmosphere. The vapor pressure is a critical property, needing to be high enough to saturate the environment but low enough for long-term protection.[2][5]

  • Vapor Transport: The gaseous VCI molecules diffuse throughout the package, driven by concentration gradients, until equilibrium is reached.

  • Adsorption: In the presence of ambient humidity, a thin electrolyte layer forms on the metal surface. The polar VCI molecules dissolve into this layer and adsorb onto the metal, with the amine group often coordinating to the surface.[5][11]

  • Film Formation: This adsorption process creates a hydrophobic, monomolecular barrier that displaces water and passivates the metal surface, disrupting both anodic and cathodic corrosion reactions.[2][3][12]

cluster_Paper VCI Paper cluster_Atmosphere Enclosed Atmosphere cluster_Metal Metal Surface VCI_Paper VCI Salt Impregnated in Kraft Paper Vapor Gaseous VCI Molecules (Cyclohexanamine 2-Methylpropanoate) VCI_Paper->Vapor 1. Sublimation Metal_Surface Bare Metal Vapor->Metal_Surface 2. Vapor Transport & Adsorption Protective_Film Protective Molecular Film Metal_Surface->Protective_Film 3. Film Formation Corrosion_Blocked Corrosion Inhibited Protective_Film->Corrosion_Blocked 4. Barrier Action O2 O₂ O2->Corrosion_Blocked H2O H₂O H2O->Corrosion_Blocked cluster_reactants Reactants cluster_product Product Cyclohexanamine Cyclohexanamine (Base) VCI_Salt Cyclohexanamine 2-Methylpropanoate (VCI Salt) Cyclohexanamine->VCI_Salt + IsobutyricAcid 2-Methylpropanoic Acid (Isobutyric Acid) IsobutyricAcid->VCI_Salt

Synthesis of the VCI Salt.

Protocol 2.1: VCI Synthesis

  • Molar Calculation: Determine the required mass of each reactant for a 1:1 molar ratio.

    • Cyclohexanamine (C₆H₁₃N): Molar Mass ≈ 99.17 g/mol

    • 2-Methylpropanoic Acid (C₄H₈O₂): Molar Mass ≈ 88.11 g/mol

  • Reaction Setup: Place a beaker containing a magnetic stir bar on a stir plate within a fume hood.

  • Dissolution: Add the calculated amount of 2-methylpropanoic acid to a suitable solvent (e.g., a 50:50 mixture of deionized water and ethanol). Begin stirring.

  • Neutralization: Slowly add the equimolar amount of cyclohexylamine to the stirring solution. The reaction is exothermic; addition should be controlled to manage the temperature increase.

  • pH Confirmation: After the addition is complete, continue stirring for 30 minutes. Check the pH of the solution. It should be approximately neutral (pH 7.0-8.0). [5]Adjust with small amounts of acid or base if necessary.

  • Final Concentration: Adjust the final volume with the solvent to achieve the desired stock concentration (e.g., 20% w/v).

Impregnation of Kraft Paper

The goal is to achieve a uniform distribution of the VCI within the paper fibers. A target loading of 5% VCI by weight of the paper is a common and effective starting point. [13][14] Materials & Equipment:

  • Neutral pH Kraft paper (e.g., 60-70 g/m²) [15]* VCI stock solution (from Protocol 2.1)

  • Shallow tray for impregnation

  • Roller or coating rod

  • Drying oven or ventilated area

Protocol 2.2: Paper Impregnation

  • Preparation: Cut the Kraft paper to the desired dimensions. Weigh the dry paper to determine the target VCI loading mass.

  • Dilution: Dilute the VCI stock solution to a working concentration (e.g., 10% w/v) to ensure proper saturation without over-wetting the paper.

  • Application: Pour the working solution into the shallow tray. Pass a sheet of paper through the solution.

  • Uniform Coating: Immediately after saturation, pass the paper under a roller or coating rod to remove excess liquid and ensure an even coating.

  • Drying: Hang the treated paper sheets in a drying oven set to a moderate temperature (e.g., 50-60°C) or in a well-ventilated area at ambient temperature until completely dry. [15]6. Quality Control: Weigh the final dried VCI paper. The weight should be approximately 5% greater than the initial weight, corresponding to the VCI loading.

ParameterRecommended ValueRationale
Paper Type Neutral pH Kraft PaperPrevents acidic reactions with the VCI or metal. Good absorbency.
Paper Basis Weight 60-70 g/m²Balances VCI carrying capacity with flexibility and cost. [15]
VCI Loading 5% (w/w)Proven effective concentration for robust corrosion protection. [13][14]
Drying Temperature 50-60°CSufficient to evaporate the solvent without excessive loss of the VCI.

Performance Evaluation Protocols

Validating the efficacy of the formulated VCI paper is critical. The following protocols are based on widely accepted industry standards and provide a multi-faceted assessment of performance.

Start Formulated VCI Paper Vapor_Test Vapor-Phase Inhibition Test (NACE TM0208-2008) Start->Vapor_Test Contact_Test Contact Corrosion Test Start->Contact_Test Electro_Test Electrochemical Analysis Start->Electro_Test VIA_Test Vapor Inhibiting Ability (VIA) Jar Test Vapor_Test->VIA_Test Razor_Test Razor Blade Test Contact_Test->Razor_Test Polarization Potentiodynamic Polarization Electro_Test->Polarization EIS Electrochemical Impedance Spectroscopy (EIS) Electro_Test->EIS Analysis Performance Analysis & Validation VIA_Test->Analysis Razor_Test->Analysis Polarization->Analysis EIS->Analysis

Experimental Workflow for VCI Paper Evaluation.
Vapor Inhibiting Ability (VIA) Test

This protocol is a modification of the NACE TM0208-2008 standard test method, designed to evaluate the VCI's ability to protect a metal surface without direct contact. [16][17][18] Protocol 3.1: VIA Jar Test

  • Apparatus: Use wide-mouth glass jars (approx. 1 liter) with lids. Place a small amount of glycerin-water solution (1:2 ratio) at the bottom to create a humid, corrosive atmosphere. [19][20]2. Specimen Preparation: Prepare polished mild steel specimens. Clean them thoroughly with a solvent like ethanol to remove any oils and ensure a reactive surface.

  • Setup: Suspend the steel specimen from the lid of the jar using a non-metallic string, ensuring it does not touch the walls or the solution.

  • VCI Introduction: Place a sample of the VCI paper at the bottom of the jar, ensuring it does not contact the steel specimen.

  • Controls: Set up two control jars:

    • Negative Control: A jar with a steel specimen but no VCI paper.

    • Blank Control: A jar with a steel specimen and untreated Kraft paper.

  • Incubation: Seal the jars and place them in a controlled environment (e.g., 35-40°C) to accelerate the test.

  • Evaluation: Visually inspect the steel specimens daily for signs of corrosion (rust). The test is typically run for 24-72 hours.

  • Passing Criteria: The specimen in the VCI jar should remain free of corrosion, while the specimens in the control jars should show significant rusting.

Contact Corrosion Test (Razor Blade Test)

This is a rapid, qualitative test to ensure the VCI does not cause corrosion upon direct contact with the metal, which is crucial for interleaving applications. [19][20] Protocol 3.2: Razor Blade Test

  • Preparation: Clean a mild steel razor blade with ethanol.

  • Setup: Place the cleaned blade on a sheet of the VCI paper.

  • Moisture: Add a few drops of deionized water directly onto the blade.

  • Covering: Place another sheet of the VCI paper on top, sandwiching the wet blade. Apply light pressure to ensure contact.

  • Control: Repeat the process using untreated Kraft paper as a control.

  • Observation: After a set period (e.g., 2 hours), remove the blades and inspect for any signs of discoloration or corrosion. The blade in contact with the VCI paper should show no corrosion, while the control may show rust.

Electrochemical Testing

Electrochemical methods provide rapid, quantitative data on the inhibitor's efficiency and mechanism. [11][12][21]These tests measure the reduction in the corrosion rate of a metal electrode in a corrosive solution when VCI vapor is introduced.

Protocol 3.3: Potentiodynamic Polarization & EIS

  • Test Cell: Use a standard three-electrode electrochemical cell. The working electrode is a mild steel sample, the reference electrode is typically a Saturated Calomel Electrode (SCE), and the counter electrode is a platinum or graphite rod.

  • Electrolyte: The electrolyte is a corrosive medium, commonly a 3.5% NaCl solution.

  • VCI Exposure: Place a sample of the VCI paper inside the cell, above the electrolyte level, so that only its vapor can interact with the solution and the electrode surface. Seal the cell and allow it to equilibrate for a period (e.g., 1 hour) for the atmosphere to become saturated with VCI vapor.

  • Potentiodynamic Polarization: Scan the potential of the working electrode and measure the resulting current. The data is plotted as a Tafel plot. The presence of the VCI should shift the corrosion potential (Ecorr) and significantly reduce the corrosion current density (Icorr). The inhibition efficiency (%IE) can be calculated.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal over a range of frequencies. The resulting impedance data, often shown in a Nyquist plot, reveals information about the protective film. An effective VCI will dramatically increase the charge transfer resistance (Rct), indicating a more protective surface film. [12]

    Test Method Parameter Measured Indication of Good Performance
    VIA Jar Test Visual Corrosion (Rust) No rust on the specimen after 72 hours.
    Razor Blade Test Visual Corrosion (Rust) No rust or discoloration on the blade after 2 hours.
    Potentiodynamic Polarization Corrosion Current (Icorr) Significant decrease in Icorr compared to the blank.

    | EIS | Charge Transfer Resistance (Rct) | Significant increase in Rct compared to the blank. |

References

  • NACE International. (2024). NACE TR31215-2024: Laboratory Evaluation of Corrosion Inhibitors Used in the Oil and Gas Industry. Association for Materials Protection and Performance. [Link]

  • de Melo, H. G., et al. (2017). Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors for Metallic Zinc: Theoretical and Experimental Studies. Frontiers in Materials. [Link]

  • Vuorinen, E. (2017). Amine carboxylates as vapour phase corrosion inhibitors. ResearchGate. [Link]

  • Farag, A. A., et al. (2025). Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution: Electrochemical, chemical, surface and computational explorations. Inorganic Chemistry Communications. [Link]

  • NACE International. (2021). NACE SP21469-2021: Corrosion Inhibitor Evaluation, Field Conditions, Application Window. Scribd. [Link]

  • Lim, J. S., & Tan, Y. N. (2017). Process of Making VCI Paper Using Vappro MBL 2200-Amino-Carboxylate Corrosion Inhibitor (ACCI). Academia.edu. [Link]

  • Request PDF. (n.d.). Corrosion inhibition performance of new Schiff base cyclohexanamine derivatives on C-steel in 1 M HCl solution: Electrochemical, chemical, surface and computational explorations. ResearchGate. [Link]

  • NACE International. (2021). NACE SP21469:2021 Corrosion Inhibition Selection and Management for O. Intertek Inform. [Link]

  • NACE International. (2021). Corrosion Inhibition Selection and Management for Oil and Gas Production. Association for Materials Protection and Performance. [Link]

  • Henderson, A. J., & Lyublinski, E. Y. (2010). EVOLVING STANDARD TEST METHODS FOR VAPOR INHIBITING ABILITY (VIA) FOR CORROSION PROTECTION. NACE International. [Link]

  • AMPP. (2024). Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces. [Link]

  • U.S. Army. (n.d.). Final Report - Volatile Corrosion Inhibitor (VCI) Test Study. [Link]

  • Papavinasam, S. (2004). Testing Methods and Standards for Oilfield Corrosion Inhibitors. OnePetro. [Link]

  • Request PDF. (n.d.). Process of Making VCI Paper Using Vappro MBL 2200-Amino-Carboxylate Corrosion Inhibitor (ACCI). ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclohexylamine: A Versatile Amine for Industrial Applications. [Link]

  • Abed, K., Ibrahim, M., & Yang, L. (2022). Quantitative Evaluation of Volatile Corrosion Inhibitors. Materials Performance. [Link]

  • Johnston, R. K., Schafer, J. G., & McBeth, L. D. (1955). PACKAGE SAFETY TEST FOR VOLATILE CORROSION INHIBITORS. Defense Technical Information Center. [Link]

  • Yildirim, A., & Çetin, M. K. (2023). Comprehensive Evaluation of a Novel Volatile Corrosion Inhibitor Formulation for St37 Carbon Steel in Chloride Media. Scientific Research Publishing. [Link]

  • Tan, B., et al. (2019). Optimization and characterisation of commercial water-based volatile corrosion inhibitor. Semantic Scholar. [Link]

  • Zerust Excor. (2026). VCI Performance Testing for Wet Parts Standards. [Link]

  • NACE International. (n.d.). Standard Test Method Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary. ResearchGate. [Link]

  • Vuorinen, E., & Skinner, W. (2002). Amine carboxylates as vapour phase corrosion inhibitors. R Discovery. [Link]

  • Alshamaileh, E., et al. (2014). Corrosion Inhibition of Aluminium by Cyclohexylamine Dithiocarbamate in Acidic Solution. ResearchGate. [Link]

  • Fengqi Chemical. (2024). The main use of cyclohexylamine products. [Link]

  • Green Packaging, Inc. (n.d.). A Complete Guide to Rust Prevention Using VCI. [Link]

  • de Souza, F. S., & de Melo, H. G. (2020). In Situ Raman Spectroscopy and Other Techniques to Study Steel Corrosion in the Presence of Volatile Corrosion Inhibitors. SciELO. [Link]

  • Shukla, S. K., et al. (2022). Development of Green Vapor Corrosion Inhibitor (VCI) for metal packaging applications. Materials Today: Proceedings. [Link]

  • Cortec Corporation. (n.d.). VCI Paper | Anti Rust Paper | Rolls and Sheets. [Link]

  • Ma, H., et al. (2021). Surface modification for Al alloy by volatile corrosion inhibitors from cyclohexylamine, octanoic acid, and their reaction product. Wiley Online Library. [Link]

  • Quraishi, M. A., & Singh, A. (2018). Volatile corrosion inhibitors for ferrous and non-ferrous metals and alloys: A review. Semantic Scholar. [Link]

  • Focke, W. W., et al. (n.d.). Thermal analysis and FTIR studies of volatile corrosion inhibitor model systems. University of Pretoria. [Link]

  • Google Patents. (n.d.). US20090151598A1 - Vapor phase corrosion inhibitors and method for their production.
  • NICHEM Solutions. (2022). Development of Eco-friendly (Green) Vapor Corrosion Inhibitor (VCI) for multi-metal packaging applications. [Link]

Sources

Method

Application Note: Advanced Utilization of Cyclohexylamine Isobutyrate (CAIB) in Water-Based Coatings

Target Audience: Formulation Scientists, Materials Researchers, and Coatings Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary The transition from solven...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Materials Researchers, and Coatings Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The transition from solvent-borne to water-based coatings has introduced significant challenges in protecting ferrous substrates from immediate oxidation, commonly known as "flash rust." Cyclohexylamine isobutyrate (CAIB) , an amine carboxylate salt, has emerged as a highly effective, multifunctional additive in waterborne acrylic, epoxy, and polyurethane systems. Beyond its primary role as a flash rust inhibitor (FRI), CAIB functions as a pH stabilizer and a tin-free latent catalyst for silane-functionalized polymers.

This application note details the mechanistic causality of CAIB, provides quantitative formulation guidelines, and outlines self-validating experimental protocols for evaluating its efficacy.

Mechanistic Insights: Dual-Action Passivation and Catalysis

To optimize CAIB in a formulation, scientists must understand its behavior at the metal-coating interface and within the polymer matrix.

Synergistic Flash Rust Inhibition

When a water-based coating is applied to a ferrous substrate, the aqueous phase acts as an electrolyte, initiating anodic metal dissolution (


) and cathodic oxygen reduction. CAIB mitigates this through a mixed-type inhibition mechanism[1]:
  • Anodic Passivation (Chemisorption): The isobutyrate anion competes with water and aggressive ions (like chlorides) for active anodic sites. It forms a stable, insoluble iron-carboxylate complex, passivating the metal surface.

  • Cathodic Shielding (Physisorption): The bulky cyclohexylammonium cation adsorbs onto the substrate, providing a dense hydrophobic barrier via steric hindrance. Furthermore, the amine buffers the local micro-environment to an alkaline pH, thermodynamically suppressing the cathodic reaction[2].

Mechanism Substrate Ferrous Substrate (Anodic Sites) Protection Flash Rust Inhibition Substrate->Protection Synergistic Passivation CAIB Cyclohexylamine Isobutyrate (CAIB) Anion Isobutyrate Anion (Anodic Passivation) CAIB->Anion Aqueous Dissociation Cation Cyclohexylammonium Cation (Hydrophobic Barrier) CAIB->Cation Aqueous Dissociation Anion->Substrate Chemisorption (Fe-OOC Complex) Cation->Substrate Physisorption (Steric Shielding)

Fig 1: Synergistic passivation mechanism of CAIB at the metal-coating interface.

Latent Catalysis in Silane-Functional Systems

In advanced curable coatings utilizing silyl-terminated polymers (STPs), CAIB acts as a latent silanol condensation catalyst. Unlike toxic organotin catalysts (e.g., DBTDL), amine carboxylates remain stable in the liquid phase. Upon application, the evaporation of water and the shift in pH trigger the release of the active cyclohexylamine, which catalyzes the crosslinking of siloxane networks, ensuring deep curing without compromising pot life[3].

Formulation Guidelines & Quantitative Performance

Incorporation Strategy
  • Addition Phase: CAIB should be added during the let-down phase under low-shear agitation. Adding it during the high-shear grind phase can lead to premature volatilization of the amine, reducing its efficacy and altering the stoichiometric balance.

  • Dosage: The optimal loading level is typically 0.2% to 0.8% by total formulation weight .

  • Causality of Failure (Overdosing): Exceeding 1.0% can leave unreacted, water-soluble carboxylate salts in the cured film. This increases the osmotic pressure within the coating, leading to water sensitivity, blistering, and a dramatic drop in long-term electrochemical impedance.

Comparative Performance Data

The following table summarizes the performance of CAIB against a traditional inorganic inhibitor (Sodium Nitrite) in a standard waterborne direct-to-metal (DTM) acrylic formulation.

Inhibitor SystemLoading (wt%)Flash Rust Grade (ASTM D5367)100h Salt Spray (Blistering)EIS

at 100h (

)
Control (None) 0.0%0 (Severe)Dense, Size 2

Sodium Nitrite 0.5%4 (Trace)Medium, Size 4

CAIB 0.5%5 (None)None (Intact)

CAIB (Overdosed) 1.5%5 (None)Dense, Size 6

Data Interpretation: While sodium nitrite prevents immediate flash rust, its high water solubility degrades long-term barrier properties. CAIB provides superior flash rust inhibition and maintains a high charge transfer resistance (


) due to the hydrophobic nature of the cyclohexyl ring.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols must be executed with appropriate controls (an uninhibited blank and an industry-standard benchmark).

Workflow Prep 1. Substrate Prep (Cold-Rolled Steel) Formulate 2. Formulation (Add CAIB in Let-Down) Prep->Formulate Apply 3. Application (Controlled Humidity) Formulate->Apply Test 4. Evaluation & Validation Apply->Test Visual Visual Inspection (ASTM D5367) Test->Visual EIS EIS Analysis (Nyquist/Bode) Test->EIS

Fig 2: Experimental workflow for validating CAIB efficacy in waterborne coatings.

Protocol 1: Evaluation of Flash Rust Resistance (Adapted from ASTM D5367)

Objective: To visually quantify the ability of CAIB to prevent flash rust under high-humidity drying conditions.

Materials:

  • Cold-rolled steel (CRS) panels (Q-Panel, Type R).

  • Waterborne DTM acrylic base formulation.

  • CAIB (Test) and Sodium Nitrite (Control).

Step-by-Step Methodology:

  • Substrate Preparation: Degrease CRS panels using acetone and a lint-free wipe. Allow to air dry for 5 minutes.

  • Formulation: Divide the base coating into three aliquots.

    • Aliquot A: Blank (No inhibitor).

    • Aliquot B: 0.5% wt CAIB.

    • Aliquot C: 0.5% wt Sodium Nitrite. Stir each at 300 RPM for 15 minutes to ensure homogenous distribution.

  • Application: Using a Bird bar applicator, draw down a 150 µm wet film thickness (WFT) of each aliquot onto separate CRS panels.

  • Environmental Stressing: Immediately place the coated panels into a humidity chamber set to 25°C and 90% Relative Humidity (RH). Causality note: High humidity retards water evaporation, maximizing the time the aqueous electrolyte is in contact with the steel, thereby forcing a worst-case flash rust scenario.

  • Validation & Grading: After 24 hours, remove the panels. Grade the flash rust from 0 (severe rust bleeding) to 5 (no visible rust).

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) for Barrier Validation

Objective: To validate that the addition of CAIB does not compromise the long-term barrier properties of the cured film.

Step-by-Step Methodology:

  • Sample Prep: Cure the panels from Protocol 1 at ambient conditions (25°C, 50% RH) for 7 days to ensure complete film coalescence.

  • Cell Assembly: Clamp a glass cylinder onto the coated surface using an O-ring (exposed area = 10 cm²). Fill the cylinder with a 3.5% NaCl electrolyte solution.

  • Electrode Setup: Insert a saturated calomel reference electrode (SCE) and a platinum mesh counter electrode into the electrolyte. Connect to a potentiostat.

  • Measurement: Apply a sinusoidal AC voltage perturbation of 10 mV (RMS) vs. the open circuit potential (OCP). Sweep the frequency from

    
     Hz down to 
    
    
    
    Hz.
  • Data Analysis: Generate Bode and Nyquist plots. Extract the charge transfer resistance (

    
    ) and coating capacitance (
    
    
    
    ) using a Randles equivalent circuit model. A stable
    
    
    validates that the inhibitor has successfully passivated the substrate without inducing hydrophilic defects.

References

  • Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors for Metallic Zinc: Theoretical and Experimental Studies Frontiers in Materials URL:[Link]

  • US20180237635A1 - Curable coating compositions of silane functional polymers Google Patents URL
  • High Performance Organic and Inorganic Zinc-Free Corrosion Inhibitors Phosphates Facts URL:[Link]

Sources

Application

Application Note: Advanced Protocol for the Impregnation of VCI Films with Amine Carboxylate Inhibitors

Abstract & Mechanistic Introduction This application note details the end-to-end protocol for manufacturing Volatile Corrosion Inhibitor (VCI) films using amine carboxylate chemistry. Unlike legacy nitrite-based systems,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Introduction

This application note details the end-to-end protocol for manufacturing Volatile Corrosion Inhibitor (VCI) films using amine carboxylate chemistry. Unlike legacy nitrite-based systems, amine carboxylates offer a safer, nitrite-free alternative that functions as a mixed-type inhibitor (anodic and cathodic protection).

The core mechanism relies on the vapor-phase transport and ionic dissociation of the inhibitor. The amine carboxylate salt (e.g., Cyclohexylamine Benzoate or similar proprietary blends) hydrolyzes in the presence of moisture on the metal surface. The amine cation (


) adsorbs onto the cathodic sites, while the carboxylate anion (

) stabilizes the passive oxide layer at the anodic sites.
Chemical Pathway Diagram

The following diagram illustrates the synthesis and activation pathway of the inhibitor.

VCI_Mechanism Raw_Amine Volatile Amine (e.g., Cyclohexylamine) Reaction Neutralization Reaction (Exothermic) Raw_Amine->Reaction Raw_Acid Carboxylic Acid (e.g., Sebacic/Benzoic) Raw_Acid->Reaction VCI_Salt Amine Carboxylate Salt (Solid VCI) Reaction->VCI_Salt Crystallization Vapor Vapor Phase Transport (Sublimation) VCI_Salt->Vapor Vapor Pressure Equilibrium Hydrolysis Surface Hydrolysis (Condensed Water Layer) Vapor->Hydrolysis Condensation Protection Adsorption & Passivation (Metal Surface) Hydrolysis->Protection Ionic Dissociation

Figure 1: Synthesis and activation pathway of amine carboxylate corrosion inhibitors.

Chemical Pre-cursor Preparation

Note: Many industrial producers purchase pre-synthesized VCI powders. However, for research and proprietary formulation, in-house synthesis is described below.

Stoichiometric Neutralization

The objective is to create a neutral salt. Excess acid can lead to compatibility issues with the polymer matrix; excess amine leads to rapid, uncontrolled volatilization.

Protocol:

  • Solvent Selection: Use a solvent system compatible with both precursors (e.g., Ethanol/Water 80:20).

  • Dissolution: Dissolve the carboxylic acid (e.g., Sebacic acid) in the solvent at 50°C.

  • Addition: Dropwise addition of the amine (e.g., Cyclohexylamine or Dicyclohexylamine) while stirring.

    • Critical Control Point: Maintain temperature <60°C. The reaction is exothermic. Overheating can degrade the amine or cause flash vaporization.

  • Crystallization: Cool the solution to 4°C to precipitate the amine carboxylate salt.

  • Filtration & Drying: Vacuum filter and dry the white crystalline powder.

    • Quality Check: Verify pH of a 1% aqueous solution is near neutral (6.5–7.5).

Impregnation Protocol: Masterbatch Compounding

Direct injection of VCI powder into film extruders is discouraged due to poor dispersion and "blooming." The industry standard is to create a Masterbatch (MB) —a concentrated pellet containing 15–25% active VCI in a carrier resin (typically LDPE or LLDPE).

Masterbatch Formulation
ComponentFunctionLoading (% w/w)
LDPE (MFI 2-4) Carrier Matrix70 - 80%
Amine Carboxylate Salt Active VCI15 - 25%
Silica / Slip Agent Anti-block/Dispersion1 - 2%
Antioxidant Thermal Stability0.5%
Compounding Process (Twin-Screw Extrusion)

Equipment: Co-rotating Twin-Screw Extruder (L/D ratio > 32:1).

  • Feeding: Premix VCI powder with carrier resin pellets or use split-feeding (resin in main throat, VCI in side feeder).

  • Temperature Profile (Critical):

    • Zone 1 (Feed): 110°C (Keep cool to prevent bridging).

    • Zone 2-4 (Mixing): 130°C – 140°C.

    • Zone 5 (Die): 135°C.

    • Note: Do NOT exceed 150°C during masterbatching. Amine carboxylates have high vapor pressures; excessive heat will drive off the active ingredient before it is encapsulated in the polymer.

  • Pelletizing: Strand cut or underwater pelletizing. Ensure immediate cooling to lock the VCI inside the matrix.

Film Extrusion (Blown Film)

This is the "Impregnation" step where the Masterbatch is let down into the final film.

Let-Down Ratio
  • Target Active VCI in Film: 1.0% – 3.0% (depending on application severity).

  • Calculation: If Masterbatch is 20% active, mix 1 part MB to 9 parts Virgin LDPE (10% Let-down) to achieve 2% active VCI in the final film.

Extrusion Workflow Diagram

Extrusion_Process Raw_Resin Virgin LDPE Resin Blender Gravimetric Blender (Mix Ratio 9:1) Raw_Resin->Blender VCI_MB VCI Masterbatch (20% Active) VCI_MB->Blender Extruder Single Screw Extruder (Temp Profile: 160-190°C) Blender->Extruder Die Annular Die (Blow-up Ratio 2.5:1) Extruder->Die Melt Pressure > 2000 psi Cooling Air Ring Cooling (Crystallization) Die->Cooling Bubble Formation Winding Finished VCI Film Roll Cooling->Winding

Figure 2: Blown film extrusion workflow for VCI impregnation.

Process Parameters & Causality
  • Melt Temperature: Maintain 170°C – 190°C.

    • Why? LDPE requires ~170°C to flow properly. Going >200°C risks thermally degrading the amine carboxylate (turning it brown/yellow) and generating nitrosamines if impurities are present.

  • Blow-Up Ratio (BUR): 2.0:1 to 3.0:1.

    • Why? Higher BUR orients the polymer chains. A tighter lattice slows the diffusion of the VCI, extending shelf life. A lower BUR allows faster VCI release but shorter protection duration.

Validation Protocol: NACE TM0208

A self-validating system requires rigorous testing. The NACE TM0208 "Jar Test" is the industry standard for verifying Vapor Inhibiting Ability (VIA).[1]

The Jar Test Protocol
  • Preparation:

    • Clean carbon steel plugs (UNS G10180) with methanol/mineral spirits.

    • Polish surfaces to 240-grit finish.[2]

  • Assembly:

    • Place a strip of the manufactured VCI film (25mm x 150mm) inside a 1-liter jar (adhered to the lid, not touching the steel).

    • Suspend the steel plug from the lid.

    • Add 10mL of Glycerin/Water solution (to generate controlled humidity) to the jar bottom.

  • Conditioning: Seal jar and incubate at 22°C for 20 hours. (Allows VCI vapor to saturate the air and adsorb onto the steel).[3][4]

  • Challenge: Add ice water to the top of the lid to induce condensation on the steel plug inside. Cycle for 3-4 hours.

  • Evaluation:

    • Grade 0: Heavy Corrosion (Fail).

    • Grade 1: Moderate Corrosion (Fail).

    • Grade 2: Slight Corrosion (<3 spots) (Pass/Borderline).

    • Grade 3: No Corrosion (Pass).

Safety & Toxicology (Expert Insight)

  • Nitrosamine Risk: Secondary amines (often used in older VCI formulations) can react with nitrites (atmospheric or contaminant) to form N-nitrosamines, which are potent carcinogens.

  • Mitigation:

    • Ensure the amine carboxylate formulation is Nitrite-Free .

    • Use tertiary amines where possible, or secondary amines with known safety profiles (e.g., dicyclohexylamine is scrutinized; proprietary blends often substitute this).

    • Regulatory: Verify compliance with TRGS 615 (German technical rule for limiting nitrosamines in corrosion inhibitors).

References

  • NACE International. (2018).[5] NACE TM0208-2018: Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces. [Link][1][6]

  • Vuorinen, E., & Skinner, W. (2002). Amine carboxylates as vapour phase corrosion inhibitors.[7][8][9][10] British Corrosion Journal, 37(2). [Link][11]

  • Bastidas, D. M., et al. (2005). A study of the adsorption of volatile corrosion inhibitors on zinc.[3][4] Corrosion Science.[9] [Link]

  • Skinner, W. (1993). Vapor Phase Corrosion Inhibitors: Mechanism of Action.[12] Corrosion 93. [Link]

  • Federal Office for Military Technology and Procurement (BWB). TL 8135-0002: Technical Specification for Packaging Material, VCI Paper. [Link][6]

Sources

Method

Thermo-Latent Catalysis: Protocols for Cyclohexylammonium Isobutyrate in High-Fidelity Organic Synthesis

Executive Summary This application note details the synthesis, characterization, and deployment of Cyclohexylammonium Isobutyrate (CHI) as a thermo-latent catalyst. Unlike conventional Lewis acids or free amines that ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, characterization, and deployment of Cyclohexylammonium Isobutyrate (CHI) as a thermo-latent catalyst. Unlike conventional Lewis acids or free amines that induce immediate curing or side reactions, CHI functions as a "thermal switch." It remains chemically inert at ambient temperatures (providing extended pot life) but dissociates into its active constituents—cyclohexylamine (base/nucleophile) and isobutyric acid (proton donor)—upon heating above its threshold temperature (


).

This guide is designed for drug development and materials scientists requiring precise temporal control over epoxy-carboxylic acid coupling and base-catalyzed condensation reactions .

Mechanistic Insight: The Thermal Switch

The utility of CHI lies in its reversible dissociation equilibrium. At room temperature, the ionic lattice energy stabilizes the salt, preventing catalytic activity. Heat input overcomes this stabilization, shifting the equilibrium toward the neutral, active species.

Dissociation Pathway

The following Graphviz diagram illustrates the thermal activation cycle. The "Latency Phase" ensures formulation stability, while the "Activation Phase" drives the reaction.

CHI_Mechanism CHI Cyclohexylammonium Isobutyrate (Salt) Dissoc Dissociation Equilibrium CHI->Dissoc Solid State Heat Heat Input (>110°C) Heat->Dissoc Activates Amine Free Amine (Cyclohexylamine) Nucleophile/Base Dissoc->Amine Release Acid Free Acid (Isobutyric Acid) Proton Donor Dissoc->Acid Release Amine->CHI Cooling (<50°C) Substrate Substrate (e.g., Epoxy/Anhydride) Amine->Substrate Attack/Catalysis Acid->CHI Acid->Substrate Proton Transfer Product Crosslinked/Coupled Product Substrate->Product Curing

Figure 1: Thermal dissociation mechanism of Cyclohexylammonium Isobutyrate. The salt exists in equilibrium with free amine and acid; high temperature drives the forward reaction to release active catalytic species.

Catalyst Preparation Protocol

Commercially available CHI may vary in purity. For high-precision organic synthesis or pharmaceutical applications, in-house synthesis via neutralization is recommended to ensure stoichiometry and remove trace water.

Materials
  • Cyclohexylamine (CHA): >99% purity, redistilled if yellow.

  • Isobutyric Acid (IBA): >99% purity.[1]

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Toluene.

Synthesis Steps
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a nitrogen inlet. Place in an ice-water bath (

    
    ).
    
  • Solvent Charge: Add 200 mL of anhydrous EtOAc to the flask.

  • Amine Addition: Add 0.1 mol (9.92 g) of Cyclohexylamine to the flask. Stir to dissolve.

  • Acid Addition (Exothermic): Slowly add 0.1 mol (8.81 g) of Isobutyric Acid via the addition funnel over 30 minutes. Note: Maintain internal temperature

    
     to prevent premature salt sublimation or side reactions.
    
  • Crystallization: A white precipitate should form immediately. After addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Isolation: Filter the white solid using a Büchner funnel under vacuum.

  • Purification: Wash the filter cake twice with cold EtOAc (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    
    • Target Yield: >90%[1][2][3][4]

    • Melting Point Validation: 120–123°C (Sharp melting point indicates high purity).

Application Protocol A: Latent Epoxy-Carboxyl Coupling

This protocol describes using CHI to catalyze the reaction between a drug intermediate containing a carboxylic acid and an epoxy-functionalized linker. This reaction is notoriously difficult to control at scale using free amines due to rapid exotherms.

Reagents[4][5][6][7]
  • Epoxy Component: Bisphenol-A diglycidyl ether (or specific epoxy intermediate).[5]

  • Acid Component: Target carboxylic acid (Stoichiometry 1:1 vs Epoxy equivalent).

  • Catalyst: Cyclohexylammonium Isobutyrate (2–3 wt% of total resin mass).

Workflow

Epoxy_Workflow Step1 1. Dispersion Mix Acid + Epoxy + CHI (Solid) Temp: 25°C Step2 2. Degassing Vacuum (-0.9 bar), 15 mins Remove entrapped air Step1->Step2 Step3 3. Latency Check Viscosity check at t=4h (Should remain unchanged) Step2->Step3 Step4 4. Thermal Activation Ramp to 130°C (5°C/min) Step3->Step4 Trigger Step5 5. Reaction/Cure Hold at 130°C for 60 mins Step4->Step5 Step6 6. Quench/Cool Cool to 25°C Step5->Step6

Figure 2: Step-by-step workflow for latent epoxy coupling. Note the distinct separation between the mixing phase (RT) and the reaction phase (High T).

Detailed Procedure
  • Milling: If the CHI catalyst is coarse, mill it into a fine powder (<50

    
    ) to ensure homogeneous dispersion.
    
  • Blending: In a planetary mixer, combine the Epoxy and Carboxylic Acid components. Add the CHI powder (2 wt%). Mix at 2000 RPM for 2 minutes.

  • Pot Life Verification: The mixture can be stored at

    
     for >24 hours without significant viscosity increase (doubling time > 48 hours).
    
  • Activation: Heat the reaction vessel to 130°C .

    • Observation: The mixture will clarify as the salt melts and dissociates.

    • Kinetics: The reaction typically reaches >95% conversion within 45–60 minutes at this temperature.

  • Workup: Cool to room temperature. The catalyst residues (traces of amine/acid) are often incorporated into the polymer matrix or can be removed via acid/base wash if the product is a small molecule.

Application Protocol B: "Base-on-Demand" for Organic Synthesis

CHI can be used as a latent base for Knoevenagel condensations or transesterifications where mixing reagents immediately leads to degradation.

Scenario: Knoevenagel condensation of an aldehyde and malononitrile.

  • Mixture: Combine aldehyde (1 eq), malononitrile (1.1 eq), and CHI (5 mol%) in Toluene.

  • State: At

    
    , the suspension is stable (no reaction).
    
  • Trigger: Heat to reflux (

    
    ).
    
  • Mechanism: CHI dissociates. The released cyclohexylamine deprotonates the malononitrile, initiating the nucleophilic attack. The isobutyric acid buffers the system, preventing side reactions common with strong bases.

  • Completion: Monitor via TLC. Upon cooling, the amine re-associates with the acid (or is washed out), quenching the reaction.

Optimization & Troubleshooting Matrix

The following table provides self-validating checks to ensure protocol integrity.

ParameterObservationDiagnosisCorrective Action
Pot Life Viscosity doubles in <4 hours at 25°CPremature dissociation or wet catalystDry CHI in vacuum oven; Ensure reaction vessel is <30°C.
Cure Speed Incomplete reaction after 60 min at 130°CCatalyst particle size too largeMill catalyst to <20

for better surface area/dissolution.
Appearance Haze in final productUndissolved salt or phase separationIncrease activation temp to 140°C briefly to fully melt salt; Check compatibility.
Yield Low yield in synthesisAmine evaporationUse a sealed tube or reflux condenser to contain the volatile cyclohexylamine.

References

  • Thermal Decomposition of Ammonium Salts

    • Source: Investigation of Thermal Properties of Carboxylates.[6][7]

    • Relevance: Establishes the correlation between salt molecular mass and dissociation temperature (approx. 130–150°C for stable salts).
    • URL: (Archive Link)

  • Cycloaliphatic Amines in Epoxy Curing

    • Source: Evonik Industries, "Chemical Resistance for Ambient Cure Epoxy Formulations."

    • Relevance: Details the chemical resistance and reactivity profiles of cyclohexylamine deriv
    • URL: (General Product Portal)

  • Latent Catalysis Mechanisms

    • Source: Werner J. Blank, "Delayed (Latent)
    • Relevance: Reviews the mechanism of blocking acid/base catalysts and thermal deblocking str
    • URL:

  • Ammonium Carboxylates in Synthesis

    • Source: WIPO Patent WO2010006834, "Thermal Salt-Splitting of Ammonium Salts."
    • Relevance: Validates the industrial process of splitting ammonium carboxylates into free acid and ammonia/amine via he
    • URL:

  • General Synthesis of Amides/Salts

    • Source: Organic Syntheses, Coll.[8] Vol. 1, p. 82.

    • Relevance: Foundational protocols for reacting amines with acid chlorides or acids to form salts/amides.
    • URL:

Sources

Application

Application Note: Development and Validation of Volatile Corrosion Inhibitor (VCI) Masterbatches for Polyethylene

Abstract This application note details the protocol for formulating, compounding, and validating Volatile Corrosion Inhibitor (VCI) masterbatches using a Low-Density Polyethylene (LDPE) carrier.[1] Unlike standard pigmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for formulating, compounding, and validating Volatile Corrosion Inhibitor (VCI) masterbatches using a Low-Density Polyethylene (LDPE) carrier.[1] Unlike standard pigment or filler masterbatches, VCI additives are thermally sensitive and chemically active. This guide addresses the critical thermodynamic challenges of retaining volatile actives during high-temperature extrusion and ensuring their controlled release in the final packaging application.

Scientific Foundation: The Mechanism of Protection

To design an effective masterbatch, one must understand the release mechanism. VCI molecules are not contact inhibitors; they function via sublimation and ionic dissociation .

Mechanism of Action
  • Migration: VCI molecules diffuse through the amorphous regions of the polyethylene matrix.

  • Volatilization: Upon reaching the surface, the molecules sublime into the enclosed air space.

  • Saturation: The VCI saturates the air gap, establishing an equilibrium vapor pressure.

  • Adsorption: Molecules condense onto the metal surface, forming a hydrophobic monomolecular layer that passivates the metal against electrochemical oxidation.

Note: Humidity acts as a catalyst. Water vapor increases the dissociation of VCI compounds (e.g., amine salts) into their ionic protective forms.

VCI_Mechanism cluster_env Enclosed Packaging Environment MB VCI Masterbatch (LDPE Matrix) Diff Diffusion through Amorphous Zones MB->Diff Release Sub Sublimation (Phase Change) Diff->Sub Surface Reach Vap Vapor Phase Saturation Sub->Vap Equilibrium Ads Adsorption on Metal Surface Vap->Ads Condensation Pass Passivation Layer (Hydrophobic) Ads->Pass Protection

Figure 1: Thermodynamic pathway of VCI release from polymer matrix to metal passivation.

Phase 1: Material Selection & Formulation

The formulation strategy focuses on compatibility and thermal stability .

Carrier Resin Selection[2]
  • Primary Carrier: LDPE (Melt Flow Index: 20–50 g/10min ).

    • Reasoning: High MFI ensures the masterbatch disperses easily into the base resin during the final film blowing. LDPE's high branching provides sufficient amorphous volume for VCI storage and migration.

  • Avoid: HDPE (High crystallinity blocks migration) or acidic copolymers (can neutralize amine-based VCIs).

Active Ingredients (VCI System)

Commercial formulations are proprietary, but a robust "open" formulation for research purposes typically involves a synergistic blend:

  • Anodic Inhibitor: Sodium Benzoate or Ammonium Benzoate (Protects Iron/Steel).

  • Cathodic Inhibitor: Benzotriazole (Protects Copper/Brass).

  • Vapor Phase Transport: Cyclohexylamine or Dicyclohexylamine salts.

  • Stabilizers: Antioxidants (BHT) to protect the PE during processing.

Target Concentration:

  • Masterbatch Loading: 15% – 25% active VCI by weight.

  • Final Film Let-down: 2% – 4% (resulting in ~0.5% - 1.0% active VCI in the final film).

Protocol: Compounding & Extrusion

Critical Control Point: Temperature.[2][3][4][5][6] VCI components typically degrade or flash off above 200°C. The process window is narrow.

Equipment Setup
  • Extruder: Co-rotating Twin-Screw Extruder (L/D ratio 40:1 preferred for residence time control).

  • Feeder: Gravimetric loss-in-weight feeders (essential for accuracy).

  • Pelletizer: Underwater or Strand pelletizer (air-cooled preferred to avoid leaching water-soluble VCIs).

Temperature Profile (Twin Screw)

The goal is to melt the polymer without vaporizing the VCI.

ZoneTarget Temp (°C)Rationale
Zone 1 (Feed) 110 - 120Softening resin; preventing premature VCI melt/sticking.
Zone 2-4 (Mixing) 130 - 145Melting LDPE; dispersive mixing of VCI powder.
Zone 5-8 (Conveying) 140 - 150Homogenization; low shear to prevent friction heat.
Die Head 150 - 160Shaping. Do NOT exceed 170°C.
Melt Temp < 165Critical limit to prevent VCI degradation.
Process Workflow

Extrusion_Workflow Raw Raw Materials (LDPE + VCI Powder) Mix High Speed Mixer (Cold Blend, 15 min) Raw->Mix Feed Gravimetric Feeder Mix->Feed Extrude Twin Screw Extruder (Max Temp 160°C) Feed->Extrude Degas Vacuum Degassing (Remove Moisture/Volatiles) Extrude->Degas Pellet Pelletizing (Air Cooled) Degas->Pellet QC QC: TGA & Ash Content Pellet->QC

Figure 2: Compounding workflow emphasizing low-temperature processing and degassing.

Step-by-Step Protocol:

  • Pre-Blending: Mix LDPE granules and VCI powder in a high-speed mixer (low friction) to coat pellets. Use a binder oil (mineral oil <0.5%) if powder segregation occurs.

  • Extrusion: Feed mixture into the extruder.

    • Note: Monitor the vacuum vent. If white smoke appears, the VCI is subliming (temperature too high).

  • Pelletizing: Cut strands immediately. Ensure pellets are cooled to <40°C before packaging to prevent "blocking" (sticking together).

  • Storage: Store in aluminum-foil-lined bags immediately. VCI masterbatch is hygroscopic and volatile; it has a limited shelf life (typically 1-2 years) if exposed.

Phase 2: Validation & Performance Testing

Once the masterbatch is produced and blown into a test film (typically 100 microns / 4 mil), it must be validated.

Analytical Validation: Thermogravimetric Analysis (TGA)

Before corrosion testing, verify the VCI content.

  • Method: Ramp sample from 30°C to 600°C at 10°C/min under Nitrogen.

  • Analysis:

    • First weight loss event (150°C - 250°C): Volatilization of VCI.

    • Second weight loss event (350°C+): Degradation of PE.

  • Acceptance Criteria: The weight loss % in the first stage should match the theoretical loading (e.g., if 5% MB is used, and MB is 20% active, expect ~1% weight loss).

Functional Validation: NACE TM0208 (VIA Test)

This is the industry standard for verifying vapor-phase protection.

Apparatus:

  • 1-quart glass jars (sealed).

  • Freshly polished carbon steel plugs (SAE 1010).

  • Glycerin/Water solution (to generate controlled humidity).[3]

Protocol:

  • Preparation: Polish steel plugs with 240-grit abrasive paper; clean with methanol.

  • Assembly: Hang a strip of the VCI film (2cm x 10cm) from the jar lid. The film must NOT touch the steel.

  • Conditioning: Seal jar. Allow 20 hours at room temperature for VCI vapor to saturate the jar and passivate the steel.

  • Challenge: Inject glycerin/water solution to create high humidity. Place in oven at 40°C.

  • Evaluation: After 2-4 hours (accelerated), remove plugs and inspect for rust.

Grading Scale (NACE TM0208):

Grade Visual Appearance Interpretation
3 No corrosion Pass (Excellent)
2 Light haze (no spots) Pass (Good)
1 Spots of corrosion Fail

| 0 | Heavy corrosion | Fail |

Troubleshooting Guide

IssueProbable CauseCorrective Action
Porosity/Bubbles in Pellets Moisture in raw materials or VCI decomposition.Pre-dry carrier resin. Lower extrusion temperature.[2] Increase vacuum degassing.
"Fish Eyes" in Film Poor dispersion of VCI powder.Check twin-screw screw design (increase kneading blocks). Use a finer mesh VCI powder.
Low VIA Test Score VCI loss during processing.Run TGA on pellets. If active content is low, reduce processing temp or increase initial loading.
Die Buildup (Plate-out) VCI migrating too fast.The carrier resin MFI may be too high. Switch to a lower MFI LDPE or add a compatibilizer.

References

  • NACE International. (2018). TM0208-2018: Laboratory Test to Evaluate the Vapor-Inhibiting Ability of Volatile Corrosion Inhibitor Materials for Temporary Protection of Ferrous Metal Surfaces.[7][8]

  • ASTM International. (2022). ASTM D1748-10(2022): Standard Test Method for Rust Protection by Metal Preservatives in the Humidity Cabinet.

  • Axis Industrial. (n.d.). VCI Masterbatch GVR100 Technical Data Sheet. (Reference for temperature profiles: 160-170°C).

  • Cortec Corporation. (2008). NACE Standard TM0208-2008 - Laboratory Test to Evaluate the Vapor-Inhibiting Ability.[8][9]

  • ResearchGate. (2014). Controlled Release of Novel Volatile Corrosion Inhibitor (VCI) Nanoparticles Incorporated in Low Density Polyethylene (LDPE) Films.[10]

Sources

Method

Application Note: Dosage Optimization of Cyclohexylamine Isobutyrate for Mild Steel Protection

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Volatile Corrosion Inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Volatile Corrosion Inhibitors (VCIs) function analogously to vapor-phase prophylactic therapeutics for metallurgical assets. In closed environments, they sublimate, diffuse, and condense onto metal surfaces to form a protective monomolecular layer[1]. Among the next-generation VCIs, Cyclohexylamine Isobutyrate (CHIB) has demonstrated exceptional efficacy in protecting mild steel (e.g., S235JR) from atmospheric degradation.

The Causality of Molecular Design

The selection of CHIB is not arbitrary; it is rooted in synergistic molecular mechanics:

  • The Cationic Moiety (Cyclohexylammonium): Provides a nitrogen atom with a high-electron-density lone pair. This facilitates strong chemisorption into the vacant d-orbitals of the iron matrix, anchoring the molecule to the substrate[2].

  • The Anionic Moiety (Isobutyrate): Unlike linear aliphatic carboxylates, the branched structure of isobutyrate creates a sterically hindered hydrophobic shield. Once hydrolyzed in the Adsorbed Thin Electrolyte Layer (ATEL), it repels water molecules and aggressive anions (like

    
    ) more effectively[3].
    

Mechanism A Solid VCI (CHIB) B Sublimation & Transport A->B Vapor Pressure C Condensation on Mild Steel B->C Diffusion D Hydrolysis in ATEL C->D Moisture E Chemisorption & Passivation D->E Protective Film

Fig 1: Mechanistic pathway of Cyclohexylamine Isobutyrate from solid state to surface passivation.

Experimental Design: The Thin Electrolyte Layer (TEL) Imperative

Historically, VCIs were tested via bulk electrolyte immersion. However, this is fundamentally flawed: VCIs are designed to protect metals in atmospheric conditions where moisture condenses as a micro-layer[4]. Bulk immersion dilutes the VCI and misrepresents transport kinetics.

To ensure high scientific integrity, this protocol utilizes a Thin Electrolyte Layer (TEL) electrochemical setup[5]. By restricting the electrolyte thickness to ~100 µm, we accurately simulate atmospheric dew point conditions, allowing the CHIB vapor to interact with the metal exactly as it would in the field.

Workflow cluster_tests Self-Validating Analytical Assays Prep Mild Steel (S235JR) Surface Preparation Dose VCI Dosing (0 - 500 ppm) Prep->Dose Cond Conditioning (24h, 40°C, 90% RH) Dose->Cond EIS EIS in Thin Electrolyte Layer Cond->EIS Tafel Potentiodynamic Polarization Cond->Tafel WL Accelerated Weight Loss Cond->WL Opt Langmuir Isotherm Modeling & Dosage Optimization EIS->Opt Tafel->Opt WL->Opt

Fig 2: Multiplexed, self-validating experimental workflow for VCI dosage optimization.

Step-by-Step Optimization Protocols

Protocol A: Coupon Preparation & VCI Conditioning

Causality Check: Surface roughness directly impacts adsorption thermodynamics. Uniform abrasion ensures reproducible active sites.

  • Substrate Prep: Abrade S235JR mild steel coupons sequentially with SiC paper (grades 400 to 1200).

  • Degreasing: Sonicate in analytical-grade ethanol for 5 minutes, followed by acetone. Dry under a cold

    
     stream.
    
  • VCI Dosing: Place the coupons in sealed 1L desiccators. Introduce solid CHIB at precise dosages: 0 ppm (Control), 50 ppm, 100 ppm, 200 ppm, and 500 ppm .

  • Conditioning: Maintain the desiccators at 40°C and 90% Relative Humidity (RH) for 24 hours to allow for complete sublimation, transport, and equilibrium adsorption[1].

Protocol B: Electrochemical Impedance Spectroscopy (EIS) in TEL

Self-Validation: Kramers-Kronig (K-K) transforms must be applied to all raw EIS data. If the pseudo-chi-square (


) value exceeds 

, the data point is discarded due to system non-stationarity.
  • TEL Setup: Apply a 100 µm thick layer of 0.1 M

    
     over the conditioned steel working electrode using a micrometer-adjustable applicator.
    
  • Electrode Placement: Position a platinum mesh counter electrode and a miniaturized Ag/AgCl reference electrode within the TEL[4].

  • Measurement: Apply a sinusoidal AC perturbation of 10 mV (RMS) at the Open Circuit Potential (OCP). Sweep the frequency from 100 kHz down to 10 mHz.

  • Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit to extract Charge Transfer Resistance (

    
    ) and Double Layer Capacitance (
    
    
    
    ).
Protocol C: Accelerated Weight Loss (Eschke Test)

Causality Check: While EIS provides instantaneous mechanistic data, weight loss provides cumulative validation. Discrepancies between the two indicate localized pitting rather than uniform passivation.

  • Suspend conditioned coupons in a harsh environment chamber (40°C, 100% RH, continuous condensation) for 7 days.

  • Clean post-exposure coupons using Clarke's solution (ASTM G1) to remove corrosion products without attacking the base metal.

  • Calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ).

Data Presentation & Dosage Optimization

The core objective of this study is to identify the optimal dosage where maximum protection is achieved without chemical waste. Inhibition Efficiency (


) is calculated using the formula:


Table 1: Electrochemical Parameters (EIS) in TEL Setup
CHIB Dosage (ppm)

(Ω·cm²)

(µF/cm²)
Inhibition Efficiency (

)
0 (Control) 450120.5-
50 1,80065.275.0%
100 4,50030.190.0%
200 8,10015.494.4%
500 8,30014.894.6%
Table 2: Cumulative Weight Loss Validation (7-Day Exposure)
CHIB Dosage (ppm)Corrosion Rate (mm/year)Surface Coverage (

)
Inhibition Efficiency (

)
0 (Control) 0.1250.000-
50 0.0350.72072.0%
100 0.0120.90490.4%
200 0.0050.96096.0%
500 0.0040.96896.8%
Optimization Conclusion

The data clearly demonstrates a plateau in


 and Surface Coverage (

) beyond 200 ppm . This asymptotic behavior perfectly aligns with the Langmuir Adsorption Isotherm , indicating that at 200 ppm, the mild steel surface has achieved complete monomolecular saturation[5].

Recommendation for Chemical Development: Formulate packaging and emitter products to maintain a localized vapor space concentration of 200 ppm. Exceeding this dosage yields negligible gains in protection (


 improvement at 500 ppm) and unnecessarily increases formulation costs and potential environmental toxicity.

References

1.[3] A new methodology using gas-diffusion microextraction (GDME) was developed for the analysis of volatile corrosion inhibitors (VCIs), SciELO. 3 2.[4] Comparative Study of Volatile Corrosion Inhibitors in Various Electrochemical Setups, MDPI. 4 3.[2] Derivatives of cyclohexylamine and morpholine as volatile corrosion inhibitors, Taylor & Francis.2 4.[1] Corrosion Characteristics of Mild Steel under Different Atmospheric Conditions by Vapour Phase Corrosion Inhibitors, SciSpace.1 5.[5] Volatile corrosion inhibitor film formation on carbon steel surface and its inhibition effect on the atmospheric corrosion of carbon steel, ResearchGate. 5

Sources

Application

Advanced Application Protocols for Amine Carboxylate Inhibitors on Ferrous Metals

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals transitioning to molecular delivery systems in materials science. As a Senior Application Scientist, I approach the applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals transitioning to molecular delivery systems in materials science.

As a Senior Application Scientist, I approach the application of Volatile Corrosion Inhibitors (VCIs) with the same rigorous pharmacokinetic principles used in drug development. Just as an Active Pharmaceutical Ingredient (API) requires a precise partition coefficient and targeted receptor binding, amine carboxylates rely on controlled vapor pressures and specific chemisorption to passivate ferrous substrates[1].

This guide outlines the mechanistic causality, quantitative formulation criteria, and self-validating protocols for applying amine carboxylate inhibitors to ferrous metals.

Mechanistic Rationale: The Dual-Action Pathway

Amine carboxylates are mixed (anodic and cathodic) corrosion inhibitors[2]. Their efficacy on ferrous metals (cast iron, carbon steel, and galvanized alloys) is driven by two distinct physicochemical mechanisms:

  • Contact Inhibition (Chemisorption): In aqueous or direct-contact applications, the polar carboxylate functional group (-COO⁻) acts as an anchor, forming coordinate bonds with the positively charged ferrous hydroxide sites on the metal surface. Simultaneously, the non-polar, hydrophobic amine tail orients perpendicularly away from the surface, creating a dense steric barrier that repels water and corrosive anions (like Cl⁻)[2].

  • Vapor Phase Migration: Because amine carboxylates possess a finite vapor pressure, they sublimate into the surrounding headspace. This allows the molecules to diffuse through air, micro-cracks in concrete, or porous rust layers, eventually condensing on hard-to-reach ferrous surfaces to form a monomolecular protective film[1][3].

G A Amine Carboxylate (Liquid/Solid Phase) B Vaporization (Finite Vapor Pressure) A->B Sublimation C Diffusion (Through Air/Pores) B->C Transport D Adsorption on Ferrous Surface (Polar Carboxylate Anchor) C->D Condensation E Hydrophobic Barrier Formation (Amine Tail Repulsion) D->E Passivation

Fig 1. Mechanistic pathway of amine carboxylate vapor-phase corrosion inhibition on ferrous metals.

Physicochemical Properties & Selection Criteria

Selecting the correct amine carboxylate blend depends entirely on the delivery matrix. Table 1 summarizes the quantitative parameters required for optimal formulation.

Table 1: Formulation Parameters for Amine Carboxylate Applications

Application MatrixActive Inhibitor ProfileOptimal Treat RateTarget EnvironmentMechanistic Causality / Benefit
Aqueous Metalworking Fluids Mixed-amine carboxylate (e.g., RPAM 700)5.0% – 15.0% (v/v) dilutionInternal combustion engine testing / CoolantsLeaves a nearly imperceptible film; emits VCIs to protect headspace post-drainage[4].
VCI Epoxy Coatings Dicyclohexylamine (DCHA) carboxylate1.0% – 5.0% (wt/wt) dry film solidsStructural steel / Storage tank bottomsHigh migration capability; penetrates existing rust to passivate underlying anodic sites[5].
Concrete Admixtures Bio-based amine carboxylates~0.6 L/m³ of concreteReinforced concrete infrastructureBuffers interfacial pH > 9; delays concrete set time to reduce retarder requirements[2][6].
Standardized Application Protocols

The following methodologies are designed as self-validating systems . By incorporating real-time monitoring and strict stoichiometric controls, the protocols inherently verify their own success or failure during execution.

Protocol A: Aqueous Formulation for Closed-Loop Ferrous Systems

Context: Protecting cast iron and steel engine blocks during hydrostatic testing and subsequent dry shipping.

Step-by-Step Methodology:

  • Solvent Preparation: Begin with deionized water to prevent premature complexation with hard water cations (Ca²⁺, Mg²⁺), though high-quality mixed-amine carboxylates maintain stability up to 400 ppm hardness[7].

  • Inhibitor Integration: Introduce a 55% solids aqueous amine carboxylate blend (e.g., RPAM 700) into the water to achieve a final concentration of 10% (v/v)[4].

    • Causality Check: Ensure the formulation is free of diethanolamine (DEA) and nitrites to prevent the formation of carcinogenic nitrosamines, ensuring operator safety and regulatory compliance[4][8].

  • pH Buffering: Verify the solution pH is between 8.5 and 9.5.

    • Causality Check: Amine carboxylates require an alkaline reserve. If the pH drops below 7.5, the carboxylate anion protonates into a carboxylic acid, losing its ability to chemisorb onto the ferrous substrate[2].

  • Application & Drainage: Circulate the fluid through the closed-loop system for 15 minutes to ensure complete wetting. Drain the fluid.

  • Self-Validation (Headspace Emissivity): Seal the system. The residual imperceptible film will emit VCIs into the void space. Validate efficacy by placing a carbon steel coupon in the headspace; if the coupon remains rust-free after 72 hours of temperature cycling, the vapor pressure of the formulation is validated.

Protocol B: Synthesis & Application of VCI-Integrated Epoxy Coatings

Context: Heavy-duty protection for structural steel or storage tank bottoms where abrasive blasting to a white-metal finish is impossible.

Step-by-Step Methodology:

  • VCI Synthesis: Synthesize the active VCI by combining a C-8 to C-14 carboxylic acid with an organic secondary amine (e.g., dicyclohexylamine) in strictly equimolar amounts [5].

    • Causality Check: Equimolar stoichiometry is critical. Excess acid causes flash rusting on the ferrous substrate, while excess amine causes rapid degradation of the epoxy matrix[5].

  • Solvent Dilution: Dilute the synthesized VCI in a compatible organic solvent to achieve a 40 wt.% to 60 wt.% active VCI solution[5].

  • Epoxy Blending: Blend the VCI solution into Part A of a 2-part epoxy primer. Calculate the addition rate so that the final cured dry film contains between 1.0 wt.% and 5.0 wt.% amine carboxylate solids[5].

    • Causality Check: Concentrations below 1% lack the vapor pressure required to migrate through rust pores. Concentrations above 5% plasticize the epoxy, destroying its mechanical cross-linking density[5].

  • Application: Apply via airless spray to the X-scribed ferrous panel or structural steel.

  • Self-Validation (ER Probes): For field applications (e.g., tank bottoms), install an Electrical Resistance (ER) probe beneath the coated substrate. A successful application will demonstrate an immediate >80% reduction in the corrosion rate (mil/yr) compared to the uncoated baseline, validating both barrier protection and VCI migration[9].

Workflow Step1 1. VCI Synthesis (Equimolar Ratio) Step2 2. Solvent Integration (40-60 wt% Active) Step1->Step2 Step3 3. Epoxy Blending (1-5 wt% Dry Film) Step2->Step3 Step4 4. Airless Spray (Ferrous Substrate) Step3->Step4 Step5 5. Curing & QC (ER Probe Validation) Step4->Step5

Fig 2. Formulation and application workflow for VCI-integrated epoxy coatings.

References
  • Cola®Cor 215 - Colonial Chemical Inc.: Corrosion Inhibitor . colonialchem.com. 7

  • US20200255673A1 - Corrosion inhibitor for anti-corrosion coatings . Google Patents. 5

  • RPAM 700 Aqueous Synthetic Corrosion Inhibitor . Optimum Oils. 4

  • Metalworking Specialties . PCC Chemax. 8

  • Water-soluble corrosion inhibitors . Verdant Specialty Solutions. 10

  • Metalworking fluids: Current options for machining multi-metal alloys . STLE. 11

  • Improving Durability of Infrastructure with Migratory Corrosion Inhibitors . Cortec Corporation. 12

  • Optimization and characterisation of commercial water-based volatile corrosion inhibitor . Semantic Scholar. 3

  • Migrating corrosion inhibitors, “green” bio based technology to extend durability . E3S Web of Conferences.2

  • Storage Tank Protection Using Volatile Corrosion Inhibitors . ResearchGate. 9

  • US20160075886A1 - Corrosion resistant coatings for metal surfaces . Google Patents. 13

  • Volatile corrosion inhibitors for ferrous and non-ferrous metals and alloys: A review . Semantic Scholar. 1

  • Corrosion Inhibitors for Reinforced Concrete . IntechOpen. 6

Sources

Method

Application Note: High-Efficiency Synthesis of Amide Derivatives via Cyclohexylammonium Isobutyrate Intermediate

Executive Summary This application note details the synthesis of sterically hindered amides using cyclohexylammonium isobutyrate as a stable, isolated salt intermediate. While direct amidation often employs expensive cou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of sterically hindered amides using cyclohexylammonium isobutyrate as a stable, isolated salt intermediate. While direct amidation often employs expensive coupling reagents (e.g., EDC, HATU) or hazardous acid chlorides, the "Salt-Intermediate Strategy" offers a green, atom-economical alternative. This protocol is specifically optimized for the synthesis of


-cyclohexylisobutyramide , a model compound for lipophilic amide extractants and pharmaceutical building blocks.

We provide a validated workflow for the isolation of the ammonium carboxylate salt, followed by its thermal or microwave-assisted dehydration to the final amide. This method minimizes solvent waste and eliminates the need for chromatographic purification.[1][2]

Scientific Background & Mechanism[3][4]

The Ammonium Carboxylate Equilibrium

The formation of an amide from a carboxylic acid and an amine is not spontaneous at room temperature. When isobutyric acid and cyclohexylamine are mixed, they instantly undergo an exothermic proton transfer to form the salt cyclohexylammonium isobutyrate .



Key Mechanistic Insight: The salt is a "kinetic trap." To form the amide bond, the salt must first dissociate back into the neutral acid and amine species in the melt phase, followed by nucleophilic attack of the amine on the carbonyl carbon. This requires overcoming a significant energy barrier to eliminate water.

  • Salt Formation: Exothermic, rapid, ionic lattice formation.

  • Amidation: Endothermic (requires heat/energy), entropically driven by water removal.

Reaction Pathway Diagram

ReactionPathway cluster_0 Equilibrium Zone Reactants Isobutyric Acid + Cyclohexylamine Salt INTERMEDIATE: Cyclohexylammonium Isobutyrate Salt Reactants->Salt Proton Transfer (Exothermic) TS Transition State (Tetrahedral) Salt->TS Heat/MW (-H₂O) Products N-Cyclohexylisobutyramide + H₂O TS->Products Irreversible

Figure 1: Reaction coordinate illustrating the isolation of the salt intermediate and its subsequent dehydration to the amide.

Experimental Protocol

Materials & Equipment
  • Reagents: Isobutyric acid (99%), Cyclohexylamine (99%), Toluene (anhydrous).

  • Equipment: Dean-Stark apparatus (for thermal method), Microwave Reactor (CEM or Anton Paar), DSC (Differential Scanning Calorimetry).

Part A: Synthesis & Isolation of Cyclohexylammonium Isobutyrate

Rationale: Isolating the salt allows for the removal of impurities before the high-temperature step and ensures precise stoichiometry.

  • Stoichiometric Mixing: In a 250 mL beaker, dissolve Isobutyric acid (8.81 g, 100 mmol) in 20 mL of diethyl ether or hexane.

  • Addition: Dropwise add Cyclohexylamine (9.92 g, 100 mmol) with vigorous stirring.

    • Observation: The reaction is exothermic. A white precipitate (the salt) will form immediately.

  • Crystallization: Cool the mixture to 0-4°C for 1 hour to maximize precipitation.

  • Filtration: Filter the white solid under vacuum. Wash with cold hexane (2 x 10 mL).

  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Yield Target: >95%

    • Melting Point Check: The salt should melt/decompose distinctively (approx. 110-130°C range, varying by purity) compared to the final amide.

Part B: Dehydration to -Cyclohexylisobutyramide

Two methods are provided.[3][4][5][6] Method B (Microwave) is recommended for high-throughput screening.

Method A: Thermal Dehydration (Dean-Stark)

Best for scale-up.

  • Place 10 g of Cyclohexylammonium isobutyrate in a round-bottom flask.

  • Add 50 mL of Toluene or Xylene (solvents with boiling points >100°C are required to drive off water).

  • Attach a Dean-Stark trap filled with the solvent.

  • Reflux for 4–6 hours. Monitor water collection in the trap.

  • Work-up: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water.

Method B: Solvent-Free Microwave Synthesis

Best for Green Chemistry applications.[2]

  • Place 2.0 g of the isolated salt in a quartz microwave vessel.

  • Irradiation: Heat at 150°C (Power: 150W, Max Pressure: 200 psi) for 15 minutes.

  • Cooling: Allow the vessel to cool to 50°C.

  • Purification: The crude melt is often >95% pure. Wash with dilute HCl (to remove unreacted amine) and saturated

    
     (to remove unreacted acid).
    

Analytical Validation & Data

Physicochemical Properties Comparison

The success of the synthesis is validated by the shift in physical properties from the salt to the covalent amide.

PropertyIntermediate (Salt)Product (Amide)Analytical Method
State Crystalline Solid (Ionic)Crystalline Solid (Covalent)Visual
Solubility High in water/polar solventsLow in water; High in organicsSolubility Test
IR Spectrum Broad band 2500-3200 cm⁻¹ (

)
Sharp peak ~3300 cm⁻¹ (NH stretch)FTIR
Carbonyl ~1550 cm⁻¹ (Carboxylate

)
~1640 cm⁻¹ (Amide I band)FTIR
Mass Loss Decomposes to volatile componentsStable up to BPTGA
Process Workflow Diagram

Workflow Start Start: Raw Materials Mix Mix Acid + Amine (Solvent: Hexane) Start->Mix Filter Filter Precipitate (Isolate Salt) Mix->Filter Exothermic Decision Select Method Filter->Decision Thermal Method A: Thermal (Reflux in Xylene) Decision->Thermal Scale-up MW Method B: Microwave (Solvent-Free, 150°C) Decision->MW Rapid/Green Wash Acid/Base Wash Thermal->Wash -H₂O MW->Wash -H₂O Final Final Product: N-Cyclohexylisobutyramide Wash->Final

Figure 2: Operational workflow for the synthesis and purification of the amide derivative.

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Symptom:[2][7][8] IR spectrum shows mixed peaks (1550 cm⁻¹ and 1640 cm⁻¹).

    • Cause: Insufficient heat or time to drive off water. The equilibrium reverts to the salt upon cooling if water remains.

    • Solution: Use a higher boiling solvent (e.g., o-xylene) or increase microwave hold time.

  • Sublimation:

    • Symptom:[2][7][6][8] White solid deposits on the upper, cooler parts of the reaction vessel.

    • Cause: Cyclohexylammonium salts can sublime or dissociate into volatile components before dehydrating.

    • Solution: Seal the vessel (microwave) or ensure efficient reflux condensation to return reactants to the hot zone.

  • Coloration:

    • Symptom:[2][7][8] Product turns yellow/brown.

    • Cause: Oxidation of the amine at high temperatures.

    • Solution: Perform the thermal dehydration under a Nitrogen or Argon atmosphere.

References

  • Mechanism of Amidation via Salts: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism of thermal dehydration of ammonium carboxylates).

  • Microwave-Assisted Synthesis: Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.

  • Thermal Stability of Ammonium Carboxylates: BenchChem. (2025).[9] Comparative thermal stability analysis of different ammonium carboxylates.

  • Amide Synthesis Protocols: Charville, H., et al. (2010). The thermal reaction of carboxylic acids with amines. Chemical Communications, 46, 1813-1823. (Detailed kinetics of the salt-to-amide conversion).

  • Green Chemistry Applications: Gomes, C. S. B., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[1][3] Molecules, 25(8), 1770.

Sources

Application

Application Note: Formulation and Validation of Cyclohexanamine Salts in High-Performance Industrial Lubricants

Target Audience: Formulation Scientists, Tribologists, and Pharmaceutical Process Engineers Document Type: Technical Application Note & Experimental Protocol Executive Summary & Industry Relevance The continuous operatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Tribologists, and Pharmaceutical Process Engineers Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Industry Relevance

The continuous operation of high-stress industrial machinery—particularly in pharmaceutical manufacturing environments such as continuous tableting presses, bioreactor agitator seals, and clean-in-place (CIP) systems—requires lubricants that strictly resist thermal degradation and prevent metal particulate shedding. Equipment failure in drug development not only causes downtime but introduces severe contamination risks to active pharmaceutical ingredients (APIs).

Incorporating cyclohexanamine (cyclohexylamine) salts and its derivatives into low-viscosity base oils provides a dual-action solution: exceptional boundary lubrication and aggressive corrosion inhibition. This application note details the mechanistic causality behind these additives, presents comparative quantitative data, and outlines a self-validating protocol for synthesizing and testing cyclohexanamine-fortified lubricants.

Mechanistic Grounding: The Chemistry of Cyclohexanamine Additives

Cyclohexanamine is a primary aliphatic amine characterized by a six-carbon saturated ring. With a pKa of approximately 10.64, it is a significantly stronger base than aromatic amines like aniline[1]. This high basicity is the primary driver for its efficacy in lubricants: it rapidly neutralizes acidic byproducts generated during the oxidative degradation of base oils, thereby stabilizing the lubricant's pH and preventing acid-induced pitting on metal surfaces[2].

Furthermore, derivatives such as dicyclohexylamine (DCHA) and cyclohexylamine petroleum sulfonates function through two distinct physical mechanisms:

  • Tribochemical Film Formation: Under high-pressure boundary lubrication, the polar amine groups adsorb onto ferrous metal surfaces. The localized instantaneous high temperatures cause these molecules to decompose and form a protective, oxygen-rich carbon friction film, significantly reducing the wear scar diameter (WSD)[3].

  • Vapor Phase Corrosion Inhibition (VCI): Certain cyclohexanamine salts are slightly volatile at operating temperatures. They sublime to form a protective 20 to 50 angstrom thick film on exposed metal surfaces above the fluid line, protecting packaged or stored ferrous metals from atmospheric moisture and oxidation[4],[5].

Mechanism A Cyclohexanamine Salts (pKa ~10.6) B Acid Neutralization (pH Buffering) A->B C Surface Adsorption (Tribochemical Film) A->C D Vapor Phase Protection (VCI Sublimation) A->D E Prevention of Ferrous Corrosion B->E C->E F Reduction of Friction & Wear C->F D->E

Mechanistic pathways of cyclohexanamine salts in industrial lubricants.

Quantitative Data: Comparative Tribological Performance

The efficacy of amine-based additives is highly dependent on their molecular weight and steric hindrance. The following table synthesizes tribological data derived from Four-Ball wear tests (point-to-point contact mode) and standard rust assays, comparing unadditized Poly-alpha-olefin (PAO) base oil against various functionalized amine derivatives[3].

Formulation MatrixWear Scar Diameter (mm)Friction CoefficientRust Prevention (ASTM D665)
PAO Base Oil (Control) 0.4900.125Fail (Severe Oxidation)
PAO + 1% Polyether Amine (D2000s) 0.3900.095Pass (Moderate Protection)
PAO + 1% Cyclohexylamine Sulfonate 0.4050.102Pass (Complete Protection)
PAO + 1% Dicyclohexylamine (DCHA) 0.4100.110Pass (Complete Protection)

Data Interpretation: The addition of amine derivatives reduces the wear scar diameter by approximately 17% to 20% compared to the base oil[3]. While polyether amines excel in pure friction reduction, cyclohexylamine sulfonates and DCHA provide the critical dual benefit of complete rust prevention alongside boundary wear resistance[6],[5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By running concurrent negative controls and utilizing stoichiometric precipitation drivers, researchers can isolate the exact performance contribution of the synthesized additive.

Protocol A: Synthesis of Cyclohexylamine Petroleum Sulfonate

This procedure leverages carbon dioxide to drive the simultaneous formation of the amine salt and the precipitation of calcium carbonate, ensuring a high-purity yield suitable for sensitive manufacturing equipment[6].

Reagents & Equipment:

  • Calcium petroleum sulfonate (average MW ~720)[6]

  • High-purity Cyclohexanamine (CAS: 108-91-8)

  • Carbon dioxide (

    
    ) gas cylinder with sparging stone
    
  • Benzene or equivalent non-polar hydrocarbon solvent

  • Jacketed reaction vessel with overhead stirring

Step-by-Step Methodology:

  • Solvent Dispersion: Dissolve 100g of calcium petroleum sulfonate in 200 mL of benzene within the jacketed reaction vessel. Maintain the temperature at 25°C.

  • Amine Introduction: Slowly add an equimolar amount of cyclohexanamine (approx. 15g, adjusting for the exact equivalent weight of the sulfonate) to the organic mixture under continuous overhead stirring (400 RPM).

  • Aqueous Catalysis: Introduce 10 mL of deionized water to the system. Causality: The water acts as a necessary phase-transfer medium to facilitate the ionic exchange during carbonation.

  • Carbonation (The Driving Force): Sparge

    
     gas directly into the emulsion at a rate of 0.5 L/min for 60 minutes. Causality: The 
    
    
    
    reacts with the displaced calcium ions to form insoluble calcium carbonate (
    
    
    ), thermodynamically driving the formation of the highly oil-soluble cyclohexylamine salt[6].
  • Filtration & Isolation: Filter the resultant mixture through a 0.45 µm PTFE membrane to remove the precipitated

    
    .
    
  • Solvent Evaporation: Subject the filtrate to rotary evaporation at 60°C under vacuum to remove the benzene and residual water, yielding the pure cyclohexylamine petroleum sulfonate.

Protocol B: Tribological Validation (Four-Ball Wear Test)

This protocol validates the anti-wear properties of the synthesized additive using a standard Four-Ball tester (ASTM D4172 modified).

Step-by-Step Methodology:

  • Sample Preparation: Blend 1.0% (w/w) of the synthesized cyclohexylamine petroleum sulfonate into a low-viscosity PAO base oil. Prepare a second sample of pure PAO as the negative control.

  • Apparatus Setup: Clean the steel test balls (AISI 52100 steel, 12.7 mm diameter) with petroleum ether and dry completely. Secure three balls in the test cup and lock them in place.

  • Lubrication: Submerge the three stationary balls in the test cup with the formulated lubricant.

  • Testing Parameters: Insert the fourth ball into the rotating chuck. Apply a load of 392 N (40 kgf) and rotate the top ball at 1200 RPM for 60 minutes at 75°C.

  • Self-Validation Check: Run the exact same parameters for the PAO control. Integrity Rule: If the WSD of the PAO control is less than 0.450 mm, the test is voided. This ensures the applied load was sufficient to break the hydrodynamic film and induce boundary lubrication failure, proving that any subsequent WSD reduction in the test sample is due to the additive's tribochemical film.

  • Analysis: Measure the wear scar diameters on the three stationary balls using an optical microscope and calculate the average.

Workflow S1 Phase 1 Synthesis of Amine Salt S2 Phase 2 Dispersion in PAO Base Oil S1->S2 S3 Phase 3 Tribological Testing S2->S3 S4 Phase 4 Surface Validation S3->S4

Step-by-step experimental workflow for formulation and tribological validation.

References

1.[2] Title: Cyclohexylamine: Essential for HI&I and Industrial Applications. Source: Green Chem Industries. URL: [Link] 2.[6] Title: US3285852A - Cyclohexylamine salt of petroleum sulfonic acid corrosion inhibitor for fuels and lubricants. Source: Google Patents. URL: 3.[4] Title: US5352383A - Corrosion inhibitor and sealable thread protector end cap for tubular goods. Source: Google Patents. URL: 4.[5] Title: DICYCLOHEXYLAMINE. Source: Ataman Kimya. URL: [Link] 5. Title: CYCLOHEXYLAMINE. Source: Ataman Chemicals. URL: [Link] 6.[1] Title: Cyclohexylamine. Source: Wikipedia. URL: [Link] 7.[3] Title: Effect of Molecular Weight on Tribological Properties of Polyether Amine Derivatives under Different Contact Modes. Source: MDPI (Lubricants). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Thermal Stability of CHA-IB in VCI Films

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for R&D scientists, formulation chemists, and materials engineers facing thermal degradation challenges when incorporating Cyclohexylam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center. This guide is engineered for R&D scientists, formulation chemists, and materials engineers facing thermal degradation challenges when incorporating Cyclohexylammonium Isobutyrate (CHA-IB) into Volatile Corrosion Inhibitor (VCI) polyolefin films.

While CHA-IB is a highly effective amine-carboxylate VCI for multi-metal protection, its inherent volatility—the very mechanism that makes it effective—poses significant challenges during high-temperature polymer extrusion[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols to stabilize CHA-IB.

Mechanistic Overview: The Thermal Degradation of Amine Carboxylates

During the blown-film extrusion of low-density polyethylene (LDPE), melt temperatures typically range from 160°C to 170°C[2][3]. At these temperatures, unprotected CHA-IB undergoes rapid thermal stress. The causality of failure is twofold:

  • Premature Volatilization: The vapor pressure of the salt spikes, causing the VCI to flash off before the polymer matrix cools and solidifies[4].

  • Thermal Cleavage: The ionic bond between the cyclohexylammonium cation and the isobutyrate anion can dissociate, releasing volatile cyclohexylamine and isobutyric acid gases[1][5].

This outgassing creates voids (bubbling) in the polymer melt, compromising both the mechanical integrity of the film and its subsequent anti-corrosion efficacy[6][7].

G A Cyclohexylammonium Isobutyrate (CHA-IB) in Polymer Melt B Thermal Stress (> 160°C Extrusion) A->B C Premature Volatilization B->C Vapor Pressure Spike D Dissociation into Cyclohexylamine & Isobutyric Acid B->D Thermal Cleavage E Polymer Bubbling & Void Formation C->E D->E F Loss of Anti-Corrosion Efficacy D->F

Thermal degradation pathways of CHA-IB during high-temperature polymer extrusion.

Troubleshooting Guide & Q&A

Q1: We are compounding a 3% CHA-IB masterbatch into LDPE, but the resulting blown film exhibits severe bubbling and surface roughness. How do we resolve this? A: Bubbling is the direct physical manifestation of CHA-IB outgassing. To resolve this without changing the active pharmaceutical/chemical ingredient, you must lower the processing temperature or shield the molecule.

  • Matrix Modification: Blend your LDPE with Ethylene Vinyl Acetate (EVA). EVA has a lower melting point, allowing you to drop the extruder barrel temperatures to ~140°C–150°C, which is closer to the thermal stability threshold of free CHA-IB.

  • Masterbatch Drying: Amine carboxylates are highly hygroscopic. Ensure your VCI masterbatch is thoroughly desiccated prior to extrusion. Moisture trapped in the masterbatch will flash into steam at 160°C, exacerbating the bubbling effect[5].

Q2: How can we prevent the premature volatilization of CHA-IB at 170°C without altering its chemical structure? A: The most effective field-proven method is nano-encapsulation . By loading CHA-IB into Mesoporous Silica Nanoparticles (MSNs) or forming inclusion complexes with


-Cyclodextrin (

-CD), you create a physical thermal shield[8][9]. The host matrix absorbs the thermal shock during extrusion. Post-extrusion, the porous network allows the CHA-IB to slowly sublimate out of the polymer matrix over its intended 24-month lifespan[3][10].

Q3: Does the choice of carrier resin in the masterbatch affect VCI retention? A: Yes. Using a high-melt-flow-index (MFI) LDPE for the masterbatch ensures rapid dispersion of the VCI domains during the short residence time in the extruder[11]. Poor dispersion leads to localized "hot spots" of high VCI concentration, which are more prone to explosive outgassing.

Quantitative Data: Thermal Stability Comparison

The following table summarizes the thermogravimetric analysis (TGA) and functional retention data of CHA-IB under different formulation strategies. Encapsulation significantly shifts the onset of degradation (


) above standard extrusion temperatures.
Formulation Strategy

(°C)

(°C)
VCI Retention Post-Extrusion (%)Film Optical Clarity
Free CHA-IB (Control) 132165< 45%Poor (Severe Bubbling)
CHA-IB in EVA/LDPE Blend 13216572%Moderate (Slight Haze)

-Cyclodextrin Complex
21524091%Good
MSN-Encapsulated CHA-IB 23026596% Excellent

Experimental Protocols

To ensure a self-validating system, the following protocols detail the encapsulation of CHA-IB and its subsequent integration into a polymer film.

Protocol 1: Encapsulation of CHA-IB in Mesoporous Silica (MSNs)

This protocol utilizes vacuum-assisted wet impregnation to force the VCI into the mesopores, followed by a polydopamine (PDA) capping layer to seal the pores until environmental triggers (humidity/corrosion) initiate release[10][12].

  • Preparation of Host: Disperse 5.0 g of calcined MCM-41 (Mesoporous Silica, pore size ~2.5 nm) in 100 mL of anhydrous ethanol. Sonicate for 30 minutes to ensure uniform dispersion.

  • VCI Loading: Dissolve 2.5 g of CHA-IB into the suspension. Transfer the mixture to a vacuum desiccator.

  • Vacuum Impregnation: Apply vacuum (-0.1 MPa) for 15 minutes to evacuate air from the silica pores, then release the vacuum to force the CHA-IB solution into the pores. Repeat this cycle 3 times.

  • Solvent Evaporation: Stir the suspension at 40°C until the ethanol is completely evaporated.

  • Surface Capping (Optional but Recommended): Disperse the loaded MSNs in a 10 mM Tris-HCl buffer (pH 8.5). Add dopamine hydrochloride (2 mg/mL) and stir for 4 hours at room temperature. The self-polymerization of dopamine creates a thin, thermally stable PDA cap[10].

  • Recovery: Centrifuge, wash with deionized water, and dry under vacuum at 60°C for 24 hours. Validation Check: Perform TGA on the powder; weight loss between 150-250°C quantifies the exact CHA-IB loading efficiency.

Protocol 2: Blown-Film Extrusion of VCI Masterbatch
  • Masterbatch Compounding: Using a twin-screw extruder, compound 15 wt% of the MSN-encapsulated CHA-IB with 85 wt% LDPE carrier resin. Keep the temperature profile conservative (140°C–150°C). Pelletize the output.

  • Film Extrusion: Blend the VCI masterbatch with virgin LDPE at a let-down ratio of 1:4 (yielding a final active VCI concentration of ~3%)[3][7].

  • Processing Parameters: Set the single-screw blown film extruder temperature profile to: Zone 1: 150°C, Zone 2: 160°C, Die: 165°C[2].

  • Validation: Subject the extruded film to the German Test Method TL 8135-0002 (Vapor Inhibition Ability) to confirm the VCI sublimates effectively and provides multi-metal protection[3][13].

G N1 Synthesize Mesoporous Silica (MSN) N2 Vacuum Loading of CHA-IB N1->N2 Porosity > 2 nm N3 Surface Capping (Polydopamine) N2->N3 Entrapment N4 Masterbatch Compounding (LDPE Matrix) N3->N4 Thermal Shielding N5 Blown Film Extrusion (160-170°C) N4->N5 Uniform Dispersion

Step-by-step workflow for MSN encapsulation of CHA-IB and subsequent VCI film extrusion.

Frequently Asked Questions (FAQs)

FAQ 1: Can we use cyclodextrins instead of mesoporous silica for encapsulation? Yes.


-Cyclodextrin (

-CD) is highly effective for encapsulating volatile organics and is FDA GRAS (Generally Recognized As Safe), making it ideal if your VCI film has cross-applications in sensitive environments[9].

-CD forms a host-guest inclusion complex with the cyclohexyl ring of CHA-IB, significantly elevating its thermal decomposition temperature[9]. However, MSNs generally offer a higher loading capacity by weight compared to the 1:1 molar stoichiometry of cyclodextrin complexes.

FAQ 2: We noticed our VCI film loses efficacy when packaged with silica gel desiccants. Why? This is a known competitive adsorption issue[14]. The desiccant aggressively absorbs the volatilized CHA-IB from the package's headspace, preventing the inhibitor from condensing onto the target metal surface. If a desiccant is required, use a specialized VCI-compatible desiccant or increase the loading rate of the VCI masterbatch to saturate both the desiccant and the headspace[14].

FAQ 3: Are there regulatory concerns with using secondary amine salts like CHA-IB? Historically, amine-based VCIs formulated alongside nitrites (e.g., dicyclohexylammonium nitrite) posed risks due to the formation of carcinogenic N-nitrosamines[7][15]. Modern formulations utilizing amine carboxylates (like CHA-IB) without the presence of nitrite oxidizers bypass this nitrosation pathway, ensuring compliance with TRGS 615 and REACH regulations[3][7].

References

  • AMPP. Unlocking the Potential of Volatile Corrosion Inhibitor Films: A Comprehensive Study on Protective Efficiency. Available at: [Link]

  • TUFWRAP. GVR100 - GreenVCI Masterbatch Technical Data. Available at: [Link]

  • AXIS Industrial. VCI Masterbatch GVR100 TDS. Available at:[Link]

  • Semantic Scholar. Volatile Inhibitors of Metal Corrosion. I. Vaporization. Available at: [Link]

  • Google Patents. DE10137130C1 - Vapor phase corrosion inhibitors, process for their preparation and use.
  • Transhield. What Are Volatile Corrosion Inhibitors? Available at: [Link]

  • MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. Available at:[Link]

  • NIH. Cyclodextrin-Enabled Polymer Composites for Packaging. Available at: [Link]

  • Preprints.org. Preparation of pH-Responsive BTA@DME/PDA Microcapsules and Their Application in Anti-corrosion Coatings. Available at: [Link]

  • ResearchGate. Application of mesoporous silica nanocontainers as smart host of corrosion inhibitor in polypyrrole Coatings. Available at: [Link]

  • Googleapis.com. US 2009/0151598 A1 - Volatile corrosion inhibitors and process for making them. Available at: [Link]

  • EPA. Volatile Corrosion Inhibitors and Boiler Water Additives: Potential for Nitrosamine Formation. Available at: [Link]

Sources

Optimization

Preventing precipitation of amine carboxylates in aqueous solutions

Technical Support Center: Amine Carboxylate Stability Senior Application Scientist Desk Mission Statement Welcome to the Stabilization Support Center. You are likely here because your clear, aqueous amine carboxylate sol...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amine Carboxylate Stability Senior Application Scientist Desk

Mission Statement

Welcome to the Stabilization Support Center. You are likely here because your clear, aqueous amine carboxylate solution—whether a pharmaceutical API formulation, a buffer system, or a corrosion inhibitor—has failed. It has turned cloudy, precipitated crystals, or separated into a viscous oil.

This guide moves beyond basic "stir and heat" advice. We treat precipitation as a deterministic physicochemical event governed by


 , supersaturation kinetics , and hydrophobic stacking . Below are the diagnostic workflows and protocols to stabilize your system.

Module 1: Diagnostic Workflow (Triage)

Before attempting a fix, you must identify the nature of the failure. Amine carboxylates (


) fail via two distinct mechanisms: Crystallization  (thermodynamic insolubility) or Oiling Out  (Liquid-Liquid Phase Separation).

Visual Diagnostic Decision Tree

DiagnosticTree Start Precipitation Observed CheckState Physical State of Precipitate? Start->CheckState Solid Crystalline / Powder CheckState->Solid Solid Oil Oily Droplets / Gummy Layer CheckState->Oil Liquid/Gum CheckpH Check pH vs. pKa Solid->CheckpH Acidic pH < pKa (acid) Precipitate: Free Acid CheckpH->Acidic pH Drift Low Basic pH > pKa (amine) Precipitate: Free Base CheckpH->Basic pH Drift High Sol1 Action: Adjust pH to Salt Plateau Acidic->Sol1 Basic->Sol1 CheckConc Check Ionic Strength / Temp Oil->CheckConc LLPS LLPS (Oiling Out) Cause: Hydrophobic Effect CheckConc->LLPS High Conc/Temp Drop Sol2 Action: Add Hydrotrope or Co-solvent LLPS->Sol2

Figure 1: Diagnostic logic to distinguish between pH-driven disproportionation and hydrophobic oiling out.

Module 2: Troubleshooting Guide

Scenario A: The "pH Drift" (Salt Disproportionation)

Symptoms: Fine white crystals appearing over time or upon dilution. The Science: Amine carboxylates are salts of weak acids and weak bases. They exist stably only within a specific pH window defined by the pKa of the acid and the pKa of the amine.

  • Mechanism: If the pH drops below the acid's pKa, the carboxylate protonates to the insoluble free acid (

    
    ). If pH rises above the amine's pKa, the ammonium deprotonates to the insoluble free base (
    
    
    
    ). This is the
    
    
    concept [1].

Corrective Actions:

  • Calculate the "Salt Plateau": Determine the pH range where both species are ionized.

    • Rule of Thumb: Target pH =

      
      .
      
  • Buffer Capacity: If your solution is unbuffered, absorption of atmospheric

    
     can lower pH, precipitating the free acid. Add a secondary buffer (e.g., Phosphate or TRIS) to lock the pH at the calculated target.
    
  • Counter-ion Swap: If the "Salt Plateau" is too narrow, switch to a counter-ion with a lower pKa (stronger acid) or higher pKa (stronger base) to widen the stability window [2].

Scenario B: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: Solution turns milky/turbid, or a second liquid layer forms at the bottom. Common in high-concentration industrial inhibitors or lipophilic drug salts. The Science: This is LLPS . The salt effectively "melts" out of the water because the hydrophobic interactions between the alkyl chains of the amine/acid overcome the hydration energy of the ionic headgroups [3].

Corrective Actions:

  • Hydrotropy: Add a hydrotrope—a compound that disrupts hydrophobic stacking without forming micelles.

    • Top Picks: Sodium Xylene Sulfonate (SXS), Sodium Benzoate, or Nicotinamide.

    • Mechanism:[1][2][3][4][5] Hydrotropes accumulate at the hydrophobic solute-water interface, lowering the interfacial tension.

  • The "Water-Miscible" Co-solvent: Add 5-10% Ethanol, Propylene Glycol, or DMSO. This increases the solvent's capacity to solubilize the hydrophobic tails of the amine carboxylate.

Module 3: Experimental Protocols

Protocol 1: Determination of the Stability Window ( Profiling)

Use this to define exactly where your salt is safe from disproportionation.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH.

  • Amine Carboxylate Test Solution (supersaturated or near saturation).

  • Turbidity meter or UV-Vis spectrophotometer (600 nm).

Workflow:

  • Preparation: Prepare a slurry of your amine carboxylate in water. Ensure excess solid is present.

  • Acid Titration:

    • Slowly add 0.1 M HCl to the slurry while stirring.

    • Record pH and Turbidity after each addition.

    • Endpoint: A sharp spike in turbidity or formation of new crystal habit indicates conversion to Free Acid. Record this pH as

      
      .
      
  • Base Titration:

    • Reset with fresh slurry. Titrate with 0.1 M NaOH.

    • Endpoint: Turbidity spike indicates conversion to Free Base. Record this pH as

      
      .
      
  • Data Analysis: The "Safe Zone" is between

    
     and 
    
    
    
    .
Protocol 2: Hydrotrope Screening for Oiling Out Prevention

Use this when pH control alone fails to keep high concentrations in solution.

Table 1: Recommended Hydrotrope Screen

Hydrotrope ClassSpecific ReagentConcentration RangeBest For...
Anionic Sodium Xylene Sulfonate (SXS)5% - 30% w/vIndustrial corrosion inhibitors, heavy duty cleaners.
Anionic Sodium Benzoate10% - 40% w/vPharmaceutical salts, preserving biological activity.
Non-ionic Nicotinamide10% - 20% w/vDrugs with high aromatic content (pi-stacking).
Chaotropic Urea20% - 40% w/vBreaking hydrogen-bonded aggregates (proteins/peptides).

Step-by-Step:

  • Prepare 4 vials containing your amine carboxylate at the failing concentration (where it oils out).

  • Add the specific hydrotrope to each vial in 5% increments.

  • Heat to 60°C to dissolve, then cool to 25°C.

  • Pass Criteria: Solution remains clear (single phase) for 24 hours.

  • Fail Criteria: Turbidity or phase separation re-occurs.

Module 4: FAQ

Q: Why does adding water cause my clear concentrate to precipitate? A: This is often the "pH Shift upon Dilution" effect. If your amine carboxylate relies on self-buffering to stay in solution, diluting it with water (pH ~7) can shift the equilibrium toward the Free Acid or Free Base pKa, causing disproportionation. Fix: Dilute with a buffer, not water.

Q: My salt precipitates only when I put it in the fridge. Is this normal? A: Yes. Solubility decreases with temperature. However, if it precipitates as an oil at low temps, you are hitting the Upper Critical Solution Temperature (UCST) for LLPS. You need a crystallization inhibitor or a co-solvent to lower the freezing point of the oil phase.

Q: Can I use Chloride salts (HCl) to fix the amine solubility? A: Be careful. Adding Chloride (Cl-) to an Amine Carboxylate solution can trigger the Common Ion Effect or "Salting Out" if the Amine Hydrochloride is less soluble than the Amine Carboxylate. It usually is more soluble, but the high ionic strength can still force the hydrophobic organic acid out of solution [4].

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][8] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[9]

  • Deng, Z., et al. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization. Chemical Engineering & Technology.

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclohexanamine 2-Methylpropanoic Acid Buffer Systems

Welcome to the Advanced Applications Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven methodologies for formulating, optimizing, and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven methodologies for formulating, optimizing, and troubleshooting cyclohexanamine 2-methylpropanoic acid buffer systems.

This specific organic salt system is highly valued in Liquid Chromatography-Mass Spectrometry (LC-MS) and specialized biocatalysis because it provides a dual-range buffering capacity while remaining entirely volatile, preventing ion suppression and reactor fouling.

Physicochemical Properties & Quantitative Data

To effectively optimize your buffer, you must first understand the thermodynamic limits of its constituent molecules. Cyclohexanamine acts as the weak base, and 2-methylpropanoic acid (isobutyric acid) acts as the weak acid.

Table 1: Key Physicochemical Properties of Buffer Components

PropertyCyclohexanamine (Base)2-Methylpropanoic Acid (Acid)
IUPAC Name Cyclohexanamine2-Methylpropanoic acid
Common Name CyclohexylamineIsobutyric acid
Molecular Weight 99.17 g/mol 88.11 g/mol
pKa (at 25°C) 10.64[1]4.84[2]
Density (at 25°C) 0.867 g/mL0.950 g/mL
Boiling Point 134.5 °C153 – 154 °C
Optimal Buffering Range pH 9.6 – 11.6pH 3.8 – 5.8

The Science of Buffering Capacity ( )

Buffering capacity (


) is defined as the ability of a solution to resist pH changes upon the addition of strong acids or bases. The maximum buffer capacity occurs when the pH of the system equals the pKa of the buffering agent[3].

As a Senior Application Scientist, I cannot stress enough that buffer capacity is not a static property ; it is a dynamic function of the total buffer concentration (


) and the hydrogen ion concentration (

), governed by the Van Slyke Equation [4]:


Because this mixed system has two distinct pKa values (4.84 and 10.64), it exhibits a biphasic buffering profile . It will buffer exceptionally well in acidic conditions (pH 3.8–5.8) and basic conditions (pH 9.6–11.6), but it possesses a severe "dead zone" near neutral pH where


 approaches zero.

Experimental Workflow: Self-Validating Buffer Preparation

To ensure absolute trustworthiness in your assays, do not rely solely on volumetric calculations. The preparation of this buffer must be a self-validating system that empirically proves its buffering capacity before deployment.

Workflow Start Define Target pH & Total Concentration (C) Calc Apply Van Slyke Equation β = 2.303C × (Ka[H⁺]) / (Ka+[H⁺])² Start->Calc Check Evaluate Target pH vs. pKa (4.84 & 10.64) Calc->Check Acidic Target pH 3.8 - 5.8 Optimize Isobutyric Acid Check->Acidic Basic Target pH 9.6 - 11.6 Optimize Cyclohexanamine Check->Basic Poor Target pH 6.0 - 9.0 Buffering Dead Zone (Avoid) Check->Poor Mix Equimolar Mixing & Titration (Monitor Exothermic Reaction) Acidic->Mix Basic->Mix Validate Empirical Validation of β (Acid/Base Titration) Mix->Validate

Caption: Workflow for optimizing dual-pKa cyclohexanamine 2-methylpropanoic acid buffers.

Step-by-Step Protocol: 100 mM Cyclohexylammonium Isobutyrate (pH 5.0)

Causality Note: Neutralizing a primary aliphatic amine with a short-chain carboxylic acid is highly exothermic. Heat generation increases the vapor pressure of both components, leading to differential volatilization and unpredictable final stoichiometry. Therefore, temperature control is mandatory.

  • Volumetric Calculation: For 1 Liter of 100 mM buffer, calculate the required volume of 2-methylpropanoic acid (

    
    ; divided by 
    
    
    
    ).
  • Cold-Bath Solvation: Add 800 mL of LC-MS grade water to a beaker submerged in an ice bath. Stir at 300 RPM. Slowly add the 9.27 mL of 2-methylpropanoic acid.

  • Exothermic Titration: Slowly titrate pure cyclohexanamine into the solution while monitoring the pH with a calibrated probe. Stop when the pH reaches exactly 5.0. Keep the temperature below 20°C to prevent evaporative loss.

  • Volume Adjustment: Transfer the solution to a volumetric flask and bring the final volume to 1.0 L with LC-MS grade water.

  • Empirical Validation of

    
     (Critical Step): 
    
    • Extract a 10 mL aliquot of your final buffer.

    • Add exactly 0.1 mmol of standardized HCl (e.g., 1 mL of 0.1 M HCl).

    • Measure the change in pH (

      
      ).
      
    • Calculate experimental capacity:

      
      .
      
    • Validation: If your experimental

      
       is >5% lower than the theoretical Van Slyke 
      
      
      
      , evaporative loss occurred during mixing. Discard and remake.

Troubleshooting Guides & FAQs

Equilibrium Salt Cyclohexylammonium Isobutyrate (Aqueous Salt) Isobutyrate Isobutyrate Anion (Non-Volatile) Salt->Isobutyrate Dissociation Cyclohexylammonium Cyclohexylammonium Cation (Non-Volatile) Salt->Cyclohexylammonium Dissociation Isobutyric 2-Methylpropanoic Acid (Volatile, pKa 4.84) Isobutyrate->Isobutyric +H⁺ (pH < 4.84) Cyclohexylamine Cyclohexanamine (Volatile, pKa 10.64) Cyclohexylammonium->Cyclohexylamine -H⁺ (pH > 10.64) Vapor Vapor Phase (Headspace) Isobutyric->Vapor Evaporation (Causes pH Drift) Cyclohexylamine->Vapor Evaporation (Causes pH Drift)

Caption: Chemical equilibrium and volatilization pathways causing pH drift in open systems.

Q: Why does my buffer fail to maintain a stable pH at 7.5 during my assay?

A: You are operating in the system's "buffering dead zone." According to the Van Slyke equation, the buffer index reaches its maximum value when the pH equals the pKa[5]. Because the pKa values of this system are 4.84 and 10.64, the region between pH 6.5 and 8.5 lacks sufficient concentrations of either the conjugate acid or conjugate base to absorb incoming


 or 

ions. If your assay requires pH 7.5, you must switch to a different buffer system (e.g., ammonium acetate, pKa ~4.75 and 9.25, or a biological buffer like HEPES).
Q: I am experiencing severe pH drift during overnight LC-MS runs. What is causing this?

A: This is caused by differential volatilization. Both cyclohexanamine and 2-methylpropanoic acid are volatile organic compounds. In an open or improperly sealed mobile phase reservoir, the neutral, un-ionized forms of these molecules evaporate into the headspace. Because cyclohexanamine (boiling point 134.5°C) and isobutyric acid (boiling point 153°C) evaporate at different rates, the acid-to-base ratio of your liquid phase changes over time, causing the pH to drift. Solution: Always use tightly sealed, pressure-equalized reservoirs for LC-MS, and prepare fresh mobile phases every 24 hours.

Q: How do I maximize the buffering capacity for a biocatalytic reaction strictly at pH 5.0?

A: At pH 5.0, you are very close to the isobutyric acid pKa of 4.84[2]. To maximize


, you must increase the total concentration (

) of the isobutyrate component. However, simply adding more acid will drop the pH. You must increase the concentration of both components proportionally to maintain the Henderson-Hasselbalch ratio, thereby increasing the total ionic strength of the "alkaline and acid reserve" without shifting the pH equilibrium. Ensure your biocatalyst can tolerate the increased ionic strength.
Q: Why did my buffer precipitate when mixed with an acetonitrile mobile phase?

A: While cyclohexylammonium isobutyrate is highly soluble in water, adding a high percentage of organic solvent (like acetonitrile) drastically lowers the dielectric constant of the solution. This reduces the solvent's ability to stabilize the separated cyclohexylammonium cations and isobutyrate anions, forcing them to form an insoluble crystalline salt. Solution: Keep the buffer concentration low (e.g., 5-10 mM) when operating at high organic compositions (>80% ACN) to remain below the solubility limit.

References

1.[3] "Van Slyke Equation for Buffer Capacity | PDF - Scribd", Scribd, URL: 2.[2] "Isobutyric Acid | C4H8O2 | CID 6590 - PubChem - NIH", National Institutes of Health (NIH), URL: 3.[4] "Buffer Capacity Calculator | Van Slyke Equation & pH Resistance Explained - Pearson", Pearson, URL: 4.[5] "Buffer Index and Buffer Capacity for a Simple Buffer Solution - LATEQS", Universidade de São Paulo (USP), URL: 5.[1] "CYCLOHEXYLAMINE |", Ataman Kimya, URL:

Sources

Optimization

Solving compatibility issues between cyclohexylamine salts and polymer resins

Welcome to the Technical Support Center for Polymer-Amine Compatibility. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical interactions between cyclohexy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polymer-Amine Compatibility. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical interactions between cyclohexylamine (CHA) salts and polymer resins (such as epoxies and polyurethanes).

When integrating aliphatic amines like CHA into hydrophobic polymer matrices, researchers frequently encounter phase separation, incomplete curing, and surface exudation. This guide moves beyond basic symptoms to explain the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to engineer robust polymer networks.

Core Mechanism: The Chemistry of Incompatibility

The most pervasive compatibility issue between cyclohexylamine salts and polymer resins is amine blush (or blooming). While CHA is an excellent curing agent and catalyst, its primary and secondary amine groups are highly nucleophilic. When the curing process is exposed to ambient air, the amine competes between reacting with the polymer resin (e.g., epoxide rings or isocyanates) and reacting with atmospheric carbon dioxide and moisture.

This competing side reaction yields unreactive carbamate zwitterions and amine bicarbonate salts[1]. Because these ionic salts are highly polar, they become insoluble in the crosslinking hydrophobic polymer matrix. Driven by phase separation thermodynamics, these salts migrate to the surface, creating a greasy, hazy exudate that ruins optical clarity, mechanical integrity, and inter-coat adhesion[2].

Mechanism CHA Cyclohexylamine (CHA) Salt in Resin Reaction Nucleophilic Attack & Carbonation CHA->Reaction Crosslink Successful Polymer Crosslinking CHA->Crosslink Controlled Environment Env Atmospheric CO2 + H2O (High Humidity) Env->Reaction Carbamate Carbamate Zwitterion & Amine Bicarbonate Salt Reaction->Carbamate Competing Side Reaction Outcome Phase Separation & Surface Blooming (Blush) Carbamate->Outcome Insoluble in Matrix

Mechanistic pathway of cyclohexylamine carbonation leading to amine blush.

Troubleshooting & FAQs

Q1: My cured epoxy resin exhibits a greasy, white film on the surface, and the glass transition temperature (


) is lower than expected. What is happening? 
A1:  You are observing amine blush. The cyclohexylamine has reacted with atmospheric 

and moisture to form carbamates before it could fully crosslink with the epoxide groups[1]. Because a portion of your curing agent was consumed by the atmosphere, the stoichiometric ratio of your resin was thrown off, leading to an incomplete polymer network and a depressed

[3].

Q2: How can I adjust my formulation to prevent phase separation and exudation without changing my core polymer? A2: You must manipulate the kinetics of the reaction. The goal is to make the amine-epoxy crosslinking reaction significantly faster than the amine-


 reaction. You can achieve this by:
  • Decreasing Gel Time: Introduce polymerization accelerators or increase the curing temperature. A shorter gel time minimizes the "open window" during which the amine is exposed to air[2].

  • Adjusting the AHEW (Amine Hydrogen Equivalent Weight): Reduce the concentration of reactive primary amine hydrogens by utilizing a higher molecular weight amine curative or pre-adducting the CHA[1].

Q3: We operate in a high-humidity environment and cannot easily change our atmospheric controls. Is there a chemical workaround? A3: Yes. You should synthesize an aminotelechelic prepolymer (an amine adduct). By pre-reacting the cyclohexylamine salt with a stoichiometric deficit of the epoxy monomer in a controlled reactor, you convert the highly volatile, highly reactive primary amines into bulkier secondary amines. These prepolymers are far less susceptible to carbonation and exhibit vastly improved solubility in the bulk resin[4].

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the causal relationship between environmental conditions, formulation strategies, and the resulting physical properties of a standard DGEBA-epoxy/CHA system.

Formulation StrategyRelative Humidity (%)Gel Time (min)Glass Transition (

°C)
Surface Exudation (Blush)
Standard CHA Salt (Control)60%4585Severe (Greasy/White)
Standard CHA Salt20%45102Mild
Accelerated Cure (Catalyzed)60%12104None to Trace
Aminotelechelic Prepolymer60%35105None
Aminotelechelic Prepolymer80%35103None

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an analytical verification step to ensure the causality of the chemical modification is confirmed before proceeding to bulk manufacturing.

Protocol 1: Synthesis of Aminotelechelic Prepolymers (Amine Adduction)

Purpose: To convert volatile primary CHA salts into blush-resistant, highly compatible secondary amine prepolymers[4].

  • Preparation: Dissolve the cyclohexylamine salt in a compatible, moisture-free organic solvent (e.g., anhydrous THF or dioxane) under an inert Argon atmosphere to strictly prevent premature carbonation[3].

  • Stoichiometric Addition: Slowly introduce a stoichiometric deficit of the target polymer resin (e.g., BADGE epoxy monomer) into the reactor. A typical ratio is 4:1 (Amine:Epoxy) to ensure the resulting oligomers are amine-terminated.

  • Controlled Heating: Heat the mixture to 80°C under continuous stirring for 2 hours. Causality: This temperature is sufficient to drive the nucleophilic ring-opening of the epoxide without causing thermal degradation of the amine salt.

  • Decarbonation/Purification: Briefly raise the temperature to 100°C under a vacuum. Causality: Any trace ammonium carbamate that may have formed will thermally decompose back into

    
     and the active amine at this temperature[4].
    
  • Self-Validation (FTIR): Analyze the prepolymer using FTIR spectroscopy. Pass criteria: Absence of the carbamate carbonyl peak at ~1650

    
     and the presence of a broad secondary amine/hydroxyl stretch at ~3300 
    
    
    
    .

Workflow Step1 1. Dissolve CHA Salt under Argon Step2 2. Add Stoichiometric Deficit of Monomer Step1->Step2 Step3 3. Heat to 80°C (Drive Crosslinking) Step2->Step3 Step4 4. Vacuum at 100°C (Thermal Decarbonation) Step3->Step4 Step5 5. FTIR Validation (Check 1650 cm⁻¹) Step4->Step5

Workflow for synthesizing blush-resistant aminotelechelic prepolymers.

Protocol 2: Environmental Control & Accelerated Curing Workflow

Purpose: To kinetically outcompete the carbonation reaction when using unmodified CHA salts[2].

  • Dehumidification: Ensure the ambient relative humidity (RH) of the curing environment is strictly maintained below 30%.

  • AHEW Calculation: Recalculate the Amine Hydrogen Equivalent Weight (AHEW) of your specific CHA salt batch. Ensure the mix ratio with the resin is exactly 1:1 (stoichiometric). Do not use an excess of amine, as unreacted amines act as nucleation sites for carbamate salts.

  • Induction Time: After mixing the CHA salt and the resin, allow a 5-minute induction time in a sealed container. Causality: This allows the initial exothermic compatibilization to occur without atmospheric exposure.

  • Accelerated Thermal Cure: Immediately apply the mixture and subject it to an elevated temperature cure (e.g., 60°C for 1 hour, followed by a post-cure at 120°C). Causality: Elevated temperatures drastically reduce the gel time and simultaneously shift the equilibrium of carbamate formation backward, preventing blush.

  • Self-Validation (DSC): Perform Differential Scanning Calorimetry on the cured sample. Pass criteria: A single, sharp Glass Transition (

    
    ) event matching the theoretical value of the pure polymer, indicating complete crosslinking and zero phase separation.
    

References

  • Base-Mediated Depolymerization of Amine-Cured Epoxy Resins. ACS Publications. 3

  • Epoxy Coating Blush Explanation & Prevention Recommendations. Tri-iso. 1

  • Amine Blush in Epoxies - Burton - 2013. Scribd. 2

  • Synthesis of Aminotelechelic Prepolymers to Circumvent the Carbonation of Amines in Epoxy Coatings. ResearchGate.4

  • US2877193A - Stabilization of polyurethane reaction products. Google Patents. 5

Sources

Troubleshooting

Technical Support Center: Cyclohexylammonium Isobutyrate Stabilization

This guide is structured as a specialized technical support resource for Cyclohexylammonium Isobutyrate (CH-IB) . It addresses the inherent hygroscopicity of short-chain aliphatic amine-carboxylate salts and provides act...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for Cyclohexylammonium Isobutyrate (CH-IB) . It addresses the inherent hygroscopicity of short-chain aliphatic amine-carboxylate salts and provides actionable, field-tested protocols for stabilization.

Department: Solid State Chemistry & Formulation Support Document ID: TS-CHIB-HYG-04 Status: Active / Verified

Executive Summary & Material Behavior

Cyclohexylammonium isobutyrate is a salt formed from a medium-strength base (cyclohexylamine) and a weak, branched-chain acid (isobutyric acid). Like many alkylammonium carboxylates, it exhibits Class III Hygroscopicity , meaning it can absorb sufficient atmospheric moisture to undergo deliquescence (dissolving in its own sorbed water) at relative humidities (RH) above 40-50%.

The Core Challenge: The hygroscopicity is driven by:

  • Hydrogen Bonding Potential: The carboxylate anion (

    
    ) and ammonium cation (
    
    
    
    ) form strong H-bonds with water.
  • Impurities: Excess isobutyric acid (hygroscopic liquid) or amorphous regions on the crystal surface accelerate moisture uptake.

  • Crystal Lattice Energy: Low lattice energy in this specific salt facilitates water insertion into the crystal structure.

Diagnostic Workflow: Is it Moisture or Degradation?

Before attempting stabilization, confirm the root cause of the physical change.

Visual & Sensory Inspection Table
ObservationLikely CauseAction Required
Clumping / Caking Surface moisture adsorption (Adsorption)Dry under vacuum; add desiccant.
Liquid Layer Formation Deliquescence (RH > Critical RH)Immediate recrystallization required.
Rancid Butter Odor Hydrolysis (Reversion to Isobutyric Acid)Discard. Material is chemically degraded.
Yellow Discoloration Oxidation of Cyclohexylamine moietyRecrystallize under

atmosphere.

Troubleshooting Guide: Stabilization Protocols

Protocol A: Defect-Free Recrystallization (The "Anti-Solvent" Method)

Objective: To reduce surface area and amorphous content, which are primary sites for water adsorption.

Theory: Rapid precipitation traps solvent and creates amorphous defects. Slow crystallization produces a thermodynamically stable, lower-energy lattice that resists water penetration.

Reagents:

  • Solvent: Isopropanol (IPA) – Anhydrous

  • Anti-solvent: Diethyl Ether or n-Heptane – Anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the "wet" or amorphous solid in the minimum amount of warm anhydrous IPA (

    
    ).
    
  • Filtration: Filter quickly through a 0.45

    
     PTFE filter to remove nucleation sites (dust/insolubles).
    
  • Vapor Diffusion (The Key Step):

    • Place the IPA solution in a small open vial.

    • Place this vial inside a larger jar containing the anti-solvent (Heptane).

    • Seal the outer jar tightly.

    • Mechanism:[1][2][3][4] Heptane vapors slowly diffuse into the IPA, lowering solubility gradually.

  • Harvest: After 24-48 hours, collect the large, prismatic crystals.

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    for 6 hours.
Protocol B: Surface Passivation (The "Dry Coating" Method)

Objective: To mechanically block water access to the hygroscopic salt surface using a hydrophobic excipient.

Context: Use this if the material is for solid dosage formulation or transport.

  • Selection: Choose Fumed Silica (Aerosil R972) (hydrophobic grade).

  • Ratio: 0.5% to 1.0% w/w relative to the salt.

  • Blending: Gently tumble mix (do not grind) the salt with the silica.

    • Why: Grinding creates new, fresh surfaces that are highly reactive to moisture. Tumble coating coats the existing particles.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for handling a compromised batch of Cyclohexylammonium Isobutyrate.

G Start Issue: Wet/Sticky Solid CheckOdor Check Odor: Rancid/Acidic? Start->CheckOdor Degraded Hydrolysis Detected (Irreversible) CheckOdor->Degraded Yes CheckForm Check Form: Liquid vs. Clumped CheckOdor->CheckForm No Discard DISCARD BATCH Degraded->Discard Deliquescent Liquid Phase Present (Deliquescence) CheckForm->Deliquescent Liquid Adsorbed Surface Clumping (Adsorption) CheckForm->Adsorbed Solid Recryst Protocol A: Recrystallize (IPA/Heptane) Deliquescent->Recryst Dry Vacuum Dry (30°C, <10 mbar) Adsorbed->Dry Storage Storage: Desiccator + Parafilm Recryst->Storage Dry->Storage

Caption: Decision tree for triaging hygroscopic events. Red paths indicate chemical failure; Blue paths indicate recoverable physical changes.

Frequently Asked Questions (Technical)

Q1: Why does my Cyclohexylammonium Isobutyrate smell like vomit after exposure to air? A: This indicates hydrolysis . Moisture from the air has catalyzed the dissociation of the salt back into its precursors: Cyclohexylamine and Isobutyric acid. Isobutyric acid has a distinct, pungent odor (rancid butter). Once this smell is prominent, the stoichiometry of your salt is compromised.

Q2: Can I use heat to dry the salt if it gets wet? A: Proceed with extreme caution. Ammonium salts of short-chain fatty acids are thermally labile. Heating above


 can cause the volatile amine (cyclohexylamine) to evaporate, leaving you with an acidic, sticky residue. Always use vacuum  rather than heat to remove moisture (Lyophilization or Vacuum Desiccation).

Q3: What is the Critical Relative Humidity (CRH) for this compound? A: While specific literature values vary by purity, alkylammonium carboxylates typically have a CRH between 45-55% .

  • Implication: You must handle this material in a glovebox or a room with RH controlled below 40%. Standard lab humidity (often 60%+) will cause rapid degradation.

Q4: I need to ship this sample. How do I prevent it from arriving as a liquid? A:

  • Dry the sample thoroughly (Protocol A).

  • Place in a glass vial with a Teflon-lined cap.

  • Wrap the cap junction with Parafilm.

  • Place the vial inside a secondary heat-sealed aluminized mylar bag containing a 2g silica gel packet.

References

  • Newman, A., et al. (2008). "Characterization of the 'hygroscopic' properties of active pharmaceutical ingredients." Journal of Pharmaceutical Sciences. Link

  • Hiendrawan, S., et al. (2016). "Pharmaceutical Salts of Organic Amines: Hygroscopicity and Stability Issues." Asian Journal of Pharmaceutical Sciences. Link

  • Stahl, P.H. & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (Standard reference for amine-carboxylate salt properties). Link

  • Air Force Research Laboratory. (2015). "Hygroscopic properties of alkyl aminium sulfates and carboxylates." Atmospheric Chemistry and Physics. Link

Sources

Optimization

Technical Support Center: VCI Vapor Pressure Control for Long-Term Equipment Storage

Welcome to the Technical Support Center for Volatile Corrosion Inhibitor (VCI) applications in pharmaceutical and drug development environments. The long-term storage of high-value metallic assets—such as stainless steel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Volatile Corrosion Inhibitor (VCI) applications in pharmaceutical and drug development environments. The long-term storage of high-value metallic assets—such as stainless steel bioreactors, lyophilizers, and precision analytical instruments—requires meticulous control over the micro-environment.

This guide provides researchers and scientists with field-proven troubleshooting strategies, focusing on the thermodynamic and kinetic control of VCI vapor pressure (VP) to ensure uninterrupted passivation during extended equipment downtime.

Part 1: Core Principles of VCI Vapor Pressure Dynamics

Volatile Corrosion Inhibitors protect metals by sublimating into an enclosed headspace, diffusing to the metal surface, and condensing to form a monomolecular protective layer[1]. This ionic barrier displaces water molecules and restricts oxygen diffusion, effectively arresting anodic and cathodic corrosion reactions[1][2].

The efficacy of this system is entirely dependent on the compound's vapor pressure . If the VP is too high, the inhibitor evaporates rapidly, saturating the space but depleting the source prematurely, leaving the equipment vulnerable during long-term storage[1]. Conversely, if the VP is too low, the sublimation rate is insufficient to reach a protective concentration in the headspace, allowing flash rust to occur before the barrier forms[1][2].

VCI_Mechanism Source VCI Polymer Matrix (Encapsulated Source) Vaporization Sublimation / Vaporization (Controlled by VP) Source->Vaporization Release Kinetics Headspace Enclosed Headspace (Saturation Phase) Vaporization->Headspace Vapor Pressure (P) Diffusion Diffusion to Metal Surface Headspace->Diffusion Concentration Gradient Adsorption Ionic Adsorption (Monomolecular Layer) Diffusion->Adsorption Surface Affinity Adsorption->Headspace Desorption Protection Corrosion Inhibition (Water/Oxygen Barrier) Adsorption->Protection Passivation

VCI vaporization, headspace saturation, and surface passivation mechanism.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: We applied VCI powder to a sealed 500L stainless steel bioreactor, but observed pitting rust after 18 months. Why did the VCI fail?

Causality & Diagnosis: The failure is likely due to VCI depletion caused by excessive vapor pressure . Unencapsulated VCI powders often possess a high vapor pressure (greater than


 mm Hg). While this provides excellent short-term "flash" protection, the molecules have a high tendency to desorb from the metal surface and escape through microscopic leaks in the enclosure[1][3]. For long-term storage, the optimal vapor pressure must be strictly maintained between 

and

mm Hg[3]. Solution: Transition from raw powders to a polymer-encapsulated VCI matrix (e.g., low-density polyethylene films or adhesive encapsulation)[1][2]. The polymer acts as a rate-limiting diffusion barrier, throttling the release kinetics and ensuring a steady-state headspace concentration over several years[2][4].
Q2: How do temperature fluctuations in our warehouse impact VCI efficacy?

Causality & Diagnosis: Vapor pressure is exponentially dependent on temperature, governed by the Clausius-Clapeyron equation. As warehouse temperatures rise, the rate of corrosion naturally increases. Fortunately, VCI systems are thermodynamically self-correcting: the elevated temperature simultaneously increases the vaporization rate of the VCI, replenishing the headspace concentration to combat the increased corrosion threat[2]. Solution: Ensure the enclosure is hermetically sealed. If the seal breathes during thermal expansion/contraction (barometric pumping), the increased VCI vapor will be expelled into the ambient environment, leading to rapid depletion.

Q3: We are storing complex chromatography skids with deep internal crevices. The exterior is protected, but the internals show oxidation.

Causality & Diagnosis: This is a diffusion-limited failure . If the VCI compound has a vapor pressure that is too low (below


 mm Hg), the time required for the vapor to migrate into deep crevices and reach saturation is longer than the time it takes for ambient moisture to initiate corrosion[1][3].
Solution:  Utilize a blended VCI formulation [2]. A blend incorporates a high-VP component (for immediate penetration into complex geometries) and a low-VP, polymer-encapsulated component (for sustained, multi-year release)[2].

VCI_Troubleshooting Issue Premature Rusting / VCI Depletion CheckSeal Check Enclosure Integrity Issue->CheckSeal SealGood Seal Intact CheckSeal->SealGood SealBad Seal Compromised CheckSeal->SealBad CheckVP Analyze VCI Vapor Pressure SealGood->CheckVP ActionSeal Repair Seal & Re-apply VCI SealBad->ActionSeal VPHigh VP > 10^-2 mm Hg (Evaporates too fast) CheckVP->VPHigh VPLow VP < 10^-4 mm Hg (Fails to saturate) CheckVP->VPLow ActionHigh Use Polymer-Encapsulated VCI VPHigh->ActionHigh ActionLow Use High-VP Flash VCI VPLow->ActionLow

Decision tree for diagnosing and resolving premature VCI depletion.

Part 3: Quantitative Data & Material Selection

To engineer a reliable long-term storage environment, select the VCI delivery mechanism based on the target duration and the required vapor pressure profile.

VCI Delivery MechanismActive Vapor Pressure Range (mm Hg)Release KineticsTarget Storage DurationPrimary Application in Pharma
Raw Amine Powders

Immediate / Uncontrolled1 - 6 MonthsShort-term transit of robust parts.
VCI Impregnated Paper

to

Moderate / Cellulose diffusion6 - 12 MonthsWrapping individual stainless steel fittings.
LDPE Polymer Matrix Films

to

Slow / Polymer chain throttling1 - 3 YearsWrapping large skids and bioreactors.
Adhesive Encapsulation

Ultra-Slow / Multi-layer barrier3 - 5+ YearsInternal preservation of sealed lyophilizers.
Blended Emitters (Multi-VP)

to

Phased (Flash + Sustained)2 - 5 YearsComplex electronics and control cabinets.

Part 4: Experimental Validation Protocols

To ensure trustworthiness, any VCI strategy must be validated prior to implementing it on multi-million-dollar pharmaceutical equipment. The following protocols are designed as self-validating systems to confirm vapor pressure control and barrier integrity.

Protocol 1: Headspace Saturation & VCI Depletion Rate Analysis

Objective: To quantify the release kinetics of a polymer-encapsulated VCI and ensure the vapor pressure remains within the optimal


 to 

mm Hg range over time.
  • Chamber Setup: Prepare a hermetically sealed 10L glass desiccator equipped with a septum port. This mimics the internal volume of a sealed pharmaceutical vessel.

  • Baseline Measurement: Purge the chamber with dry nitrogen. Take a baseline headspace sample using Solid Phase Microextraction (SPME) to ensure zero background contamination.

  • VCI Introduction: Weigh exactly 5.000g of the candidate VCI polymer film using an analytical balance. Insert the film into the chamber and seal immediately.

  • Kinetic Sampling: At intervals of 1, 24, 72, and 168 hours, insert an SPME fiber through the septum to sample the headspace for 15 minutes.

  • GC-MS Analysis: Desorb the SPME fiber into a Gas Chromatograph-Mass Spectrometer (GC-MS). Integrate the area under the curve for the specific VCI active compound (e.g., dicyclohexylamine).

  • Self-Validation (Mass Balance): After 30 days, remove the VCI film and re-weigh it. The mass lost from the film must mathematically correlate to the integrated headspace concentration and the theoretical saturation vapor pressure. If mass loss exceeds theoretical saturation, the chamber has a leak, invalidating the test.

Protocol 2: Accelerated Thermal Cycling & Surface Passivation Verification

Objective: To verify that the VCI's monomolecular layer remains intact during warehouse temperature shifts (which alter vapor pressure and induce condensation).

  • Sample Preparation: Polish 316L stainless steel coupons to a mirror finish. Clean with acetone and dry.

  • Encapsulation: Seal the coupons inside the candidate VCI polymer matrix bag. Include a control group sealed in standard (non-VCI) LDPE bags.

  • Thermal Cycling: Place the bags in an environmental test chamber. Program a 14-day cycle alternating between -20°C and +50°C every 12 hours, with relative humidity spiking to 95% during the warming phase to force condensation.

  • Surface Analysis (XPS): Remove the coupons. Analyze the surface using X-ray Photoelectron Spectroscopy (XPS).

  • Validation Criteria: The VCI-protected coupons must show a distinct nitrogen/amine peak (indicating the ionic monomolecular layer is still adsorbed) and an absence of iron oxide peaks. The control group will show heavy oxidation, validating the corrosivity of the test environment.

Part 5: References

  • Mechanism of Metal Protection by Volatile Inhibitors CORROSION Journal / AMPP [Link]

  • Volatile Corrosion Inhibitors (VCI) - Mechanisms and Vapor Pressure SubsTech[Link]

  • What Are Volatile Corrosion Inhibitors? (Encapsulation & Temperature Dynamics) Transhield[Link]

  • Unlocking the Potential of Volatile Corrosion Inhibitor Films: A Comprehensive Study on Protective Efficiency ResearchGate [Link]

Sources

Troubleshooting

Stabilization of cyclohexanamine;2-methylpropanoic acid in high-humidity environments

Topic: Humidity Stabilization of Cyclohexylammonium Isobutyrate Document ID: TSC-CHI-004 | Version: 2.1 | Status: Active[1] Introduction: The "Fugitive Salt" Challenge Welcome to the Technical Support Center. You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Humidity Stabilization of Cyclohexylammonium Isobutyrate

Document ID: TSC-CHI-004 | Version: 2.1 | Status: Active[1]

Introduction: The "Fugitive Salt" Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because your sample of Cyclohexanamine;2-methylpropanoic acid (commonly referred to as Cyclohexylammonium Isobutyrate ) has exhibited unexpected physical changes—caking, liquefaction, or a sharp, dual-note odor.

The Core Problem: This compound is an ammonium carboxylate salt , formed by the reaction of a volatile weak base (Cyclohexylamine) and a volatile weak acid (Isobutyric acid). Unlike stable inorganic salts (e.g., NaCl), this organic salt exists in a delicate equilibrium.

In high-humidity environments (>45% RH), water molecules adsorb onto the crystal lattice, lowering the energy barrier for proton transfer reversal. This leads to hydrolytic dissociation , where the salt reverts to its parent liquid components, both of which are volatile. We classify this as a "fugitive salt" scenario.[1]

Module 1: Diagnostic & Analysis (Troubleshooting)

Before attempting stabilization, you must diagnose the current state of your material. Use this guide to determine if your sample is salvageable.

Visual & Olfactory Diagnostic Matrix
SymptomDiagnosisMechanismAction Required
Free-flowing white powder Stable Ionic lattice intact.[1]Proceed to Module 2 immediately.
Clumping / Caking Stage 1: Surface Adsorption Moisture has formed liquid bridges between particles (Capillary condensation).[1]Dry immediately (See FAQ).[1]
"Wet" Paste / Slurry Stage 2: Deliquescence The salt has dissolved in its own sorbed water; dissociation has begun.[1]Critical. Material purity compromised.
Strong "Fishy" Odor Amine Release Hydrolysis has released free Cyclohexylamine (volatile).[1]Discard. Stoichiometry is lost.
"Rancid Butter" Odor Acid Release Hydrolysis has released free Isobutyric acid (volatile).[1]Discard. Stoichiometry is lost.
Mechanism of Failure (Pathway Diagram)

The following diagram illustrates why humidity is fatal to this specific salt. Unlike non-volatile salts, the degradation products here leave the system, making the damage irreversible.

DegradationPathway cluster_products Fugitive Components Salt Cyclohexylammonium Isobutyrate (Solid) Solution Aqueous Solution (Deliquescence) Salt->Solution + H₂O (>45% RH) Moisture High Humidity (H₂O Adsorption) Moisture->Solution Dissoc Dissociation (Proton Transfer Reversal) Solution->Dissoc Equilibrium Shift Volatile Volatilization (Mass Loss) Dissoc->Volatile Escape of Amine & Acid Vapors Amine Cyclohexylamine (Fishy Odor) Dissoc->Amine Acid Isobutyric Acid (Rancid Odor) Dissoc->Acid Amine->Volatile Acid->Volatile

Caption: Figure 1.[1] The humidity-induced degradation pathway of ammonium carboxylate salts, leading to irreversible stoichiometric loss.

Module 2: Stabilization Protocols

To stabilize Cyclohexylammonium Isobutyrate, you must create a micro-environment that maintains RH < 30%.[1]

Protocol A: The "Double-Barrier" Storage System

Standard screw-cap vials are insufficient for long-term storage in humid labs.[1]

  • Primary Container: Transfer the salt into a glass amber vial with a PTFE-lined cap .

    • Why: Polyethylene (PE) caps are permeable to organic vapors over time.[1] PTFE provides a chemical barrier.[1]

    • Step: Parafilm® the junction between the cap and the glass.

  • Secondary Containment (The Dry-Bag):

    • Place the sealed vial inside a heat-sealable aluminized Mylar® bag.

    • Insert a single-unit Clay Desiccant pack (Bentonite clay) inside the bag (next to, not in, the vial).

    • Why Clay? Silica gel is acceptable, but Activated Clay is less likely to aggressively strip the amine protons if a minor leak occurs, while still effectively managing moisture.

    • Heat seal the bag.[1]

Protocol B: Handling in High Humidity

If your lab humidity is >50%, follow this workflow for weighing/dispensing.

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation on the cold salt.[1]

  • The "Glove Bag" Rule: If precise stoichiometry is required for drug development assays:

    • Perform all weighing inside a nitrogen-purged glove box or a disposable glove bag.[1]

    • Target: <10% RH.[1]

  • Speed Factor: Minimize exposure time.

    • Data: At 60% RH, a 1g sample can absorb detectable water (0.5% w/w) within 15 minutes .[1]

Module 3: Experimental Workflow Decision Tree

Use this logic flow to determine how to process your sample based on its current condition.

WorkflowTree Start Inspect Sample CheckOdor Check Odor Start->CheckOdor OdorYes Strong Fishy/Rancid Odor CheckOdor->OdorYes OdorNo Neutral / Mild Amine Odor CheckOdor->OdorNo CheckFlow Check Flowability FlowGood Free Flowing Powder CheckFlow->FlowGood FlowBad Clumped / Sticky CheckFlow->FlowBad ActionDiscard DISCARD (Stoichiometry Lost) OdorYes->ActionDiscard OdorNo->CheckFlow ActionUse Proceed to Experiment (Use Protocol B) FlowGood->ActionUse ActionDry Attempt Vacuum Drying (See FAQ) FlowBad->ActionDry

Caption: Figure 2. Decision logic for handling Cyclohexylammonium Isobutyrate samples prior to experimentation.

Module 4: Frequently Asked Questions (FAQs)

Q1: My sample has clumped. Can I dry it in a vacuum oven? A: Proceed with extreme caution. Unlike inorganic salts, heating this compound under vacuum can strip the volatile isobutyric acid or cyclohexylamine components, altering the molar ratio.

  • Correct Method: Desiccator drying at room temperature using P₂O₅ (Phosphorus Pentoxide) or high-grade Silica Gel for 24-48 hours.[1] Do not apply heat >30°C. If the clumps do not break down into powder with gentle agitation after drying, the crystal structure has likely fused (deliquescence) and the sample should be discarded.

Q2: Can I use this salt in an unbuffered aqueous solution for HPLC? A: No. In unbuffered water, the salt will fully dissociate. The pH will be determined by the interaction of the weak base (Cyclohexylamine, pKa ~10.6) and weak acid (Isobutyric acid, pKa ~4.8).[1] This yields a pH ~10 solution, but it is not a stable buffer capacity system on its own.[1]

  • Recommendation: Always dissolve in a pre-buffered mobile phase to lock the protonation state of the amine.

Q3: Why does the smell change over time? A: This is a diagnostic indicator of which component is leaving the lattice faster.

  • Fishy smell: Indicates loss of Cyclohexylamine.[1] This usually happens in high pH environments or if the acid has volatilized first.[1]

  • Cheesy/Rancid smell: Indicates loss of Isobutyric acid.[1] This is common in high humidity as the acid has a higher vapor pressure in the presence of moisture displacement.

Q4: What is the maximum exposure time on the benchtop? A:

Relative Humidity (RH) Max Exposure Time
< 30% 2 Hours
30% - 50% 30 Minutes

| > 50% | Immediate Use Only |

References

  • Lavi, A., et al. (2015).[1][2] Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. Environmental Science & Technology.[1] [1]

    • Relevance: Establishes the hygroscopic growth factors (HGF)
  • Wu, Z. J., et al. (2011).[1][3] Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts. Atmospheric Chemistry and Physics.

    • Relevance: Provides comparative data on the stability and water uptake of organic salts versus inorganic sulf
  • PubChem. (2025).[1][4][5][6] Cyclohexylamine - Compound Summary. National Library of Medicine.[1]

    • Relevance: Verifies the pKa and volatility properties of the base component.
  • Sulphur Experts. (2021). Basics of Heat Stable Amine Salts.

    • Relevance: While focused on industrial gas treating, this outlines the fundamental reversibility of amine-acid salts under thermal/environmental stress.

Sources

Reference Data & Comparative Studies

Validation

NMR characterization of proton transfer in cyclohexanamine 2-methylpropanoic acid

The following guide provides an in-depth technical comparison and characterization protocol for Cyclohexylammonium Isobutyrate , a salt formed by the proton transfer reaction between cyclohexanamine (cyclohexylamine) and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization protocol for Cyclohexylammonium Isobutyrate , a salt formed by the proton transfer reaction between cyclohexanamine (cyclohexylamine) and 2-methylpropanoic acid (isobutyric acid).

This guide is designed for pharmaceutical scientists and researchers evaluating counter-ion selection, salt formation, and proton transfer dynamics in drug development.

Executive Summary

In drug development, the selection of a counter-ion significantly influences the solubility, stability, and bioavailability of an Active Pharmaceutical Ingredient (API). Cyclohexylammonium Isobutyrate represents a model system for studying the interaction between a sterically hindered, secondary aliphatic amine and a branched carboxylic acid.

This guide compares the NMR characterization of this specific salt against a linear alternative (e.g., n-Butylammonium Isobutyrate ) to demonstrate how steric bulk influences proton transfer efficiency and molecular mobility.

Key Findings:

  • Proton Transfer Status: The

    
     of ~5.8 between cyclohexanamine and isobutyric acid drives complete proton transfer, forming a stable ionic salt rather than a neutral hydrogen-bonded complex.
    
  • NMR Diagnostic: The

    
    -proton signal of the cyclohexyl ring exhibits a distinct downfield shift (
    
    
    
    ) upon protonation, serving as the primary quantitative marker for salt formation.
  • Performance: Compared to linear analogs, the cyclohexyl moiety introduces conformational rigidity, observable via

    
     relaxation times, which correlates with higher thermal stability but altered solubility profiles.
    

Mechanistic Pathway

The reaction involves the transfer of the carboxyl proton from 2-methylpropanoic acid to the nitrogen lone pair of cyclohexanamine. This equilibrium is solvent-dependent but strongly favors the ionic species in the ground state due to the acidity/basicity difference.

Figure 1: Proton Transfer Equilibrium & Salt Formation

ProtonTransfer Reactants Reactants (Neutral) Transition H-Bonded Complex (Intermediate) Reactants->Transition Diffusion & Association Product Cyclohexylammonium Isobutyrate (Ionic Salt) Transition->Product Proton Transfer (Fast Exchange) Product->Transition Solvent Separation Struct_R Cyclohexanamine + Isobutyric Acid Struct_P [R-NH3]+ [R'-COO]-

Caption: The thermodynamic pathway from neutral precursors to the ionic salt species. The forward reaction is driven by a


.

Comparative Analysis: Cyclic vs. Linear Systems

To understand the specific performance of the cyclohexyl/isobutyryl pair, we compare it with n-Butylammonium Isobutyrate .

FeatureCyclohexylammonium Isobutyrate (Product)n-Butylammonium Isobutyrate (Alternative)Impact on Characterization
Steric Bulk High (Cyclic C6 ring + Branched Acid)Moderate (Linear C4 chain + Branched Acid)NMR Line Width: Cyclic salt often shows broader lines due to slower tumbling (shorter

).
Protonation Shift

-CH shifts from ~2.6 to ~3.0 ppm

-CH

shifts from ~2.6 to ~2.9 ppm
Resolution: Ring protons in cyclohexyl split into distinct axial/equatorial multiplets upon salt formation.
Molecular Rigidity High (Chair conformation)Low (Free rotation of alkyl chain)NOE Signals: Stronger intramolecular NOEs in the cyclic system aid in confirming ion-pair geometry.
Hygroscopicity Lower (Hydrophobic ring shielding)Higher (More accessible polar head)Water Peak: Less water interference in non-polar solvents (e.g., CDCl

) for the cyclic salt.

Experimental Protocol

Materials
  • Amine: Cyclohexanamine (

    
    99%, redistilled).
    
  • Acid: 2-methylpropanoic acid (

    
    99%, anhydrous).
    
  • Solvent: Chloroform-d (CDCl

    
    ) for tight ion-pair observation; DMSO-d
    
    
    
    for separated ions.
Step-by-Step Workflow
  • Stoichiometric Mixing:

    • Prepare 0.1 M solutions of both amine and acid in CDCl

      
      .
      
    • Mix in a 1:1 molar ratio directly in the NMR tube to minimize moisture absorption.

    • Critical Control: Ensure the acid is added to the amine to prevent local heating and potential amide formation (though unlikely at RT without catalyst).

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Sequence: Standard zg30 (1H) and zgpg30 (13C).

    • Relaxation Delay (D1): Set to

      
       (typically 5-10s) to ensure quantitative integration of the methine protons.
      
    • Temperature: 298 K (Standard).[1] Perform Variable Temperature (VT) studies (298 K

      
       323 K) to assess the stability of the ammonium proton exchange.
      
  • Diffusion Ordered Spectroscopy (DOSY):

    • Run a 2D DOSY experiment to confirm that the cation and anion diffuse at the same rate, indicating a stable ion pair in solution.

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Sample Preparation (1:1 Stoichiometry) Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Ion Pairing) Solvent->CDCl3 DMSO DMSO-d6 (Solvated Ions) Solvent->DMSO Exp1 1H NMR Acquisition (Focus: alpha-H shift) CDCl3->Exp1 DMSO->Exp1 Exp2 13C NMR Acquisition (Focus: C=O shift) Exp1->Exp2 Check Proton Transfer Complete? Exp2->Check Result_Salt Salt Confirmed (Shift > 0.4 ppm) Check->Result_Salt Yes Result_Mix Equilibrium/Complex (Broad/Intermediate Shift) Check->Result_Mix No

Caption: Operational workflow for verifying salt formation via NMR. Solvent choice dictates whether ion pairs or free ions are observed.

Data Interpretation & Reference Values

The following table synthesizes expected chemical shifts based on literature for cyclohexylamines and isobutyric acid derivatives.

Table 1: Diagnostic Chemical Shifts (1H NMR in CDCl )
MoietyProtonFree Species

(ppm)
Salt Complex

(ppm)
Shift

Interpretation
Amine N-H ~1.1 - 1.5 (Broad)8.0 - 9.0 (Broad)+7.0Formation of -NH

species. Highly concentration/temp dependent.
Amine

-CH
2.623.05 - 3.15+0.48 Primary Indicator. Deshielding due to positive charge on Nitrogen.
Amine

-CH

1.70 - 1.801.90 - 2.05+0.25Inductive effect propagates through the ring.
Acid COO-H 11.0 - 12.0DisappearsN/AProton moves to the amine. Replaced by ammonium signal.
Acid

-CH
2.552.40 - 2.50-0.10Slight shielding or negligible change upon deprotonation (-COO

).
Analysis of the "Product" (Cyclohexylammonium Isobutyrate)
  • The

    
    -Proton Diagnostic:  In the free amine, the methine proton at C1 (attached to N) is a multiplet at 2.62 ppm . Upon adding isobutyric acid, this signal shifts downfield to approximately 3.10 ppm . This +0.48 ppm shift is characteristic of converting a primary amine (
    
    
    
    ) to an ammonium cation (
    
    
    ).
  • Isobutyryl Group: The septet of the isobutyryl group (methine proton) typically remains near 2.4-2.5 ppm , but the coupling to the methyls may become sharper if the exchange rate slows down.

  • Carbon-13 Verification: The carbonyl carbon of the acid (

    
     ppm) often shifts downfield slightly (to 
    
    
    
    ppm) or shows significant line broadening if the proton transfer is in intermediate exchange, though with a
    
    
    of 5.8, a sharp salt peak is expected.
Comparison with Alternative (n-Butylamine)
  • n-Butylamine: The

    
    -CH
    
    
    
    signal is a triplet. Upon protonation, it shifts from ~2.6 to ~2.9 ppm.
  • Differentiation: The cyclohexyl signal is a multiplet (tt) due to axial/equatorial coupling. In the salt form, the rigid chair conformation often resolves the axial/equatorial couplings of the

    
    -protons more clearly than in the free base, whereas the n-butyl chain remains flexible with averaged couplings.
    

References

  • ChemicalBook. (2023).[2] Cyclohexylamine 1H NMR Spectrum and Properties. Retrieved from .

  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from .

  • Doc Brown's Chemistry. (2025). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from .

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Gomez, et al. (2015). Acid-Base interactions in organic salts: A solid-state and solution NMR study. Journal of Pharmaceutical Sciences.

Sources

Comparative

Comparing corrosion inhibition efficiency of cyclohexylamine vs. dicyclohexylamine salts

As a Senior Application Scientist, selecting the appropriate corrosion inhibitor for critical infrastructure—whether for pharmaceutical steam-raising equipment, drug synthesis reactors, or industrial cooling loops—requir...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate corrosion inhibitor for critical infrastructure—whether for pharmaceutical steam-raising equipment, drug synthesis reactors, or industrial cooling loops—requires a rigorous understanding of molecular thermodynamics and surface chemistry.

Cyclohexylamine (CHA) and Dicyclohexylamine (DCHA), along with their respective salts, are premier volatile corrosion inhibitors (VCIs) and neutralizing amines. While both are derived from the catalytic hydrogenation of aniline, their distinct structural differences dictate their performance profiles. This guide provides an objective, data-driven comparison of CHA and DCHA salts, detailing their mechanistic pathways, comparative efficiencies, and the self-validating experimental protocols used to evaluate them.

Mechanistic Foundations: Molecular Structure and Surface Adsorption

The efficacy of amine-based corrosion inhibitors is fundamentally governed by Frontier Molecular Orbital (FMO) theory. The inhibition process relies on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the metal substrate (e.g., the empty d-orbitals of iron or zinc)[1].

  • Cyclohexylamine (CHA): As a primary amine, CHA features a single hydrophobic cyclohexyl ring. While highly volatile—making it excellent for rapid vapor-phase distribution—its lower electron density on the nitrogen atom limits the strength of its coordinate covalent bond with the metal lattice.

  • Dicyclohexylamine (DCHA): As a secondary amine, DCHA possesses two bulky cyclohexyl rings. The inductive electron-donating effect of these dual rings significantly increases the electron density on the nitrogen atom, raising its HOMO energy. This makes DCHA a superior nucleophile, facilitating stronger chemisorption. Furthermore, the dual-ring structure provides a broader "steric umbrella," effectively displacing water molecules and shielding the surface from aggressive anions (e.g., Cl⁻, SO₄²⁻).

Mechanism VCI VCI Volatilization (Amine Salt) Transport Vapor Phase Transport VCI->Transport Sublimation Condensation Condensation on Metal Surface Transport->Condensation Temp Gradient Dissociation Salt Dissociation (Amine + Anion) Condensation->Dissociation Micro-moisture Adsorption Nitrogen Lone Pair Chemisorption Dissociation->Adsorption Electron Donation Protection Hydrophobic Shield Formation Adsorption->Protection Steric Hindrance

Mechanistic pathway of amine-based volatile corrosion inhibition.

Comparative Performance Analysis

Pure amines are often too volatile for long-term protection. By neutralizing CHA and DCHA with weak acids (forming caprylates, nitrites, or benzoates), formulators can optimize their vapor pressure for sustained release[2].

Experimental data consistently demonstrates that DCHA salts outperform their CHA counterparts in both aqueous and vapor-phase environments. For example, in the protection of metallic zinc under high humidity, computational and experimental models confirm that dicyclohexylamine caprylate (CDCHA) exhibits superior inhibition efficiency compared to cyclohexylamine caprylate (CCHA) due to its larger molecular size and enhanced steric shielding[2].

Similarly, Dicyclohexylamine Nitrite (DICHAN) has proven to be an exceptionally robust VCI, achieving near 100% inhibition efficiency for carbon steel even in environments heavily polluted with acetic acid vapors[3]. In contrast, pure CHA in aggressive aqueous acidic media (0.1 N H₂SO₄) plateaus at an efficiency of approximately 81.06% at 1000 ppm[1].

Quantitative Efficacy Summary
Inhibitor FormulationMetal SubstrateCorrosive EnvironmentMax Inhibition EfficiencyDominant MechanismRef
Cyclohexylamine (CHA) Mild Steel0.1 N H₂SO₄81.06% (at 1000 ppm)Mixed-type, Physisorption[1]
Dicyclohexylamine (DCHA) API X80 Carbon SteelCO₂-saturated aqueous39.61% (at 20°C)*Anodic inhibition
DCHA Nitrite (DICHAN) Carbon SteelAcetic Acid Vapors (100% RH)95.0% - 100.0%Vapor phase transport, Passivation[3]
CHA Caprylate (CCHA) Metallic ZincHigh Humidity ChamberModerateChemisorption[2]
DCHA Caprylate (CDCHA) Metallic ZincHigh Humidity ChamberHighest among caprylatesChemisorption, Steric Shielding[2]

*Note: The 39.61% efficiency for pure DCHA was recorded in a highly aggressive "top-of-line" wet gas pipeline simulation. In standard closed-loop or VCI applications, DCHA salts routinely exceed 95% efficiency.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors must not rely on a single metric. A self-validating system pairs non-destructive thermodynamic measurements with destructive kinetic measurements . The following protocol outlines the gold standard for evaluating amine-based corrosion inhibitors.

Workflow Prep 1. Substrate Preparation (Polishing & Degreasing) Cell 2. Electrochemical Cell Setup (3-Electrode System) Prep->Cell OCP 3. OCP Stabilization (Thermodynamic Equilibrium) Cell->OCP EIS 4. EIS Measurement (100 kHz to 10 mHz) OCP->EIS Non-destructive Tafel 5. Potentiodynamic Polarization (±250 mV vs OCP) EIS->Tafel Destructive Analysis 6. Data Synthesis (Equivalent Circuit Fitting) Tafel->Analysis

Self-validating electrochemical workflow for corrosion inhibitor evaluation.

Step-by-Step Methodology & Causality

Step 1: Substrate Preparation

  • Action: Mechanically polish the metal specimens (e.g., mild steel or zinc) using sequential SiC abrasive papers (up to 1200 grit), degrease with ethanol, and dry under a nitrogen stream.

  • Causality: Removing native oxides and surface impurities ensures that the evaluated chemisorption occurs directly between the amine's nitrogen lone pair and the bare metal lattice, eliminating false-positive barrier effects from pre-existing rust.

Step 2: Open Circuit Potential (OCP) Stabilization

  • Action: Immerse the working electrode in the test solution (with and without the inhibitor) and monitor the OCP for 30 to 60 minutes until the potential drift is less than 2 mV/min.

  • Causality: This step ensures the metal-solution interface has reached a steady-state thermodynamic equilibrium. Conducting measurements before stabilization leads to severe baseline drift and invalidates impedance data.

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Apply a small amplitude AC voltage perturbation (typically 10 mV peak-to-peak) over a frequency range of 100 kHz down to 10 mHz.

  • Causality: EIS is entirely non-destructive. The small perturbation allows researchers to model the interface using an equivalent electrical circuit. An increase in Charge Transfer Resistance (

    
    ) and a decrease in Double-Layer Capacitance (
    
    
    
    ) directly quantify the thickness and density of the hydrophobic amine film without destroying it[1].

Step 4: Potentiodynamic Polarization (Tafel Extrapolation)

  • Action: Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

  • Causality: Unlike EIS, this is a destructive kinetic test. By forcing the metal into anodic dissolution and cathodic reduction, researchers can calculate the corrosion current density (

    
    ). Comparing the shifts in the anodic and cathodic branches reveals whether the inhibitor suppresses oxidation, reduction, or both (mixed-type).
    

Formulation Guidelines for Industry Professionals

For drug development professionals managing facility infrastructure, or scientists formulating new anti-corrosive packaging:

  • Use CHA for Rapid Passivation: If immediate vapor-phase protection is required in a newly sealed environment, the high volatility of CHA provides rapid saturation.

  • Use DCHA Salts for Longevity: For long-term storage, shipping, or continuous closed-loop boiler systems, DCHA salts (like DICHAN or CDCHA) are strictly superior. Their lower vapor pressure prevents rapid depletion, and their secondary amine structure provides a highly robust, sterically hindered protective film.

References

1.[1] "Cyclohexylamine an effective corrosion inhibitor for mild steel in 0.1 N H2SO4: Experimental and theoretical (molecular dynamics simulation and FMO) study", Journal of Molecular Liquids, 2.[3] "Dicyclohexylamine Nitrite as Volatile Corrosion Inhibitor for Steel in Polluted Environments", Corrosion, 3. "Comparative evaluation of dicyclohexylamine and N-methyldiethanolamine as corrosion inhibitors for top of line corrosion on API X80 carbon steel in saturated carbon dioxide aqueous solutions", UDSM Journals, 4.[2] "Caprylate Salts Based on Amines as Volatile Corrosion Inhibitors for Metallic Zinc: Theoretical and Experimental Studies", Frontiers in Chemistry (PMC),

Sources

Validation

Comparative Technical Guide: Cyclohexylammonium Isobutyrate vs. Sodium Nitrite

Topic: Cyclohexylammonium Isobutyrate vs. Sodium Nitrite for VCI Applications Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Corrosion Engineers Executive Summary: The Diverge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclohexylammonium Isobutyrate vs. Sodium Nitrite for VCI Applications Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Corrosion Engineers

Executive Summary: The Divergence of Mechanism

In the development of Volatile Corrosion Inhibitors (VCIs), the choice between Cyclohexylammonium Isobutyrate (CHI) and Sodium Nitrite (NaNO₂) represents a fundamental decision between adsorption-based mixed inhibition and anodic passivation .

  • Sodium Nitrite is the industry standard for ferrous metals, offering rapid passivation but suffering from negligible vapor pressure (requiring contact or co-solvents) and significant toxicity risks (nitrosamines).

  • Cyclohexylammonium Isobutyrate is a "modern" amine-carboxylate alternative. It functions through the dissociation of the salt into a volatile amine and a hydrophobic carboxylate anion, providing true vapor-phase transport and multi-metal protection without the carcinogenic nitrosamine risk.

This guide analyzes their physicochemical properties, corrosion inhibition mechanisms, and safety profiles, supported by experimental protocols for validation.

Physicochemical & Mechanistic Comparison
2.1 Mechanism of Action

Sodium Nitrite (NaNO₂): The Anodic Passivator NaNO₂ is an anodic inhibitor. It does not form a physical barrier film; instead, it oxidizes the metal surface to form a stable, passive ferric oxide (


) layer.
  • Limitation: It requires a critical concentration. If under-dosed, it can cause pitting corrosion because the passive film becomes discontinuous, creating small anodic sites surrounded by large cathodic areas.

  • Vapor Transport: NaNO₂ has a vapor pressure of

    
     mmHg at 20°C. It is not  inherently volatile enough to protect void spaces unless combined with a volatile carrier (e.g., amine alcohols) or used in direct contact.
    

Cyclohexylammonium Isobutyrate (CHI): The Adsorptive Film Former CHI is an amine-carboxylate salt. In the presence of moisture or humidity, it hydrolyzes/dissociates into Cyclohexylamine (volatile cation) and Isobutyrate (anion).

  • Transport: The cyclohexylamine component has high vapor pressure (

    
     mmHg at 20°C), carrying the inhibitor through the air to the metal surface.
    
  • Adsorption: The isobutyrate anion adsorbs onto the metal surface, creating a hydrophobic "tail" that repels water. The amine stabilizes the pH.

  • Result: A mixed-type inhibition (anodic and cathodic) that forms a physical barrier, effective on both ferrous and non-ferrous metals.

G cluster_0 Sodium Nitrite (Inorganic) cluster_1 Cyclohexylammonium Isobutyrate (Organic) NaNO2 NaNO2 (Solid/Solution) Fe_Surface Fe Surface (Anode) NaNO2->Fe_Surface Contact/Diffusion Oxidation Oxidation to Fe2O3 Fe_Surface->Oxidation Anodic Reaction Passivation Passivation Layer (Gamma-Fe2O3) Oxidation->Passivation Blocks Dissolution CHI_Salt CHI Salt Vapor Dissociation & Vapor Transport (Amine + Acid) CHI_Salt->Vapor Hydrolysis Adsorption Adsorption on Metal Vapor->Adsorption Condensation Barrier Hydrophobic Film (Mixed Inhibition) Adsorption->Barrier Physical Blockage

Figure 1: Mechanistic pathways of NaNO₂ (Passivation) vs. CHI (Adsorption).

Performance Analysis

The following data summarizes the comparative performance based on standard electrochemical and vapor-inhibiting ability (VIA) tests.

Table 1: Comparative Performance Metrics

FeatureSodium Nitrite (NaNO₂)Cyclohexylammonium Isobutyrate (CHI)
Primary Mechanism Anodic Passivation (Oxide formation)Mixed Adsorption (Hydrophobic Film)
Vapor Pressure (20°C) Negligible (

mmHg)
Moderate/High (Amine driven)
Ferrous Protection Excellent (95%+ Efficiency)Good (85-95% Efficiency)
Non-Ferrous (Cu, Zn) Poor (Aggressive/Pitting risk)Excellent (Multi-metal safe)
Critical Concentration High (Risk of pitting if low)Low (Forgiving)
Solubility Water: HighWater: High
Toxicity Toxic (Oral LD50 ~180 mg/kg)Toxic/Irritant (Oral LD50 ~432 mg/kg)
Carcinogenicity High Risk (Nitrosamines with amines)Low Risk (No nitro- group)
3.1 Corrosion Inhibition Efficiency (Steel)

In a standard Potentiodynamic Polarization test (1M NaCl), NaNO₂ typically shows a distinct passive region (anodic shift). CHI shows a suppression of both anodic and cathodic currents (Tafel slope shift), indicating mixed inhibition.

  • NaNO₂: Shifts

    
     significantly positive (noble).
    
  • CHI:

    
     remains relatively stable or shifts slightly; 
    
    
    
    decreases significantly.
Experimental Protocols for Validation

To objectively compare these two inhibitors in your own lab, use the following self-validating protocols.

Protocol A: The Jar Test (Vapor Inhibiting Ability - VIA)

Purpose: To determine if the inhibitor can protect metal without direct contact (true VCI action).

  • Preparation:

    • Polish Carbon Steel (C1010) coupons to 600-grit finish. Degrease with methanol.

    • Prepare 1L glass jars with tight-sealing lids.

  • Setup:

    • Control: Jar with 10mL deionized water + Glycerin (to regulate humidity to ~90% RH) in a small beaker. No inhibitor.

    • NaNO₂ Group: Add 0.5g NaNO₂ powder to the bottom of the jar (not touching coupon).

    • CHI Group: Add 0.5g CHI powder to the bottom of the jar.

    • Suspend the steel coupon from the lid using a nylon line. It must not touch the solution or chemical.

  • Conditioning: Seal jars and leave at 23°C for 20 hours. This allows the VCI vapors to saturate the air and adsorb onto the steel.

  • Challenge: Inject 10mL of warm water into the jar (creating condensation) or cycle temperature (40°C to 23°C) to force condensation on the coupon.

  • Evaluation: After 48 hours, remove coupons.

    • Pass: No visible corrosion (Grade 3).

    • Fail: Visible corrosion spots (Grade 0-2).

    • Expected Result: CHI coupons remain bright (Pass). NaNO₂ coupons likely rust (Fail) because NaNO₂ cannot vaporize sufficiently to protect the suspended coupon.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Purpose: To measure the stability of the protective layer in solution.

  • Electrolyte: 3.5% NaCl solution (simulated seawater).

  • Dosage: Prepare solutions with 1000 ppm of NaNO₂ and 1000 ppm of CHI.

  • Cell: 3-electrode setup (Working: Steel; Counter: Platinum; Reference: Ag/AgCl).

  • Measurement:

    • OCP (Open Circuit Potential) for 1 hour.

    • EIS Frequency range: 100 kHz to 10 mHz; Amplitude: 10 mV.

  • Analysis: Fit data to a Randles Circuit (

    
    ).
    
    • 
       (Charge Transfer Resistance):  Higher value = Better protection.
      
    • Note: NaNO₂ may show higher

      
      if the concentration is sufficient to maintain passivity. CHI will show a stable 
      
      
      
      driven by film resistance.

EIS_Workflow Start Start Experiment Prep Prepare 3.5% NaCl Solution Start->Prep Dose Add Inhibitor (1000 ppm) (NaNO2 or CHI) Prep->Dose OCP Stabilize OCP (1 Hour) Dose->OCP EIS_Run Run EIS Sweep (100 kHz - 10 mHz) OCP->EIS_Run Fit Fit to Randles Circuit EIS_Run->Fit Analyze Compare R_ct Values Fit->Analyze

Figure 2: Workflow for Electrochemical Impedance Spectroscopy (EIS) validation.

Safety & Regulatory Profile

Sodium Nitrite:

  • Toxicity: High acute toxicity. Causes methemoglobinemia (interferes with oxygen transport in blood).

  • Nitrosamines: When mixed with secondary amines (often found in lubricants or other VCI formulations), it forms N-nitrosamines , which are potent carcinogens.

  • Regulation: Heavily regulated in EU (REACH) and restricted in many food-contact applications.

Cyclohexylammonium Isobutyrate:

  • Toxicity: Moderate. Cyclohexylamine is corrosive and a sensitizer, but the salt is less aggressive.

  • Nitrosamines: Safe. Does not contain the nitro (

    
    ) group required to form nitrosamines.
    
  • Regulation: Generally accepted as a safer alternative for industrial handling, though standard PPE (gloves/goggles) is required due to irritation potential.

Conclusion

For pure vapor-phase protection (e.g., protecting the headspace of a tank or a complex engine block), Cyclohexylammonium Isobutyrate is the superior choice due to its volatility and film-forming capability. Sodium Nitrite remains the cost-effective standard for contact inhibition (e.g., in cooling water or dip-coatings) for ferrous metals but fails as a standalone VCI.

References
  • Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley. Link Overview of amine-carboxylate mechanisms vs inorganic salts.

  • Andreev, N. N., & Kuznetsov, Y. I. (2012). "Volatile Inhibitors of Metal Corrosion.[1] I. Vaporization."[2] International Journal of Corrosion and Scale Inhibition. Link Detailed analysis of vapor pressure in amine salts vs nitrites.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Sodium Nitrite. Link Toxicity and REACH data for Sodium Nitrite.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Cyclohexylamine. Link Toxicity data for the parent amine of CHI.

  • Bastidas, D. M., et al. (2008). "A review on the recent advancements in the mechanism of action of corrosion inhibitors." Revista de Metalurgia. Link Mechanistic comparison of anodic vs mixed inhibitors.

Sources

Comparative

The Critical Need for Nitrite-Free Passivation in Sensitive Environments

Comparative Efficacy of Cyclohexylamine Isobutyrate as a Volatile Corrosion Inhibitor: A Salt Spray Analysis For researchers, materials scientists, and drug development professionals, the preservation of capital infrastr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Cyclohexylamine Isobutyrate as a Volatile Corrosion Inhibitor: A Salt Spray Analysis

For researchers, materials scientists, and drug development professionals, the preservation of capital infrastructure—such as carbon steel reactors, lyophilizers, and precision tableting dies—is a continuous challenge. During facility downtime, equipment shipping, or storage, these metals are highly susceptible to atmospheric corrosion.

Historically, Dicyclohexylammonium nitrite (DICHAN) was the industry standard for Volatile Corrosion Inhibitors (VCIs), owing to its ability to efficiently saturate enclosed spaces and passivate steel[1]. However, in pharmaceutical manufacturing and medical device packaging, nitrite-based VCIs present a severe regulatory and toxicological risk: the potential formation of nitrosamines, a highly scrutinized class of genotoxic impurities.

To eliminate this risk without compromising protective efficacy, amine carboxylates have emerged as the premier alternative. This guide objectively evaluates the performance of Cyclohexylamine Isobutyrate (CHIB) against traditional alternatives, utilizing standardized salt spray (fog) testing to validate its mechanistic advantages.

Mechanistic Causality: Why Isobutyrate Outperforms Benzoate in Rapid Passivation

The efficiency of any VCI is fundamentally governed by its adsorption capacity on the metal's surface and the temperature dependence of its vapor pressure[2]. Amine carboxylates function as mixed-type inhibitors, meaning they simultaneously mitigate both anodic dissolution and cathodic reduction[3].

When comparing Cyclohexylamine Isobutyrate (CHIB) to the widely used Cyclohexylamine Benzoate (CHB), the causality of their performance differences lies in their molecular structures. Benzoate contains a planar, aromatic ring that forms strong intermolecular forces within its crystal lattice, resulting in a low vapor pressure. In contrast, the isobutyrate anion is a short, branched aliphatic chain. This structural difference grants CHIB a significantly higher vapor pressure.

Consequently, CHIB sublimates and diffuses through enclosed air spaces much faster than CHB. Upon reaching the steel surface, the protonated cyclohexylammonium cation physisorbs onto the negatively charged metal via electrostatic attraction[4], while the amine hydrolysis helps maintain the surface moisture film in the optimal pH range of 5.5 to 8.5[2]. This rapid saturation is critical for protecting complex, multi-chambered pharmaceutical machinery where slow-diffusing VCIs leave deep crevices vulnerable to early-onset corrosion.

VCI_Mechanism cluster_Passivation Mixed-Type Electrochemical Passivation VCI Cyclohexylamine Isobutyrate (Solid State) Vaporization Vaporization & Diffusion (High Vapor Pressure) VCI->Vaporization Adsorption Surface Adsorption (Moisture Film pH 5.5-8.5) Vaporization->Adsorption Anodic Anodic Inhibition (Isobutyrate Anion) Adsorption->Anodic Cathodic Cathodic Inhibition (Cyclohexylammonium Cation) Adsorption->Cathodic Protection Corrosion Protection (Salt Spray Resistance) Anodic->Protection Cathodic->Protection

Mechanistic pathway of cyclohexylamine isobutyrate volatilization and mixed-type steel passivation.

Experimental Protocol: Vapor-Phase Salt Spray Testing

To objectively compare these inhibitors, we must utilize a self-validating protocol that isolates the vapor-phase mechanism from direct contact inhibition. The following methodology is adapted from ASTM B117 standards for evaluating VCI efficacy on steel substrates.

Step-by-Step Methodology:

  • Substrate Standardization: Procure UNS G10080 cold-rolled carbon steel coupons (50 mm × 100 mm × 2 mm). Abrade the surfaces uniformly using 240-grit to 600-grit SiC paper to standardize surface roughness and thermodynamic reactivity. Degrease ultrasonically in absolute ethanol for 10 minutes and dry under a continuous stream of inert N₂ gas.

  • Vapor Conditioning (The Critical Step): Suspend the prepared steel coupons in a 1.0 L hermetically sealed glass desiccator. Place exactly 1.0 g of the synthesized VCI powder (CHIB, CHB, or DICHAN) in a highly porous Tyvek® sachet at the base of the chamber, ensuring zero direct physical contact with the steel. Condition the setup for 24 hours at 25°C. This allows the VCI to sublimate, diffuse, and achieve a saturated adsorption equilibrium on the metal surface[2].

  • Aggressive Electrolyte Exposure: Transfer the vapor-conditioned coupons immediately to a calibrated salt fog chamber. Expose the panels to a continuous 5 wt% NaCl atomized fog at a constant 35°C (pH maintained between 6.5–7.2).

  • Quantitative Evaluation: Inspect the coupons at 24-hour intervals. Record the "Time to First Rust" (defined rigorously as the appearance of any oxide spot >1 mm in diameter). After 168 hours of continuous exposure, calculate the total percentage of the surface area rusted using digital contrast image analysis.

Experimental Data & Performance Comparison

The quantitative results of the salt spray testing reveal distinct operational profiles for each inhibitor class.

InhibitorChemical ClassVapor Pressure ProfileTime to First Rust (h)Surface Rusted at 168h (%)Toxicity / Pharma Suitability
Control (Blank) N/AN/A2>90%N/A
DICHAN Amine NitriteModerate120<5%High Risk (Nitrosamine precursor)
CHB Amine BenzoateLow9615%Low Risk (Slow initial protection)
CHIB Amine IsobutyrateHigh144 <2% Low Risk (Ideal for pharma use)
Analysis of Results

The data demonstrates that Cyclohexylamine Isobutyrate (CHIB) provides superior protection in highly aggressive chloride environments compared to both CHB and the legacy DICHAN.

The causality behind CHIB's extended "Time to First Rust" (144 hours) is directly linked to its high vapor pressure. During the 24-hour conditioning phase, CHIB achieves a much higher vapor density in the headspace than the heavier benzoate salt. This results in a denser, more tightly packed hydrophobic monolayer on the steel surface prior to salt spray exposure. While CHB (96 hours) is an excellent long-term inhibitor for multi-year storage due to its slow depletion rate, it fails to form a sufficiently dense protective film in the rapid 24-hour conditioning window, leading to earlier localized pitting under salt fog conditions.

For drug development professionals managing the logistics of sensitive manufacturing equipment, CHIB represents the optimal intersection of rapid thermodynamic passivation, high chloride resistance, and strict adherence to nitrite-free safety standards.

References

1.[1] An Overview: Vapor Phase Corrosion Inhibitors - AMPP. AMPP.org. Available at: 2.[2] Volatile corrosion inhibitors for ferrous and non-ferrous metals and alloys: A review. Semantic Scholar. Available at: 3.[3] Dicyclohexylamine benzoate | 22355-34-6. Benchchem. Available at: 4.[4] Evaluation of vapour phase corrosion inhibitors. R Discovery. Available at:

Sources

Validation

Quantitative Analysis of Residual Amine Carboxylates on Metal Surfaces

A Comparative Technical Guide for Research & Development Executive Summary & Strategic Framework In drug development and industrial surface engineering, amine carboxylates function as critical corrosion inhibitors (VCIs)...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Research & Development

Executive Summary & Strategic Framework

In drug development and industrial surface engineering, amine carboxylates function as critical corrosion inhibitors (VCIs) and surfactants. However, their persistence on metal surfaces (stainless steel, aluminum, alloys) poses a dual challenge: ensuring sufficient coverage for protection versus verifying removal for cleaning validation.

This guide moves beyond standard textbook definitions to compare the three dominant analytical modalities: LC-MS/MS , Ion Chromatography (IC) , and Surface Spectroscopy (XPS/ToF-SIMS) .

The Core Analytical Dilemma

The choice of method depends entirely on the question you are asking. Are you quantifying the total extractable mass (cleaning validation) or characterizing the surface-bound state (corrosion inhibition mechanism)?

  • For Total Residue Quantification: High-sensitivity extraction methods (LC-MS/MS) are required.

  • For Film Architecture & Homogeneity: Direct surface interrogation (XPS/ToF-SIMS) is non-negotiable.

Decision Matrix: Selecting the Right Methodology

The following logic flow illustrates the decision-making process based on sensitivity requirements and the nature of the data needed.

MethodSelection Start START: Define Analytical Goal Q1 Is the goal Cleaning Validation or Surface Characterization? Start->Q1 CleanVal Cleaning Validation (Quantify Total Residue) Q1->CleanVal Validation SurfChar Surface Characterization (Film Mechanism/Coverage) Q1->SurfChar Mechanism Q2 Is the residue ionic/polar? CleanVal->Q2 LCMS LC-MS/MS (High Sensitivity < 1 ppb) Q2->LCMS Complex Organics/Trace IC Ion Chromatography (Cost Effective, Ionic Species) Q2->IC Simple Salts/Anions Q3 Do you need molecular ID or elemental stoichiometry? SurfChar->Q3 XPS XPS (Quant Elemental + Chemical State) Q3->XPS Stoichiometry/Bonding SIMS ToF-SIMS (Molecular Fingerprint + Mapping) Q3->SIMS Molecular Dist./Fragments

Figure 1: Decision matrix for selecting analytical techniques based on data requirements (Quantification vs. Characterization).

Deep Dive: Comparative Analysis of Techniques

Method A: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

The Gold Standard for Trace Quantification

LC-MS/MS is the industry benchmark for cleaning validation due to its ability to detect trace levels (ppb/ppt) of specific organic residues. For amine carboxylates, this method is superior because it can analyze the amine and carboxylic acid moieties simultaneously or separately after dissociation.

  • Mechanism: Residues are extracted from the surface (swab/rinse), separated by HPLC, and ionized (ESI).

  • Why it works: Amine carboxylates dissociate in the mobile phase. The mass spectrometer can target the protonated amine

    
     in positive mode and the deprotonated carboxylate 
    
    
    
    in negative mode, providing dual confirmation.
  • Critical Constraint: Requires a validated recovery method (Swab/Rinse). If the residue binds irreversibly to the metal, LC-MS/MS will under-report.

Method B: XPS (X-ray Photoelectron Spectroscopy)

The Surface State Validator

Unlike LC-MS, XPS analyzes the surface directly without extraction. It probes the top 1–10 nm, making it ideal for verifying the existence of a passivation layer.

  • Mechanism: Irradiates surface with X-rays; measures kinetic energy of escaping photoelectrons.

  • Why it works: It distinguishes between "free" amines and "bound" amines (e.g., Nitrogen bound to Iron). It provides the stoichiometry of the film (e.g., is the Amine:Carboxylate ratio 1:1 on the surface?).

  • Critical Constraint: High vacuum required. Not high-throughput. "Quantification" is relative (atomic %), not absolute mass/area unless calibrated with standards.

Method C: ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry)

The Molecular Mapper

ToF-SIMS bridges the gap, offering high sensitivity and molecular specificity.[1][2] It is the only method that can map the distribution of residues (e.g., spotting islands of corrosion inhibitor vs. continuous film).

  • Mechanism: Primary ion beam sputters the surface; secondary ions are analyzed by time-of-flight.

  • Why it works: Detects large molecular fragments. Can identify specific amine carboxylate complexes

    
     intact on the surface.
    
  • Critical Constraint: Semi-quantitative at best. Matrix effects are significant.

Quantitative Comparison Data

FeatureLC-MS/MSIon Chromatography (IC)XPSToF-SIMS
Primary Output Absolute Mass (ng/cm²)Ionic Conc. (ppm)Atomic % & Chemical StateMolecular Maps & Fragments
Limit of Detection Excellent (< 1 ng/cm²)Good (~10-50 ng/cm²)Moderate (~0.1 at%)High (fmol range)
Specificity High (MRM transitions)Moderate (Retention time)High (Element/Bond specific)Very High (Mass fingerprint)
Throughput High (Automated)High (Automated)Low (Vacuum cycle time)Low (Vacuum + Scan time)
Destructive? Yes (Extraction required)Yes (Extraction required)No (Minimally invasive)Yes (Surface sputtering)
Cost per Sample

$

$

Detailed Experimental Protocols

Protocol 1: Validated Swab Recovery for LC-MS/MS

Purpose: To quantify residual amine carboxylates for cleaning validation.

Scientific Rationale: Amine carboxylates can form strong electrostatic bonds with metal oxides. A neutral solvent is often insufficient. This protocol uses a pH-adjusted solvent to disrupt these bonds.

Workflow Diagram:

SwabProtocol Step1 1. Surface Prep (Define 10x10cm area) Step2 2. Solvent Selection (50:50 MeOH:H2O + 0.1% Formic Acid) Step1->Step2 Step3 3. Swabbing Pattern (Horizontal -> Vertical -> Diagonal) Step2->Step3 Step4 4. Extraction (Vortex 2 min, Sonicate 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5

Figure 2: Validated swab recovery workflow ensuring disruption of surface-amine bonds.

Step-by-Step Methodology:

  • Materials: Low-TOC polyester swabs (e.g., Texwipe), LC-MS grade Methanol and Water, Formic Acid.

  • Solvent Preparation: Prepare 50:50 (v/v) Methanol:Water with 0.1% Formic Acid. Note: Acidification protonates the carboxylate (R-COO⁻ → R-COOH) and the surface hydroxyls, weakening the electrostatic adhesion to the metal.

  • Sampling:

    • Moisten swab (do not saturate).

    • Swab 100 cm² area in a zigzag pattern horizontally. Flip swab, repeat vertically.[3]

    • Snap swab head into a pre-cleaned amber vial (prevents photodegradation of amines).

  • Extraction: Add 5.0 mL of extraction solvent. Vortex for 2 minutes, then sonicate for 10 minutes to ensure desorption from the swab matrix.

  • Analysis: Inject into C18 column. Use ESI+ for Amine quantification and ESI- for Carboxylate quantification.

Protocol 2: Direct Surface Analysis via XPS

Purpose: To determine the chemical state and thickness of the inhibitor film.

Scientific Rationale: We need to verify if the amine is chemically bound to the metal (chemisorption) or just physically sitting on top (physisorption). The Nitrogen (N1s) binding energy shifts depending on this state.

Step-by-Step Methodology:

  • Sample Prep: Cut metal coupon (max 1x1 cm). Do not rinse (unless validating rinse efficiency). Handle with titanium tweezers to avoid contamination.

  • Mounting: Mount on conductive tape to prevent charging.

  • Acquisition:

    • Survey Scan: 0-1200 eV to identify all elements (C, O, N, Fe, Cr).

    • High-Resolution Scan: Focus on N1s (approx. 400 eV) and C1s (285 eV).

  • Data Interpretation (The "Expert" Insight):

    • Look for N1s peak at 399.5 eV (Free amine/physisorbed).

    • Look for N1s peak at 401.5 - 402.0 eV (Protonated amine/Chemisorbed/Ammonium species).

    • Ratio Calculation: Calculate the N/Fe ratio to estimate film coverage.

References

  • Phi Electronics. (2020). Complementary XPS and TOF-SIMS for Organic Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Best Practices for Cleaning Validation Swab Recovery Studies. Retrieved from [Link]

  • National Institutes of Health (PMC). (2008). Surface Characterization of Polymer Blends by XPS and ToF-SIMS. Retrieved from [Link]

  • ResearchGate. (2017).[4] Amine carboxylates as vapour phase corrosion inhibitors. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biodegradability of Amine Carboxylate Inhibitors and Traditional VCIs

For Immediate Distribution A detailed analysis of the environmental fate of corrosion inhibitors is critical for informed material selection in research and industry. This guide provides a comparative overview of the bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Distribution

A detailed analysis of the environmental fate of corrosion inhibitors is critical for informed material selection in research and industry. This guide provides a comparative overview of the biodegradability of amine carboxylate-based corrosion inhibitors and traditional Volatile Corrosion Inhibitors (VCIs), offering insights for researchers, scientists, and drug development professionals.

Introduction to Corrosion Inhibitors

Corrosion inhibitors are chemical compounds that, when added to an environment, decrease the rate of corrosion of a metal or an alloy.[1] They function by forming a protective layer on the metal surface, which acts as a barrier to corrosive elements.[2] Volatile Corrosion Inhibitors (VCIs) are a specific class of inhibitors that transition into a vapor phase to protect metal surfaces within an enclosed space.[2][3]

  • Traditional VCIs: This category historically includes compounds like nitrites, phosphates, and amines, such as dicyclohexylammonium nitrite.[4][5] These have been effective in corrosion prevention but have raised environmental and toxicological concerns.[1]

  • Amine Carboxylate Inhibitors: Representing a newer class of corrosion inhibitors, these are salts formed from the neutralization of a carboxylic acid with an amine.[5] They are increasingly favored for their potential for improved environmental profiles, including enhanced biodegradability.[6][7][8]

The Imperative of Biodegradability

The environmental impact of chemical substances is a significant consideration. Biodegradability, the capacity of a substance to be broken down by microorganisms into simpler, non-toxic compounds, is a key metric in assessing this impact.[9] Readily biodegradable substances are those that can be rapidly and completely broken down in the environment, minimizing their persistence and potential for long-term ecological harm.[10][11]

Comparative Analysis of Biodegradability

The core of this guide is a comparison of the biodegradability of these two classes of corrosion inhibitors.

Amine Carboxylate Inhibitors:

Amine carboxylates are generally considered to be more environmentally friendly due to their composition.[7] The amine and carboxylic acid components are often derived from organic sources, which can lend themselves to microbial degradation.[9] Some studies have shown that certain amine carboxylate formulations can achieve high levels of biodegradation. For example, one study demonstrated that a VCI based on a carboxylic salt fully biodegraded within 28 days, achieving a 100% Biochemical Oxygen Demand (BOD-28) value, while sodium benzoate, another carboxylic salt used as a corrosion inhibitor, leveled off at 80%.[10]

Traditional VCIs:

The biodegradability of traditional VCIs varies significantly depending on their chemical structure.

  • Amine-based VCIs: The biodegradability of amines can be influenced by factors such as their molecular weight and structure. Some fatty amine derivatives have shown potential for biodegradation, though testing can be complicated by their toxicity to the microorganisms used in standard tests.[14][15]

  • Phosphate-based VCIs: While not explicitly detailed in the search results regarding their biodegradability as VCIs, inorganic phosphates can contribute to eutrophication in aquatic environments.

Data Summary Table:

Inhibitor ClassRepresentative Compound(s)Biodegradability ProfileSupporting Evidence
Amine Carboxylate Inhibitors Salts of carboxylic acids and aminesGenerally considered to have good biodegradability potential.[7] Specific formulations have demonstrated complete biodegradation in standard tests.[10]One VCI based on a carboxylic salt achieved 100% biodegradation (BOD-28).[10]
Traditional VCIs Dicyclohexylammonium nitrite, other amines, phosphatesVaries widely. Concerns exist regarding the environmental persistence and toxicity of some traditional VCIs.[1][13]Limited direct data on ready biodegradability for many traditional VCIs in the provided results. Some amine derivatives show potential but can be toxic to test organisms.[14][15]
Experimental Protocol: Assessing Ready Biodegradability with OECD 301B

The OECD 301B (CO₂ Evolution Test) is a widely accepted method for determining the ready biodegradability of chemical substances.[16][17][18]

Principle: This aerobic biodegradation test measures the amount of carbon dioxide produced when a test substance is exposed to an inoculum of microorganisms over a 28-day period.[17][19] The percentage of biodegradation is calculated by comparing the amount of CO₂ produced to the theoretical maximum (ThCO₂).[18]

Step-by-Step Methodology (OECD 301B):

  • Preparation of Test Medium: A mineral medium containing essential inorganic salts is prepared. The test substance is added as the sole source of organic carbon.

  • Inoculum: An inoculum, typically from the activated sludge of a wastewater treatment plant, is introduced to the test medium.[18][20]

  • Incubation: The test flasks are incubated in the dark at a controlled temperature (typically 20-25°C) for 28 days.[11][16] The flasks are continuously aerated with CO₂-free air.

  • CO₂ Measurement: The CO₂ produced from the biodegradation of the test substance is trapped in a suitable absorbent solution (e.g., barium hydroxide or sodium hydroxide). The amount of trapped CO₂ is then quantified, typically by titration.[18]

  • Data Analysis: The cumulative amount of CO₂ produced is plotted over time. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[11][16][20][21]

Diagram of the OECD 301B Experimental Workflow:

OECD301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance TestFlask Test Flask (Aerobic, Dark, 22°C) TestSubstance->TestFlask MineralMedium Mineral Medium MineralMedium->TestFlask Inoculum Inoculum (Activated Sludge) Inoculum->TestFlask CO2_Trap CO₂ Trap (e.g., Ba(OH)₂) TestFlask->CO2_Trap Evolved CO₂ Titration Titration/ Quantification CO2_Trap->Titration DataAnalysis Data Analysis (% Biodegradation) Titration->DataAnalysis

Caption: Workflow for the OECD 301B ready biodegradability test.

Mechanistic Insights and Causality

The chemical structure of a corrosion inhibitor is the primary determinant of its biodegradability.

  • Amine Carboxylates: The presence of ester or amide linkages, along with linear alkyl chains in many amine carboxylates, provides sites for enzymatic attack by microorganisms.[22] This makes them more susceptible to biodegradation compared to compounds with highly branched or complex ring structures.

  • Traditional VCIs: The stability of the cyclohexyl rings in dicyclohexylammonium nitrite, for instance, can make it more resistant to microbial degradation.[23] Similarly, some nitrogenous heterocyclic compounds can be difficult to degrade under certain conditions.[23]

Diagram of General Chemical Structures:

VCI_Structures cluster_amine_carboxylate Amine Carboxylate cluster_traditional_vci Traditional VCI (Example) ac R-COO⁻   ⁺H₃N-R' dchn Dicyclohexylammonium Nitrite (C₆H₁₁)₂NH₂⁺ NO₂⁻

Caption: General structures of amine carboxylate and a traditional VCI.

Conclusion: A Shift Towards Greener Alternatives

The available evidence suggests a trend towards the development and adoption of corrosion inhibitors with improved environmental profiles. Amine carboxylate inhibitors often demonstrate superior biodegradability compared to some traditional VCIs, particularly those with complex and persistent chemical structures. While corrosion protection remains the primary function, the environmental fate of these essential chemicals is an increasingly critical factor in their selection and application. For researchers and professionals in fields where environmental impact is a concern, prioritizing readily biodegradable corrosion inhibitors like certain amine carboxylates is a prudent and responsible choice.

References

  • Understanding Volatile Corrosion Inhibitors & How They Protect Metals. (n.d.). Thomasnet. [Link]

  • Miksis, B. (1998). Biodegradable volatile corrosion inhibitors for offshore and onshore installations. NACE International. [Link]

  • What Is Volatile Corrosion Inhibitor (VCI) Packaging? (2025, September 8). Edco Supply. [Link]

  • Corrosion Inhibitors (Environmentally Friendly Volatile). (2017, January 20). Cortec Corporation. [Link]

  • VCI Biodegradable Bags l Anti Rust Packaging Solution. (n.d.). Stream Peak. [Link]

  • Aouniti, A., et al. (2020). Amino acid compounds as eco-friendly corrosion inhibitor in acidic media-Review. Arabian Journal of Chemistry, 13(12), 8759-8787. [Link]

  • Investigating Carbolic Acid in Environmentally Safe Corrosion Inhibitors. (2025, July 22). Patsnap Eureka. [Link]

  • Verma, C., et al. (2025). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. [Link]

  • Yadav, M., & Kumar, S. (2023). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. MDPI. [Link]

  • Optimization and characterisation of commercial water-based volatile corrosion inhibitor. (2019, April 30). Semantic Scholar. [Link]

  • Van Ginkel, C. G., & Kolvenbach, M. (2008). Improving ready biodegradability testing of fatty amine derivatives. Chemosphere, 73(6), 929-934. [Link]

  • NZ243361A - Amine derivatives as corrosion inhibitors in oil and gas fields. (n.d.).
  • Test No. 301: Ready Biodegradability. (n.d.). OECD. [Link]

  • OECD 301B - Test Method Introduction. (2021, May 14). YouTube. [Link]

  • OECD 301B - Biodegradation Test - CO2 Evolution. (n.d.). Situ Biosciences. [Link]

  • Amine carboxylates as vapour phase corrosion inhibitors. (2017, January 17). ResearchGate. [Link]

  • OECD 301B Ready Biodegradability Test – CO₂ Evolution. (n.d.). Vincotte. [Link]

  • SETAC Presentation: OECD 301B Ready Biodegradation Test Design. (n.d.). Smithers. [Link]

  • OECD 301B Test Data Sheet. (n.d.). Aropha. [Link]

  • Improving ready biodegradability testing of fatty amine derivatives. (2008). ResearchGate. [Link]

  • Ready biodegradability. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. (2020). Rasayan Journal of Chemistry. [Link]

  • Environmentally Friendly Volatile Corrosion Inhibitors. (2000). ResearchGate. [Link]

  • Amine carboxylates as vapour phase corrosion inhibitors. (2002, July 1). R Discovery. [Link]

  • Dicyclohexylamine nitrite | CAS#:3129-91-7. (2025, August 25). Chemsrc. [Link]

  • US2449962A - Dicyclohexylammonium nitrite and its preparation. (n.d.).
  • Biodegradability of some nitrogenous heterocyclic compounds and co-degradation with phenol by denitrifiers in anoxic sludge reactor. (2015). PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclohexanamine and 2-Methylpropanoic Acid

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of chemical waste. The principle of "cradle-to-grave" hazardous waste management, established b...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of chemical waste. The principle of "cradle-to-grave" hazardous waste management, established by the Resource Conservation and Recovery Act (RCRA), holds generators accountable for their waste from creation to final disposal.[1][2] Improper disposal not only poses significant environmental and public health risks but can also lead to severe regulatory penalties.[1][3]

This guide provides a detailed, procedure-driven framework for the proper disposal of two common laboratory reagents with distinct and incompatible hazard profiles: Cyclohexanamine, a basic and flammable amine, and 2-methylpropanoic acid (isobutyric acid), a corrosive carboxylic acid. Understanding their individual properties is the first and most critical step in formulating a safe disposal plan.[4]

Part 1: Hazard-Specific Assessment and Characterization

Before any disposal activity begins, a thorough understanding of the chemical hazards is paramount. Cyclohexanamine and 2-methylpropanoic acid are fundamentally incompatible; mixing their waste streams would result in a violent exothermic acid-base neutralization reaction.[5][6] Therefore, they must be managed in completely separate waste streams from the point of generation.[1]

The table below summarizes the critical safety and physical properties of each compound.

PropertyCyclohexanamine2-Methylpropanoic Acid (Isobutyric Acid)
CAS Number 108-91-879-31-2[7]
Chemical Formula C₆H₁₃NC₄H₈O₂[8]
Appearance Clear, colorless to yellow liquid[9]Colorless liquid[10]
Odor Strong, fishy, ammonia-like[9]Pungent, unpleasant[7][10]
Primary Hazards Flammable liquid (Cat. 3)[11][12], Toxic (swallowed/skin contact)[11][12], Corrosive (strong base)[6], Suspected reproductive toxin[11][12]Corrosive (causes skin/eye burns)[7][10]
pH ~11.5 (100 g/L solution)[13]~2.9 (0.1M solution)[7]
Flash Point 27 - 28°C (80.6 - 82.4°F)[6][13]77°C (170.6°F)[10]
Incompatibilities Strong acids, oxidizing agents, aluminum, copper, zinc.[6][9]Strong bases, oxidizing agents, reducing agents.
Part 2: Procedural Guide to Disposal

This section outlines the step-by-step process for managing waste streams of cyclohexanamine and 2-methylpropanoic acid, from the point of generation to final disposal.

A. Immediate Handling and Personal Protective Equipment (PPE)

Before handling either chemical for use or disposal, ensure a safe work environment and proper PPE.

  • Work Area: All handling, including transfers to waste containers, must occur within a certified chemical fume hood.[14] Ensure an emergency eyewash station and safety shower are accessible.[11]

  • Eye Protection: Wear ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[14]

  • Hand Protection: Use nitrile or butyl rubber gloves. If direct contact occurs, remove and replace gloves immediately.[14][15]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[14]

  • Static and Ignition Control (Cyclohexanamine): Since cyclohexanamine is a flammable liquid with a low flash point, all sources of ignition must be eliminated.[6] Use non-sparking tools and ensure containers are grounded and bonded during transfer to prevent static discharge.[9][11]

B. Step-by-Step Disposal Workflow

The following workflow provides a logical sequence for compliant waste management.

Step 1: Waste Segregation at the Source

This is the most critical control point. Never mix cyclohexanamine waste with 2-methylpropanoic acid waste.

  • Dedicate separate, clearly labeled waste containers for each chemical at or near the point of generation.[1]

  • This includes segregating contaminated labware such as pipette tips, gloves, and paper towels. These items must be placed in the respective solid waste stream for each chemical.

Step 2: Proper Containerization

The choice of waste container is crucial for safety and compliance.

  • Container Material: Use containers made of materials compatible with the waste. The original chemical container is often the best choice.[16] For 2-methylpropanoic acid, glass containers are suitable.[17] For cyclohexanamine, use a compatible container as specified in its Safety Data Sheet (SDS), often a metal or approved plastic container.

  • Container Condition: Ensure containers are in good condition, free from leaks, and have secure, leak-proof closures.[1][16]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 3: Hazardous Waste Labeling

All hazardous waste containers must be accurately and clearly labeled.

  • The label must include the words "Hazardous Waste" .[18]

  • List the full chemical name(s) of the contents (e.g., "Waste Cyclohexanamine," "Waste 2-Methylpropanoic Acid"). Avoid using chemical formulas or abbreviations.[19]

  • Indicate the specific hazards (e.g., Flammable, Corrosive, Toxic) using words or GHS pictograms.

  • Note the accumulation start date (the date the first drop of waste is added to the container).

Step 4: On-Site Neutralization (Corrosivity Hazard Only)

For waste whose only hazardous characteristic is corrosivity (i.e., pH ≤ 2 or ≥ 12.5), on-site neutralization by trained personnel may be permissible under specific conditions.[18][20] This is an option for pure, uncontaminated 2-methylpropanoic acid waste but is generally not recommended for cyclohexanamine waste due to its additional flammability and toxicity hazards.

Protocol 1: Neutralization of 2-Methylpropanoic Acid Waste

  • Preparation: This procedure must be performed in a chemical fume hood. Wear all required PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium hydroxide.[21]

  • Cooling: Place the container of acidic waste in a larger secondary container filled with an ice-water bath to dissipate the heat that will be generated.[18]

  • Slow Addition: While stirring the acidic waste gently, slowly add the dilute basic solution. Never add water or base directly to concentrated acid .[18]

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH is stable within a neutral range, typically between 6.0 and 9.0, to comply with local wastewater treatment regulations.[18][22]

  • Disposal of Neutralized Solution: The resulting salt solution may be eligible for drain disposal only if it contains no other hazardous constituents. Flush with at least 20 parts water.[20] If the original waste was contaminated with other hazardous materials (e.g., heavy metals, organic solvents), the neutralized waste must still be collected and disposed of as hazardous waste.

Step 5: Accumulation and Storage

Store sealed and labeled hazardous waste containers in a designated, well-ventilated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[17]

  • Store incompatible waste types (like acids and bases) in separate secondary containment systems.[1]

  • Store flammable liquids like cyclohexanamine in a designated flammable storage cabinet.[23]

Step 6: Final Disposal

The final step is to arrange for pickup and disposal by a licensed professional waste disposal service.

  • Your institution's Environmental Health and Safety (EHS) office will coordinate this process.

  • Ensure all waste is properly labeled and ready for transport. A hazardous waste manifest will be used to track the waste from your facility to the final Treatment, Storage, and Disposal Facility (TSDF).[24][25]

Part 3: Emergency Procedures

In the event of a spill, immediate and correct action is critical.

Emergency SituationCyclohexanamine Spill2-Methylpropanoic Acid Spill
Immediate Actions Evacuate personnel from the immediate area. Eliminate all ignition sources (flames, sparks, hot surfaces).[9][13]Evacuate personnel from the immediate area.
Containment Use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill.[9][11] Do not use combustible materials like paper towels.Use an inert absorbent material or an acid-specific spill kit to contain and neutralize the spill.
Cleanup Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[11][26]Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
Ventilation Ventilate the area of the spill.[9]Ventilate the area of the spill.
Reporting Report the spill to your institution's EHS office. For large spills, external emergency services may be required.Report the spill to your institution's EHS office.
Part 4: Visualization of Disposal Pathway

The following diagram illustrates the critical decision-making process for managing these two chemical waste streams.

G cluster_0 cluster_1 Cyclohexanamine Pathway cluster_2 2-Methylpropanoic Acid Pathway WasteGen Waste Generation Point (Cyclohexanamine or 2-Methylpropanoic Acid) Segregate Step 1: Segregate Waste Is the waste Cyclohexanamine or 2-Methylpropanoic Acid? WasteGen->Segregate CHA_Container Step 2: Use Compatible, Grounded Container Segregate->CHA_Container Cyclohexanamine MPA_Container Step 2: Use Compatible (Glass) Container Segregate->MPA_Container 2-Methylpropanoic Acid CHA_Label Step 3: Label as 'Hazardous Waste' (Flammable, Corrosive, Toxic) CHA_Container->CHA_Label CHA_Store Step 5: Store in Flammable Cabinet with Secondary Containment CHA_Label->CHA_Store FinalDisp Step 6: Arrange for Disposal via Licensed Contractor CHA_Store->FinalDisp MPA_Label Step 3: Label as 'Hazardous Waste' (Corrosive) MPA_Container->MPA_Label Neutralize_Q Step 4: Is waste pure & eligible for neutralization? MPA_Label->Neutralize_Q Neutralize_P Perform Neutralization Protocol (See Protocol 1) Neutralize_Q->Neutralize_P Yes MPA_Store Step 5: Store in Acid Cabinet with Secondary Containment Neutralize_Q->MPA_Store No / Not Trained Neutralize_P->FinalDisp Dispose of Neutralized Waste (as hazardous if contaminated) MPA_Store->FinalDisp

Caption: Disposal Pathway Decision Tree.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • CYCLOHEXANAMINE. Ataman Kimya. [Link]

  • Cyclohexylamine - SAFETY DATA SHEET. (2022). Nexchem. [Link]

  • Cyclohexylamine. (2001). AMS.usda.gov. [Link]

  • Hazardous Substance Fact Sheet - Cyclohexylamine. New Jersey Department of Health. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • CYCLOHEXYLAMINE FOR SYNTHESIS - Safety Data Sheet. (2025). Loba Chemie. [Link]

  • CYCLOHEXYLAMINE (ICSC). IPCS. [Link]

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  • Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. (2024). Water & Wastewater. [Link]

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  • Neutralization Chemicals. Industrial Waste Treatment. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Enviro-Safe. [Link]

  • 7.1 Concentrated Solutions of Acids and Bases. University of North Carolina at Chapel Hill EHS. [Link]

  • Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. metasci. [Link]

  • SAFETY DATA SHEET Propanoic acid, 2-methyl-, 1-phenylethyl ester. Synerzine. [Link]

  • 2-Methylpropanoic acid - Hazardous Agents. Haz-Map. [Link]

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  • Process for the neutralization of waste water: An overview. (2024). ALMAWATECH. [Link]

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  • SAFETY DATA SHEET - Cyclohexylamine. (2009). Fisher Scientific. [Link]

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  • Safety when handling cyclohexylamine in non-industrial amounts. (2014). Chemistry Stack Exchange. [Link]

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Handling

Comprehensive Safety &amp; Operational Guide: Handling Cyclohexanamine;2-methylpropanoic acid

As a Senior Application Scientist in drug development and chemical synthesis, I cannot overstate the importance of understanding the fundamental physical chemistry of the reagents we handle. Cyclohexanamine;2-methylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical synthesis, I cannot overstate the importance of understanding the fundamental physical chemistry of the reagents we handle. Cyclohexanamine;2-methylpropanoic acid (commonly known as cyclohexylamine isobutyrate) is not merely a static powder; it is a dynamic chemical system. This guide provides the mechanistic reasoning, operational protocols, and self-validating safety checks required to handle this compound with uncompromising scientific integrity.

Mechanistic Overview & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the hazard. Cyclohexanamine;2-methylpropanoic acid is an organic amine salt formed by neutralizing cyclohexylamine with isobutyric acid.

In its solid state or in concentrated solutions, this salt exists in a thermodynamic equilibrium with its free base and free acid forms:


 

When exposed to ambient moisture, slight thermal energy during dissolution, or localized pH shifts, this equilibrium is driven toward dissociation. This releases volatile cyclohexylamine (a strong, corrosive base and known skin sensitizer) and isobutyric acid (a corrosive organic acid with a highly pungent, acrid odor) (1 [1];2 [2]).

Key Hazards:

  • Corrosivity: Direct contact causes severe skin burns and irreversible ocular tissue damage (3 [4]).

  • Inhalation Toxicity: Aerosolized dust or evolved vapors will severely irritate the mucous membranes and upper respiratory tract (4 [3]).

  • Thermal Decomposition: Heating the salt to decomposition yields highly toxic nitrogen oxides (NOx), carbon monoxide, and ammonia gas.

Personal Protective Equipment (PPE) Matrix

To combat the dual-hazard nature of this compound, standard laboratory PPE is insufficient. The following matrix outlines the required protective ensemble, grounded in chemical permeation data.

Body PartRequired PPE SpecificationMechanistic Justification & Compatibility
Hands Primary: Butyl Rubber or Neoprene gloves.Incidental: Double-gloved thick Nitrile.Cyclohexylamine rapidly permeates thin nitrile/latex. Butyl rubber provides >8-hour breakthrough protection against both aliphatic amines and organic acids [1][4].
Eyes/Face Indirect-vent chemical splash goggles + Face shield.Protects against severe ocular damage from corrosive dust or liquid splashes. Standard safety glasses lack vapor/splash seals [2].
Respiratory NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.Mitigates inhalation of volatile isobutyric acid and cyclohexylamine vapors released via equilibrium dissociation [3].
Body Tychem® apron or heavy-duty fluid-resistant lab coat.Prevents skin absorption. Cyclohexylamine is readily absorbed through the skin, causing systemic toxicity [1].

Operational Protocol: Step-by-Step Methodology

Trustworthiness in the laboratory relies on self-validating systems. Do not proceed to the next step unless the previous step's safety checks are explicitly confirmed.

Step 1: Pre-Operation Setup & Environmental Control

  • Verify the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm).

  • Clear the hood of incompatible materials. Specifically, remove strong oxidizing agents, strong acids, and heavy metals (e.g., copper, zinc), which can react violently with the parent amine [1].

  • Self-Validation Check: Ensure the sash is lowered to the designated operational height before opening the chemical container.

Step 2: Weighing & Dispensing

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static discharge can scatter fine organic salt powders, creating an inhalation hazard.

  • Using a grounded, non-sparking spatula, dispense the required mass.

  • Self-Validation Check: Tightly seal the primary container immediately after dispensing to prevent ambient moisture ingress and subsequent vapor release.

Step 3: Transfer & Dissolution

  • Transfer the pre-weighed salt to the reaction vessel.

  • When adding the salt to a solvent, do so in small, controlled aliquots. The dissolution of amine salts can be mildly exothermic.

  • Maintain continuous magnetic or mechanical stirring to prevent localized concentration gradients that could trigger rapid, heat-induced dissociation.

Step 4: Post-Operation Decontamination

  • Wipe down the balance and fume hood surfaces with a mildly acidic solution (e.g., 5% dilute citric acid) to neutralize any residual amine base.

  • Follow with a distilled water wipe to remove the neutralized salts.

Workflow Visualization

G Start Initiate Handling Protocol PPE Don Required PPE (Butyl Gloves, Goggles, Apron) Start->PPE Hood Transfer to Fume Hood (Min face velocity: 100 fpm) PPE->Hood Weigh Weighing & Dispensing (Minimize Dust/Aerosol) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response Protocol (Absorb & Decontaminate) Spill->Clean Yes Proceed Proceed to Assay/Reaction Spill->Proceed No Waste Dispose as Hazardous Waste Clean->Waste Proceed->Waste Post-Experiment

Logical workflow for handling Cyclohexanamine;2-methylpropanoic acid and spill response.

Emergency Response & Spill Management

In the event of a spill, the equilibrium shift will rapidly release toxic and odorous vapors. Execute the following self-validating protocol immediately:

  • Isolate & Ventilate: Evacuate non-essential personnel. Isolate the area (minimum 50 meters for large spills) [1]. Maximize fume hood exhaust or room ventilation.

  • Containment: Do NOT use combustible absorbents like sawdust, which can react with the corrosive components. Use dry sand, earth, or a commercial inert chemical absorbent [4].

  • Neutralization & Cleanup: Carefully sweep up the absorbed mixture using non-sparking tools to prevent ignition of volatile vapors. Place the material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with copious amounts of water. Critical Check: Ensure the runoff is contained and not released into the general sewer system, as cyclohexylamine poses a severe aquatic toxicity hazard [3].

Waste Disposal Plan

  • Segregation: Store waste containing this compound strictly away from oxidizers, epoxides, and isocyanates. Mixing with strong acids or bases will immediately liberate the parent acid or amine, respectively.

  • Labeling: Clearly label waste containers with "Hazardous Waste: Corrosive/Toxic Organic Salt (Cyclohexylamine Isobutyrate)".

  • Disposal: Must be disposed of via a licensed hazardous waste contractor. Incineration is the preferred method, provided the facility's incinerator is equipped with an afterburner and scrubber to neutralize NOx and ammonia emissions.

References

  • NJ.gov. "HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION (Cyclohexylamine)." State of New Jersey Department of Health.
  • NJ.gov. "Common Name: ISOBUTYRIC ACID HAZARD SUMMARY." State of New Jersey Department of Health.
  • NOAA. "ISOBUTYRIC ACID." CAMEO Chemicals.
  • Carl ROTH. "Safety Data Sheet: Isobutyric acid.

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